molecular formula C6H15Cl2N B143288 2-Chloro-N,N-diethylethanamine hydrochloride CAS No. 869-24-9

2-Chloro-N,N-diethylethanamine hydrochloride

Cat. No.: B143288
CAS No.: 869-24-9
M. Wt: 172.09 g/mol
InChI Key: RAGSWDIQBBZLLL-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethylethanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H15Cl2N and its molecular weight is 172.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2059. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N,N-diethylethanamine;hydrochloride
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InChI

InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RAGSWDIQBBZLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCl.Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

100-35-6 (Parent)
Record name 1-Chloro-2-(diethylamine)ethane hydrochloride
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DSSTOX Substance ID

DTXSID1029203
Record name 1-Chloro-2-(diethylamine)ethane hydrochloride
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Molecular Weight

172.09 g/mol
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Physical Description

Tan powder; [MSDSonline]
Record name 1-Chloro-2-(diethylamine)ethane hydrochloride
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CAS No.

869-24-9
Record name 2-(Diethylamino)ethyl chloride hydrochloride
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Record name 1-Chloro-2-(diethylamine)ethane hydrochloride
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Record name Ethanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1)
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Record name 1-Chloro-2-(diethylamine)ethane hydrochloride
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Record name 2-chloroethyldiethylammonium chloride
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Record name DIETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE
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Record name 1-CHLORO-2-(DIETHYLAMINE)ETHANE HYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N,N-diethylethanamine Hydrochloride: Properties, Structure, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Chloro-N,N-diethylethanamine hydrochloride, a pivotal reagent in modern organic synthesis and pharmaceutical development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, structural elucidation, synthesis, and its critical role as a versatile building block in the creation of therapeutic agents.

Introduction: A Versatile Intermediate

This compound, also known as (2-Chloroethyl)diethylamine hydrochloride, is a bifunctional organic compound featuring a reactive alkyl chloride and a tertiary amine.[1] This dual functionality makes it a highly valuable intermediate for introducing the diethylaminoethyl moiety into a wide range of molecules.[1][2] Due to the inherent reactivity of the free base, which can lead to self-reaction, it is most commonly produced, stored, and utilized as its more stable hydrochloride salt.[1] Its predictable reactivity and commercial availability have cemented its importance in the synthesis of numerous pharmaceutical compounds.[2]

Physicochemical and Structural Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective application in research and development.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₁₄ClN·HCl[1][3]
Molecular Weight 172.10 g/mol [4][5]
CAS Number 869-24-9[4][5]
Appearance White to off-white or tan crystalline powder[3]
Melting Point 208-212 °C[3]
Solubility Soluble in water (2000 g/L at 20 °C) and methanol.[3]
Hygroscopicity Hygroscopic[6]
Structural Elucidation

The molecular structure of this compound is key to its reactivity. The presence of a tertiary amine and a primary alkyl chloride within the same molecule dictates its chemical behavior.

IdentifierStringSource
SMILES CCN(CC)CCCl.Cl[4]
InChI InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H[4]
InChIKey RAGSWDIQBBZLLL-UHFFFAOYSA-N[4]

The structural representation of this compound is presented below:

Caption: 2D structure of this compound.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding alcohol precursor, 2-(diethylamino)ethanol, using thionyl chloride (SOCl₂).[1]

Reaction Principle

The hydroxyl group of 2-(diethylamino)ethanol attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. A subsequent intramolecular nucleophilic attack by the chloride ion, with the concomitant release of sulfur dioxide (SO₂) and a proton, yields the desired alkyl chloride. The in situ generated hydrogen chloride (HCl) then protonates the tertiary amine, affording the stable hydrochloride salt.

G cluster_0 Synthesis Workflow start 2-(Diethylamino)ethanol + Thionyl Chloride (SOCl2) in an inert solvent (e.g., Dichloromethane) reaction Chlorination Reaction (Formation of chlorosulfite intermediate, followed by nucleophilic attack by Cl-) start->reaction Exothermic reaction, cooling required workup Reaction Workup (Removal of excess solvent and SOCl2 under reduced pressure) reaction->workup purification Purification (Recrystallization from absolute ethanol) workup->purification product 2-Chloro-N,N-diethylethanamine Hydrochloride (Crystalline solid) purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-(Diethylamino)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Absolute ethanol

  • Ice bath

  • Standard laboratory glassware with a reflux setup and drying tube

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(diethylamino)ethanol in anhydrous DCM.

  • Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

  • Slowly add a solution of thionyl chloride in anhydrous DCM to the cooled amino alcohol solution via the dropping funnel with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux for 1-2 hours to ensure the reaction proceeds to completion.[1]

  • After reflux, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and any excess thionyl chloride.

  • The crude product is then purified by recrystallization from absolute ethanol.[1]

  • Collect the resulting white crystals by suction filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride reacts violently with water. Therefore, the use of anhydrous solvents and a drying tube is crucial to prevent the decomposition of the reagent and ensure a high yield of the desired product.

  • Cooling during Addition: The reaction between 2-(diethylamino)ethanol and thionyl chloride is highly exothermic. Cooling is essential to control the reaction rate, prevent the formation of byproducts, and avoid the excessive loss of volatile reagents.

  • Reflux: Heating the reaction mixture to reflux after the initial exothermic phase ensures that the reaction goes to completion, maximizing the conversion of the starting material to the product.

  • Recrystallization from Ethanol: Ethanol is a suitable solvent for recrystallization as the hydrochloride salt has good solubility in hot ethanol and poor solubility in cold ethanol, allowing for effective purification from any non-polar impurities.

Advanced Structural Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. The spectrum would be expected to show a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups adjacent to the nitrogen, and two triplets for the two methylene groups of the chloroethyl chain. The proton on the nitrogen would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl and methylene carbons of the diethylamino group and the two methylene carbons of the chloroethyl chain. The carbon attached to the chlorine atom would be expected to be the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for C-H stretching of the alkyl groups, C-N stretching, and potentially a broad absorption corresponding to the N-H stretch of the protonated amine. The C-Cl stretch would also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry of the free base (by deprotonation in the ion source) would show a molecular ion peak corresponding to the mass of 2-Chloro-N,N-diethylethanamine. The fragmentation pattern would likely involve the loss of a chlorine radical and cleavage at the C-C bond adjacent to the nitrogen, leading to a prominent fragment corresponding to the diethylaminomethyl cation.[7]

Reactivity and Mechanism of Action: The Aziridinium Ion

The utility of this compound as an alkylating agent stems from its ability to form a highly reactive intermediate, the N,N-diethylaziridinium ion, under appropriate conditions (typically in solution and not as the stable hydrochloride salt).[8][9]

Formation of the Aziridinium Ion

In a non-acidic environment, the lone pair of electrons on the tertiary nitrogen atom can displace the chloride ion via an intramolecular nucleophilic substitution (SNi) reaction, forming a strained, three-membered aziridinium ring. This cation is a potent electrophile.[8][10]

cluster_0 Mechanism of Aziridinium Ion Formation and Reaction start 2-Chloro-N,N-diethylethanamine (free base) intermediate N,N-Diethylaziridinium ion (highly reactive electrophile) start->intermediate Intramolecular cyclization (SNi) product Alkylated Product intermediate->product Nucleophilic attack nucleophile Nucleophile (Nu-) nucleophile->product

Caption: Formation of the reactive aziridinium ion and subsequent alkylation of a nucleophile.

Alkylation of Nucleophiles

The highly electrophilic aziridinium ion is readily attacked by a wide range of nucleophiles, leading to the opening of the three-membered ring and the formation of a stable C-Nu bond. This reactivity is harnessed in organic synthesis to introduce the diethylaminoethyl group onto various substrates.

Applications in Drug Development

This compound is a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[3][6][11]

Synthesis of Amiodarone

Amiodarone is an antiarrhythmic agent used to treat and prevent a number of types of irregular heartbeats. This compound is used to introduce the diethylaminoethyl ether side chain, which is crucial for its pharmacological activity.[2][12][13][14][15]

Reaction Scheme for Amiodarone Synthesis (Simplified): A key step in the synthesis of amiodarone involves the Williamson ether synthesis, where the sodium salt of the benzofuran derivative is reacted with 2-Chloro-N,N-diethylethanamine (generated in situ from the hydrochloride salt with a base) to form the desired ether linkage.[2]

Synthesis of Flurazepam

Flurazepam is a benzodiazepine derivative used for the short-term treatment of insomnia.[16] The synthesis of flurazepam involves the alkylation of the benzodiazepine core with this compound in the presence of a base.

Reaction Scheme for Flurazepam Synthesis (Simplified): The nitrogen at the 1-position of the benzodiazepine ring acts as a nucleophile, attacking the electrophilic carbon of the 2-Chloro-N,N-diethylethanamine (after in situ formation of the aziridinium ion or direct displacement), leading to the formation of flurazepam.

Other Therapeutic Applications

The diethylaminoethyl moiety introduced by this reagent is a common pharmacophore found in various classes of drugs, including antihistamines, local anesthetics, and anticholinergics. Its ability to impart specific physicochemical properties, such as improved solubility and the potential for salt formation, makes it a valuable structural component in drug design. Furthermore, it has been used in the synthesis of compounds with antimicrobial and antiprotozoal activities, as well as potential antitubercular agents.[11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.

  • Corrosivity: It can cause severe skin burns and eye damage.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. It is hygroscopic and should be protected from moisture.[6]

Conclusion

This compound is a cornerstone intermediate in the field of organic and medicinal chemistry. Its unique bifunctional nature, coupled with its predictable reactivity through the formation of the highly electrophilic aziridinium ion, makes it an indispensable tool for the introduction of the diethylaminoethyl group. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective utilization in the development of novel therapeutics. The insights and protocols provided in this guide are intended to support researchers and scientists in harnessing the full potential of this versatile chemical entity.

References

"2-Chloro-N,N-diethylethanamine hydrochloride" CAS number 869-24-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-N,N-diethylethanamine hydrochloride (CAS 869-24-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. By synthesizing foundational chemical principles with practical applications, this document serves as an essential resource for leveraging this versatile reagent.

Strategic Overview: A Bifunctional Reagent of Critical Importance

This compound, also known as 2-(Diethylamino)ethyl chloride hydrochloride or DEC-HCl, is a bifunctional molecule featuring a reactive alkyl chloride and a tertiary amine.[1] This unique structure makes it an indispensable building block for introducing the diethylaminoethyl moiety into a wide array of molecular frameworks.[1][2] Its primary utility is in organic synthesis, particularly in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][3]

Due to the inherent reactivity of the free base, which can lead to self-reaction, the compound is almost universally prepared, stored, and handled as its more stable hydrochloride salt.[1] The salt form mitigates premature cyclization and enhances shelf-life, ensuring predictable reactivity when used in controlled synthetic protocols.

Physicochemical and Structural Data

A summary of the key properties of this compound is presented below for quick reference.

PropertyValue
CAS Number 869-24-9
Molecular Formula C₆H₁₄ClN · HCl (or C₆H₁₅Cl₂N)[3][4]
Molecular Weight 172.10 g/mol [4]
Appearance White to beige or tan crystalline powder[3][5]
Melting Point 208-212 °C[3][6]
Water Solubility 2000 g/L (at 20 °C)[3][7]
Methanol Solubility 0.1 g/mL, clear, colorless solution[3][7]
Stability Hygroscopic and moisture-sensitive[3][7][8]
InChI Key RAGSWDIQBBZLLL-UHFFFAOYSA-N[7]
SMILES String CCN(CC)CCCl.Cl[9]

The Cornerstone of Synthesis: Preparation via Chlorination

The most prevalent and reliable method for synthesizing this compound on a laboratory and industrial scale is the chlorination of its precursor, 2-(diethylamino)ethanol, using thionyl chloride (SOCl₂).[1]

Reaction Mechanism and Rationale

The choice of thionyl chloride is strategic. The reaction proceeds through a well-defined mechanism that ensures high conversion and a product that can be readily isolated.

  • Formation of Chlorosulfite Intermediate : The hydroxyl group of 2-(diethylamino)ethanol attacks the sulfur atom of thionyl chloride.

  • Nucleophilic Substitution : A chloride ion, either from the thionyl chloride or as Cl⁻, performs a nucleophilic attack on the carbon atom bearing the chlorosulfite group. This step liberates sulfur dioxide (SO₂) gas and a proton.

  • In-Situ Salt Formation : The generated hydrochloric acid (from the liberated proton and chloride ion) immediately protonates the basic tertiary amine group, forming the stable and easily isolatable hydrochloride salt.[1]

This in-situ salt formation is critical as it prevents the free amine from participating in unwanted side reactions.

G cluster_reactants Reactants cluster_products Products & Byproducts A 2-(Diethylamino)ethanol C Chlorosulfite Intermediate A->C + SOCl₂ B Thionyl Chloride (SOCl₂) B->C D 2-Chloro-N,N-diethylethanamine HCl D->D E Sulfur Dioxide (SO₂) F Hydrogen Chloride (HCl) F->D C->D + Cl⁻ - SO₂ C->E C->F

Caption: Synthesis of DEC-HCl from 2-(diethylamino)ethanol.

Validated Experimental Protocol

The following protocol is a robust procedure derived from established laboratory practices for achieving high yield and purity.[1][10]

Materials:

  • 2-(Diethylamino)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol or Absolute Ethanol (for recrystallization)

  • Standard reaction glassware with reflux condenser, dropping funnel, and magnetic stirrer

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-(diethylamino)ethanol in anhydrous DCM.

  • Cooling: Cool the flask in an ice bath to 0-5 °C. This is crucial to control the exothermic reaction.[1]

  • Controlled Addition: Slowly add a solution of thionyl chloride in anhydrous DCM to the cooled amino alcohol solution via a dropping funnel with vigorous stirring. Maintain the temperature between -10 °C and 20 °C.[10]

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 35-40 °C) for 1-2.5 hours to drive the reaction to completion.[1][10]

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.[1]

  • Purification: The resulting crude solid can be purified by recrystallization. Add anhydrous methanol or absolute ethanol, heat to dissolve the solid, and then cool in an ice-brine bath (-8 °C) for several hours to induce crystallization.[10]

  • Isolation: Collect the white crystalline product by suction filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 55-60 °C.[1][10]

Typical Yield: Molar yields can be as high as 98% with high purity (>99%).[10]

Applications in Drug Development and Advanced Materials

The primary value of this compound lies in its function as a versatile alkylating agent.[3] It is a key intermediate for synthesizing pharmaceuticals where a diethylaminoethyl side-chain is essential for biological activity.

Key Pharmaceutical Applications:

  • Amiodarone: An antiarrhythmic agent.

  • Flurazepam: A hypnotic drug.

  • Naftidrofuryl: A vasodilator.[3]

  • Butetamate Citrate: An antispasmodic agent.[3]

Beyond established drugs, it is widely used in discovery chemistry for the synthesis of novel compounds with potential therapeutic effects, including:

  • Substituted oxindoles as growth hormone secretagogues.[11]

  • 1-Substituted-5,6-dinitrobenzimidazoles with antimicrobial and antiprotozoal activities.[11]

  • Thiophene-containing triarylmethane (TRAM) derivatives as antitubercular agents.[11]

In materials science, this reagent is used to modify polymer backbones, incorporating amino functionalities that can alter properties like solubility, conductivity, or biocompatibility.[2] It is also used to synthesize ligands, such as Tris(2-(diethylamino)ethyl)amine (Et₆TREN), which serves as a catalyst in atom transfer radical polymerization (ATRP).[11]

G cluster_apps Key Application Areas A 2-Chloro-N,N-diethylethanamine HCl (CAS 869-24-9) B Pharmaceuticals (Amiodarone, Flurazepam) A->B Alkylation C Antimicrobial Agents (Dinitrobenzimidazoles) A->C Alkylation D Antitubercular Agents (TRAM Derivatives) A->D Alkylation E Polymer Modification A->E Functionalization F Catalyst Synthesis (ATRP Ligands) A->F Ligand Synthesis

Caption: Core applications of 2-Chloro-N,N-diethylethanamine HCl.

Reactivity Profile: The Aziridinium Ion Intermediate

While the hydrochloride salt is stable, the reactivity of the corresponding free base is governed by its ability to form a highly reactive aziridinium ion intermediate. This cyclization occurs in solution, particularly under basic conditions, when the tertiary amine is deprotonated.[12]

Understanding this equilibrium is critical for reaction control. The aziridinium ion is a potent alkylating agent itself and is the true reactive species in many nucleophilic substitution reactions.

G A R₂N-CH₂CH₂-Cl (Free Base) B R₂N⁺=CH₂CH₂ + Cl⁻ (Aziridinium Ion) A->B Intramolecular Cyclization B->A Ring Opening C R₂N-CH₂CH₂-Nu (Alkylated Product) B->C + Nucleophile (Nu⁻) Ring Opening Attack Nu Nu⁻ (Nucleophile) Nu->C

Caption: Formation and reaction of the aziridinium ion intermediate.

This mechanism explains why reactions using DEC-HCl often require a base to first generate the free amine, which then cyclizes to the active electrophile before reacting with the intended nucleophile. The choice of base, solvent, and temperature can significantly influence the rate of aziridinium ion formation and the overall reaction outcome.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.[6]

Hazard ClassGHS Classification
Acute Toxicity Category 2 (Oral, Dermal, Inhalation) - Fatal if swallowed, in contact with skin, or if inhaled.[6][13][14]
Skin Corrosion Category 1B - Causes severe skin burns and eye damage.[13]
Mutagenicity Category 2 - Suspected of causing genetic defects.[13]
Aquatic Hazard Chronic 3 - Harmful to aquatic life with long-lasting effects.[13]

Handling Protocols:

  • Ventilation: Always handle in a certified chemical fume hood.[6][15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly sealed safety goggles, a face shield, and protective clothing. For operations that may generate dust, a NIOSH-approved respirator with particulate filters is required.[6][14]

  • Procedures: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6][15]

Storage and Incompatibilities:

  • Conditions: Store in a cool, dry, well-ventilated, and locked poison room or corrosives area. Keep containers tightly closed and protect from moisture, as the compound is hygroscopic.[5][6][15] Storage under an inert atmosphere is recommended.[6]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[6][14]

First Aid Measures:

  • Inhalation: Immediately remove the victim to fresh air and seek urgent medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek urgent medical attention.[5][6]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present. Continue rinsing and seek urgent medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.[5][6]

Conclusion

This compound is more than a simple reagent; it is a strategic tool in the arsenal of the modern synthetic chemist. Its predictable reactivity, established synthetic routes, and broad applicability in producing high-value compounds in the pharmaceutical and materials science sectors underscore its importance. Mastery of its handling, synthesis, and reactivity profile, particularly the role of the aziridinium intermediate, is essential for its effective and safe utilization in advancing scientific discovery and development.

References

"2-Chloro-N,N-diethylethanamine hydrochloride" as a monofunctional alkylating agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-N,N-diethylethanamine Hydrochloride as a Monofunctional Alkylating Agent

Executive Summary

This compound (CDEAH) is a versatile and reactive monofunctional alkylating agent with significant applications across pharmaceutical synthesis, cancer research, and materials science. As a hydrochloride salt, it offers greater stability for storage and handling compared to its free base form. Its primary mode of action involves the intramolecular formation of a highly reactive aziridinium ion, which subsequently alkylates nucleophilic sites on various molecules. In biological systems, this reactivity is particularly directed towards DNA, where it preferentially alkylates guanine nucleobases, leading to DNA damage.[1][2][3][4] This mechanism is the foundation of its utility as both a research tool to probe DNA repair pathways and as a chemical intermediate for creating complex organic molecules. This guide provides an in-depth exploration of CDEAH, covering its fundamental properties, mechanism of action, diverse applications, detailed experimental protocols, and critical safety procedures for its handling.

Introduction to a Versatile Alkylating Agent

In the landscape of organic synthesis and chemical biology, alkylating agents are indispensable tools for forging new carbon-heteroatom bonds. These reagents are broadly classified by their functionality—the number of reactive alkylating groups they possess. While bifunctional agents can form cross-links, monofunctional agents like this compound (CAS: 869-24-9) introduce a single alkyl group onto a target molecule.[1][2] This singular reactivity provides precision in chemical synthesis and offers a distinct mechanism for inducing cellular responses.

CDEAH, structurally a "half-mustard," combines a reactive chloroethyl group with a diethylamino moiety.[2][4] This structure makes it a valuable precursor for introducing the diethylaminoethyl group into a wide array of molecules.[5][6] Its application extends from being a foundational building block in the synthesis of numerous pharmaceuticals to a sophisticated molecular probe in cancer research, where it helps to uncover vulnerabilities in DNA repair mechanisms.[1][3][7] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the theory and practical application of this important compound.

Physicochemical Properties and Identification

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. CDEAH is typically supplied as a colourless to beige crystalline solid that is sensitive to moisture.[7][8]

PropertyValue
Chemical Name This compound
Synonyms Diethylaminoethyl chloride hydrochloride, (2-Chloroethyl)diethylamine hydrochloride
CAS Number 869-24-9
Molecular Formula C₆H₁₅Cl₂N
Molecular Weight 172.10 g/mol [9][10][11]
Appearance Colourless to beige crystals[7]
Melting Point 208-212 °C[7][9]
Solubility Highly soluble in water (2000 g/L at 20 °C); soluble in methanol.[7][12]
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere.[8][13]

graph "Chemical_Structure" {
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edge [fontname="Arial"];

// Nodes for atoms
N [label="N", pos="0,0!", fontcolor="#202124"];
C1 [label="CH₂", pos="-1.2,0.6!", fontcolor="#202124"];
C2 [label="CH₃", pos="-2.2,1.1!", fontcolor="#202124"];
C3 [label="CH₂", pos="-1.2,-0.6!", fontcolor="#202124"];
C4 [label="CH₃", pos="-2.2,-1.1!", fontcolor="#202124"];
C5 [label="CH₂", pos="1.2,0!", fontcolor="#202124"];
C6 [label="CH₂", pos="2.4,0!", fontcolor="#202124"];
Cl [label="Cl", pos="3.6,0!", fontcolor="#202124"];
HCl [label="• HCl", pos="4.8,0!", fontcolor="#5F6368"];

// Edges for bonds
N -- C1;
C1 -- C2;
N -- C3;
C3 -- C4;
N -- C5;
C5 -- C6;
C6 -- Cl;

}

Caption: Chemical structure of this compound.

Mechanism of Action: The Aziridinium Intermediate

The efficacy of CDEAH as an alkylating agent stems from its ability to form a highly reactive cyclic intermediate. This process is fundamental to its function in both synthetic chemistry and biological contexts.

Causality Behind the Mechanism: Unlike a simple alkyl halide, the presence of the tertiary amine adjacent to the chloroethyl group is critical. The nitrogen atom's lone pair of electrons initiates an intramolecular nucleophilic attack on the carbon atom bearing the chlorine. This displaces the chloride ion and forms a strained, three-membered ring containing a positively charged nitrogen atom—the diethylaziridinium ion . This cyclization is the rate-limiting step and transforms a moderately reactive primary alkyl chloride into a much more potent electrophile. The aziridinium ion is then highly susceptible to attack by nucleophiles, which relieves the ring strain and completes the alkylation reaction.

In a biological context, the most significant nucleophiles are the nitrogen and oxygen atoms within DNA bases. Research has shown that CDEAH preferentially alkylates the N7 position of guanine.[1][2][4] This creates a bulky DNA adduct that can disrupt normal cellular processes like DNA replication and transcription. The cell must then rely on DNA repair pathways, such as Base Excision Repair (BER) or Nucleotide Excision Repair (NER), to remove this damage.[1][2][3][4]

Mechanism_of_Action CDEAH 2-Chloro-N,N-diethylethanamine (CDEAH) Aziridinium Reactive Diethylaziridinium Ion (Electrophile) CDEAH->Aziridinium  Intramolecular  Cyclization (-Cl⁻) Product Alkylated Product (e.g., DNA Adduct) Aziridinium->Product  Nucleophilic  Attack Nucleophile Nucleophile (Nu:) (e.g., N7 of Guanine in DNA) Nucleophile->Aziridinium N_Alkylation_Workflow Start Start: Dry Flask (Inert Atmosphere) Setup Add Amine Substrate, Anhydrous Solvent, and Base Start->Setup AddReagent Add CDEAH Setup->AddReagent React Heat and Monitor Reaction (e.g., via TLC/LC-MS) AddReagent->React Workup Cool and Concentrate React->Workup Purify Aqueous Work-up and Product Purification Workup->Purify End End: Isolated Product Purify->End

References

Topic: "2-Chloro-N,N-diethylethanamine hydrochloride" Mechanism of Action in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Nature of a Versatile Alkylating Agent

2-Chloro-N,N-diethylethanamine hydrochloride, commonly abbreviated as DEAE-Cl, is a monofunctional nitrogen mustard derivative that serves as a cornerstone reagent in synthetic organic chemistry and drug development.[1][2] While its hydrochloride salt form is a stable, crystalline solid, its true reactivity is unleashed in solution, where it transforms into a potent electrophilic species.[3][4] This guide elucidates the core mechanism of action, providing a detailed examination of its transformation into the highly reactive aziridinium ion and its subsequent role in alkylation reactions. Understanding this mechanism is paramount for controlling reaction outcomes and designing novel synthetic pathways for pharmaceuticals and other high-value chemical entities.[3][5][6]

DEAE-Cl is a critical intermediate in the synthesis of numerous pharmaceuticals, including amiodarone, flurazepam, and naftidrofuryl.[3] Its utility stems from its ability to introduce a diethylaminoethyl moiety onto a wide range of nucleophilic substrates.

Property Value
Chemical Name This compound
CAS Number 869-24-9
Molecular Formula C₆H₁₄ClN · HCl
Molecular Weight 172.10 g/mol
Appearance Colorless to beige crystals
Melting Point 208-210 °C
Solubility Soluble in water (2000 g/L at 20°C) and methanol

Part 1: The Core Mechanism of Action: A Two-Step Electrophilic Attack

The alkylating capability of 2-Chloro-N,N-diethylethanamine does not arise from a direct nucleophilic substitution of the chloride ion. Instead, it proceeds through a sophisticated two-step mechanism involving the intramolecular formation of a highly reactive intermediate.[7][8]

Step 1: The Rate-Determining Step - Formation of the Aziridinium Ion

The fundamental principle behind the reactivity of nitrogen mustards is their capacity for intramolecular cyclization.[7][8] In the case of DEAE-Cl, the process begins with the deprotonation of the hydrochloride salt to yield the free amine. The nitrogen atom's lone pair of electrons then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom.

This neighboring group participation results in the displacement of the chloride leaving group and the formation of a strained, three-membered heterocyclic cation known as the N,N-diethylaziridinium ion.[9] This intramolecular SN2 reaction is the rate-determining step of the overall alkylation process.[7] The formation of this aziridinium ion is energetically favorable despite the ring strain, as it converts a relatively weak electrophile (a primary alkyl chloride) into a highly potent one.[10]

Caption: Formation of the reactive N,N-diethylaziridinium ion.

Step 2: Alkylation via Nucleophilic Ring-Opening

The N,N-diethylaziridinium ion is the true alkylating agent. Its high reactivity is a direct consequence of two factors:

  • Ring Strain: The three-membered ring possesses significant angle strain, making it energetically favorable to undergo a ring-opening reaction.

  • Electrophilicity: The positive charge on the quaternary nitrogen atom renders the two ring carbons highly electron-deficient and thus extremely susceptible to attack by nucleophiles.

A wide variety of nucleophiles (Nu:⁻) can readily attack either of the two equivalent carbon atoms of the aziridinium ring. This attack proceeds via an SN2 mechanism, leading to the opening of the strained ring and the formation of a stable covalent bond. The result is the successful alkylation of the nucleophile with the diethylaminoethyl group.

Caption: Alkylation of a nucleophile by the aziridinium ion.

This mechanism is central to its use in medicinal chemistry. For instance, DEAE-Cl has been identified as a monofunctional alkylating agent that preferentially alkylates guanine nucleobases in DNA.[1][11] This action forms DNA adducts, leading to strand breaks and activating DNA damage responses, a mechanism of interest in cancer therapy research.[1]

Part 2: Field-Proven Insights and Experimental Protocol

The efficiency and outcome of alkylation reactions using DEAE-Cl are governed by several critical factors. A deep understanding of these allows for the optimization of reaction conditions and the validation of experimental design.

Causality Behind Experimental Choices
  • Choice of Base: The reaction is typically initiated by adding a base. The hydrochloride salt is stable and must be neutralized to generate the free amine, which is necessary for cyclization. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often preferred. They are strong enough to deprotonate the hydrochloride and, if necessary, the nucleophile, without competing in the subsequent alkylation step.

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN) are ideal. They can effectively solvate the charged aziridinium intermediate, stabilizing it and facilitating its formation.[9] Furthermore, they are excellent solvents for a wide range of organic substrates and inorganic bases.

  • Temperature Control: The formation of the aziridinium ion is temperature-dependent. While gentle heating can accelerate this rate-determining step, excessive temperatures can lead to side reactions and decomposition. A typical temperature range is between room temperature and 60-80°C, depending on the reactivity of the nucleophile.

Representative Experimental Protocol: N-Alkylation of a Phenol

This protocol describes a general procedure for the alkylation of a phenolic hydroxyl group, a common transformation in the synthesis of pharmaceuticals like phenoxybenzamine.[12][13]

Objective: To synthesize a 2-(diethylamino)ethyl phenyl ether.

Materials:

  • Phenol (or substituted phenol derivative)

  • This compound (DEAE-Cl)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate, Water, Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile.

  • Initial Stirring: Stir the suspension at room temperature for 15-30 minutes. This step ensures the deprotonation of the phenol by the base, forming the more nucleophilic phenoxide ion.

  • Reagent Addition: Add this compound (1.2-1.5 eq) to the suspension in one portion.

  • Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Workup - Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove any remaining inorganic salts and highly polar impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-(diethylamino)ethyl phenyl ether.

G A 1. Add Phenol, K₂CO₃, and CH₃CN to Flask B 2. Stir at RT for 30 min (Forms Phenoxide Ion) A->B C 3. Add DEAE-Cl B->C D 4. Heat to 60-80°C (Monitor by TLC/LC-MS) C->D E 5. Cool and Filter Salts D->E F 6. Concentrate Filtrate E->F G 7. Redissolve in EtOAc, Wash with H₂O & Brine F->G H 8. Dry with MgSO₄ G->H I 9. Filter and Concentrate H->I J 10. Purify via Column Chromatography I->J K Pure Product J->K

References

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-N,N-diethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity and stability of 2-Chloro-N,N-diethylethanamine hydrochloride (DEAE-Cl·HCl), a critical building block in modern organic synthesis and pharmaceutical development. As a key intermediate, a thorough understanding of its chemical behavior is paramount for its effective and safe utilization. This document moves beyond a simple recitation of facts to provide a causal understanding of its properties, rooted in mechanistic principles and supported by established analytical methodologies.

Core Chemical Identity and Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₆H₁₅Cl₂N[1]
Molecular Weight 172.10 g/mol [1]
CAS Number 869-24-9[1]
Melting Point 208-212 °C[2]
Solubility Good solubility in water and polar organic solvents like methanol.[2]
Hygroscopicity The compound is hygroscopic and sensitive to moisture.[2]

The Duality of Reactivity: Alkylation via the Aziridinium Ion

The primary utility of this compound lies in its function as an alkylating agent.[2] However, its reactivity is not a simple nucleophilic substitution at the primary carbon. The core of its reactivity lies in the intramolecular cyclization to form a highly electrophilic aziridinium ion intermediate.

The Critical Role of pH: Formation of the Reactive Species

The hydrochloride salt itself is relatively unreactive. The key to unlocking its alkylating potential is the deprotonation of the tertiary amine to its free base form. This equilibrium is, of course, pH-dependent.

G DEAE_HCl 2-Chloro-N,N-diethylethanamine Hydrochloride (Stable Salt) Free_Base 2-Chloro-N,N-diethylethanamine (Free Base, Unstable) DEAE_HCl->Free_Base Free_Base->DEAE_HCl Aziridinium N,N-Diethylaziridinium Ion (Highly Reactive Electrophile) Free_Base->Aziridinium Intramolecular Cyclization (k₁) Aziridinium->Free_Base Ring Opening by Cl⁻ (k₋₁) Product Alkylated Product Aziridinium->Product Nucleophile Nucleophile (Nu⁻)

Caption: The pH-dependent activation and reactivity pathway of DEAE-Cl·HCl.

Under basic or neutral conditions, the equilibrium shifts towards the free base, which rapidly undergoes an intramolecular SN2 reaction. The nitrogen atom acts as an internal nucleophile, displacing the chloride ion to form the strained, three-membered aziridinium ring. This cation is a potent electrophile, readily attacked by a wide range of nucleophiles.[3]

Kinetic Considerations

The overall rate of alkylation is dependent on both the rate of aziridinium ion formation (k₁) and the rate of its reaction with the external nucleophile (k₂). In many synthetic applications, the formation of the aziridinium ion is the rate-determining step.

Stability Profile: A Guide to Handling and Storage

The stability of this compound is a critical consideration for its storage, handling, and use in regulated environments. Its primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Stability and Degradation

As discussed, the hydrochloride salt is significantly more stable in aqueous solutions than its free base. At acidic pH, the equilibrium lies far to the side of the protonated amine, which inhibits the intramolecular cyclization necessary for degradation. As the pH increases, the concentration of the free base rises, leading to the formation of the aziridinium ion. This ion can then be attacked by water, leading to the formation of N,N-diethylethanolamine.

G DEAE_HCl 2-Chloro-N,N-diethylethanamine Hydrochloride Free_Base Free Base DEAE_HCl->Free_Base + OH⁻ Aziridinium N,N-Diethylaziridinium Ion Free_Base->Aziridinium Cyclization Hydrolysis_Product N,N-Diethylethanolamine (Hydrolysis Product) Aziridinium->Hydrolysis_Product + H₂O

Caption: The hydrolytic degradation pathway of this compound.

Due to its hygroscopic nature, it is imperative to store this compound in a tightly sealed container in a dry environment to prevent moisture-induced degradation.

Thermal Stability and Decomposition

Upon heating, this compound can decompose, releasing toxic and corrosive fumes, including hydrogen chloride and oxides of nitrogen. While specific pyrolysis products for this compound are not extensively documented, pyrolysis-GC-MS is the recommended technique for their identification. This method involves the thermal fragmentation of the molecule in an inert atmosphere, followed by chromatographic separation and mass spectrometric identification of the fragments.[5][6]

Long-Term Storage

For long-term storage, the compound should be kept in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases. The container should be tightly sealed to protect it from moisture. While specific shelf-life data is often lot-dependent, routine inspection and re-analysis are recommended for material stored for extended periods.

Experimental Protocols: Assessing Stability and Purity

To ensure the quality and suitability of this compound for its intended use, particularly in pharmaceutical applications, a robust analytical program is essential. This includes forced degradation studies and the use of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for 2 hours. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Place a known quantity of the solid compound in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in a suitable solvent for analysis.

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method (see section 4.2).

Stability-Indicating Analytical Method: HPLC-UV/MS

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Objective: To develop and validate an HPLC method for the quantification of this compound and the detection of its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • A mass spectrometer (MS) is highly recommended for the identification of unknown degradation products.

Chromatographic Conditions (Starting Point):

Based on methods for similar compounds, the following conditions can be used as a starting point for method development.[4][7]

ParameterRecommended Condition
Column Cyano (CN) or a suitable reverse-phase column (e.g., C18)
Mobile Phase A 10 mM Potassium Phosphate buffer (pH 8.0)
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient depending on the separation needs
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30°C
Detection UV at a low wavelength (e.g., 195-210 nm) as the chromophore is weak. MS detection is preferred for specificity.
Injection Volume 10-20 µL

Method Validation:

The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8]

G cluster_0 Method Development cluster_1 Method Validation A Define Analytical Requirements B Select Chromatographic Mode and Column A->B C Optimize Mobile Phase and Gradient B->C D Optimize Detector Settings C->D E Assess System Suitability D->E F Specificity E->F Transfer to Validation G Linearity & Range F->G H Accuracy G->H I Precision H->I J LOD & LOQ I->J K Robustness J->K

Caption: A generalized workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

This compound is a versatile and reactive intermediate whose utility is intrinsically linked to its stability and reactivity profile. Its primary mode of action as an alkylating agent proceeds through the formation of a highly reactive aziridinium ion, a process governed by pH. The stability of the compound is compromised by moisture and elevated temperatures, leading to hydrolysis and thermal decomposition, respectively. A thorough understanding of these characteristics, coupled with robust analytical control strategies, is essential for its successful application in research and development. This guide provides a foundational framework for scientists and researchers to handle, analyze, and utilize this important chemical entity with confidence and scientific rigor.

References

"2-Chloro-N,N-diethylethanamine hydrochloride" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-N,N-diethylethanamine Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No: 869-24-9), a crucial intermediate in the synthesis of numerous pharmaceuticals.[1][2][3] Understanding its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, design purification strategies, and develop robust formulations. This document delves into the physicochemical properties of the compound, its solubility profile, the underlying principles governing its dissolution, and standardized protocols for its empirical determination.

Physicochemical Profile

This compound, also commonly referred to as 2-Chlorotriethylamine hydrochloride or DEC-HCl, is a crystalline solid. As a hydrochloride salt of a tertiary amine, its chemical and physical properties are dominated by its ionic character. This inherent polarity is the primary determinant of its solubility behavior. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for its storage and handling.[3][4][5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₅Cl₂N (or C₆H₁₄ClN·HCl)[6][7]
Molecular Weight 172.09 g/mol [1][6]
Appearance White to beige crystalline solid[2]
Melting Point 208-212 °C[2]
Water Solubility 2000 g/L (at 20 °C)[2]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]
Sensitivity Moisture sensitive (Hygroscopic)[2][4]

Solubility in Organic Solvents

The solubility of this compound is a direct consequence of the "like dissolves like" principle.[8][9] Its ionic salt structure renders it highly polar, favoring dissolution in polar solvents while exhibiting poor solubility in non-polar environments.

Quantitative and Qualitative Solubility Data

Direct quantitative data for a wide range of organic solvents is not extensively published in readily available literature. However, based on its chemical structure and known data points, a reliable solubility profile can be constructed. The compound is known to be soluble in water and methanol.[2][3][5]

Table 2: Solubility Profile of this compound

SolventSolvent TypeExpected SolubilityRationale / Notes
Water Polar ProticVery Soluble (2000 g/L)[2]High polarity and hydrogen bonding capacity effectively solvate the ions.
Methanol Polar ProticSoluble (0.1 g/mL)[2]The hydroxyl group and high polarity facilitate dissolution.
Ethanol Polar ProticSoluble to Moderately SolubleSimilar to methanol but slightly less polar.
Isopropanol Polar ProticSparingly SolubleLower polarity compared to methanol and ethanol reduces solvating power.
Acetone Polar AproticSlightly to Sparingly SolubleLacks hydrogen bond donating ability, reducing its capacity to solvate the ions effectively.
Acetonitrile Polar AproticSlightly to Sparingly SolubleWhile polar, it is a poor hydrogen bond donor.
Dimethylformamide (DMF) Polar AproticModerately SolubleHigh dielectric constant allows it to solvate ions effectively.
Dimethyl Sulfoxide (DMSO) Polar AproticModerately SolubleStrong hydrogen bond acceptor and highly polar nature.
Dichloromethane (DCM) Non-polarInsoluble / Very Slightly SolubleInsufficient polarity to overcome the lattice energy of the salt.
Toluene Non-polarInsolubleAromatic hydrocarbon with very low polarity.
Hexane Non-polarInsolubleAliphatic hydrocarbon with no capacity to solvate ionic species.
Diethyl Ether Non-polarInsolubleLow polarity and inability to engage in strong intermolecular forces with the salt.

Core Principles Governing Solubility

Understanding the theoretical basis of solubility is crucial for predicting behavior in novel solvent systems and for troubleshooting experimental challenges.

  • Solute-Solvent Interactions: For dissolution to occur, the energy released from the interaction between the solute ions and solvent molecules must be sufficient to overcome the lattice energy holding the crystal together. Polar solvents can form strong ion-dipole interactions, effectively surrounding the diethylaminoethyl chloride cation and the chloride anion, which stabilizes them in solution.

  • Hydrogen Bonding: The hydrochloride portion of the molecule can act as a hydrogen bond donor, while the nitrogen atom can act as an acceptor.[6][10] Polar protic solvents like water and alcohols can engage in hydrogen bonding with the salt, significantly enhancing solubility.[10]

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8][9] Applying heat provides the necessary energy to break the ionic bonds in the crystal lattice, allowing more solute to dissolve. This principle is often exploited to create supersaturated solutions for crystallization processes.

  • Molecular Structure: While the hydrochloride group confers high polarity, the two ethyl groups (C₂H₅) introduce a degree of non-polar, hydrophobic character to the molecule.[10] This dual nature influences its interaction with solvents of intermediate polarity.

cluster_solute Solute (DEC-HCl Crystal) cluster_solvent Solvent cluster_solution Solution Solute Ionic Lattice Solution Solvated Ions Solute->Solution Dissolution (Overcomes Lattice Energy) Solvent Polar Solvent (e.g., Methanol) Solvent->Solution Solvation (Ion-Dipole Interactions)

Caption: Logical flow of the dissolution process for an ionic salt in a polar solvent.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To ensure scientific rigor, solubility must be determined empirically. The isothermal shake-flask method is a gold standard for this purpose, providing reliable and reproducible data.[11][12] This protocol is designed to be a self-validating system by ensuring that true equilibrium is achieved and accurately measured.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant, controlled temperature (e.g., 25 °C).

Materials
  • This compound (purity > 99%)

  • Analytical grade organic solvents

  • Thermostatic shaker bath or incubator

  • Calibrated digital thermometer

  • Analytical balance (± 0.1 mg)

  • Sealed glass vials (e.g., 20 mL scintillation vials)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and appropriate glassware

  • Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare the required volume of each organic solvent to be tested.

  • Addition of Solute: Add an excess amount of this compound to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment. This ensures that the solution is saturated.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired constant temperature. Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 72 hours). Causality Check: Constant agitation ensures continuous interaction between the solute and solvent, while a long duration guarantees that the dissolution process has reached its thermodynamic endpoint.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Subsequently, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to create a clear separation between the saturated supernatant and the undissolved solid. Trustworthiness Check: This two-step separation process is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step removes any fine, suspended particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the compound.

  • Data Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L). Repeat the entire experiment at least in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

A 1. Add Excess Solute & Known Volume of Solvent to Vial B 2. Equilibrate in Thermostatic Shaker (e.g., 25°C, 48h) A->B Ensure Saturation C 3. Centrifuge to Separate Solid and Liquid Phases B->C Reach Equilibrium D 4. Withdraw & Filter Supernatant (0.22 µm Syringe Filter) C->D Isolate Saturated Solution E 5. Accurately Dilute Sample D->E Remove Particulates F 6. Quantify by HPLC E->F Fit to Calibration Curve G 7. Calculate Solubility F->G

Caption: Standard experimental workflow for isothermal solubility determination.

Safety and Handling Considerations

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

  • Toxicity: The compound is classified as acutely toxic if swallowed and corrosive.[13] It causes severe skin burns and eye damage.[13][14]

  • Handling: Always use this chemical within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[15] Avoid the formation of dust during handling.[13]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area.[13] The material is hygroscopic and should be stored under an inert atmosphere to protect it from moisture.[5][13]

Conclusion

This compound is an ionic salt with high polarity. Its solubility is greatest in polar protic solvents, such as water and methanol, and decreases significantly as the solvent polarity decreases. Non-polar solvents like hexane and toluene are ineffective at dissolving this compound. For precise quantitative analysis, the isothermal equilibrium method provides a robust and reliable framework. A thorough understanding of its solubility characteristics, coupled with stringent safety protocols, is essential for its effective and safe application in research and development.

References

"2-Chloro-N,N-diethylethanamine hydrochloride" safety, handling, and MSDS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-N,N-diethylethanamine hydrochloride

This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of this compound (CAS No. 869-24-9). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory or manufacturing setting. The causality behind each safety recommendation is explained to foster a deep understanding of the risks and control measures.

Introduction: Understanding the Reagent's Nature

This compound, also known as 2-Chlorotriethylamine hydrochloride or DEC, is a versatile alkylating agent.[1][2] It is frequently used as an intermediate in the synthesis of pharmaceuticals, including antimicrobial and antiprotozoal agents, and as a precursor for catalysts in polymerization reactions.[1][3]

The utility of this compound stems from its reactive nature. As an alkylating agent, it can transfer an alkyl group to other molecules, a fundamental process in organic synthesis.[4] However, this same reactivity is the root of its significant biological hazard. Electrophilic alkylating agents are often toxic and carcinogenic because they can alkylate biological macromolecules, most critically, DNA.[4][5] This can lead to mutagenesis, cytotoxicity, and cell death.[6][7][8] Therefore, understanding that you are not merely handling a chemical intermediate, but a potent biological effector, is paramount to its safe use. All handling protocols must be designed with this intrinsic reactivity in mind.

Core Hazard Profile

The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[9] The primary dangers are its acute toxicity, corrosivity, and suspected mutagenicity.[9][10]

Signal Word: DANGER [9][11]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed[11]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin[11]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled[11]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[9][10]
Serious Eye DamageCategory 1H318: Causes serious eye damage[11]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[10][12]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[11]
Hazardous to the Aquatic EnvironmentChronic 3H412: Harmful to aquatic life with long lasting effects[9]

This table summarizes the primary GHS classifications. Always refer to the specific Safety Data Sheet (SDS) from your supplier.

Chemical & Physical Properties: The "Why" Behind Handling Procedures

Understanding the physical properties of a chemical is crucial for designing safe storage and handling protocols.

Property Value Implication for Handling & Safety
Molecular Formula C₆H₁₄ClN · HCl[1]Indicates the presence of nitrogen and chlorine.
Molecular Weight 172.10 g/mol [1][11]Relevant for stoichiometric calculations.
Appearance Tan or beige crystals/powder[1]As a solid, it poses an inhalation risk if dusty.
Melting Point 208-211 °C[1][13]Stable solid at room temperature.
Solubility 2000 g/L in water (20 °C)[13]Highly soluble in water, which increases its mobility in case of a spill and facilitates environmental contamination.[14][15]
Stability Hygroscopic[14]; Air sensitive[14][16]The compound readily absorbs moisture from the air. This necessitates storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9][13] Moisture can lead to decomposition.[11]

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage the risks associated with this compound is to apply the hierarchy of controls. This framework prioritizes the most effective control measures down to the least effective.

cluster_controls Hierarchy of Controls for Alkylating Agents cluster_examples Practical Application Elimination Elimination (Most Effective) Substitution Substitution ex_elim Is use of this specific reagent absolutely necessary? Elimination->ex_elim Engineering Engineering Controls ex_sub Can a less toxic alkylating agent be used? Substitution->ex_sub Administrative Administrative Controls ex_eng Use in a certified chemical fume hood. Use of a glovebox. Engineering->ex_eng PPE Personal Protective Equipment (Least Effective) ex_admin Standard Operating Procedures (SOPs). Designated work areas. Mandatory training. Administrative->ex_admin ex_ppe Gloves, lab coat, eye protection. Respirator as needed. PPE->ex_ppe

Caption: Hierarchy of controls applied to handling hazardous chemicals.

Safe Handling, Storage, and Incompatibility

Handling Protocols

All manipulations of this compound must be performed within a certified chemical fume hood to prevent inhalation of the toxic dust.[9][16] A "designated area" should be established for its use, clearly marked with hazard warnings.

Workflow: Safely Weighing and Preparing a Solution

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly (check airflow monitor).

    • Decontaminate the work surface.

    • Assemble all necessary equipment: spatulas, weigh boat, beaker, stir bar, solvent, waste container.

    • Don appropriate PPE (see Section 6).

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If not, tare the weigh boat, remove it from the balance, add the chemical inside the hood, and then reweigh. This minimizes contamination of the balance.

    • Open the main container inside the hood. The container is likely under an inert atmosphere; be prepared to blanket with nitrogen or argon after dispensing.

    • Carefully dispense the required amount of solid, avoiding the creation of dust. Do not tap or shake the container vigorously.

    • Securely close the main container immediately after dispensing.

  • Solubilization:

    • Place the weigh boat with the chemical into the receiving beaker inside the fume hood.

    • Slowly add the solvent to the beaker, directing the stream to wash the solid from the weigh boat.

    • Add the stir bar and begin gentle stirring to dissolve the solid.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated items (e.g., disposable gloves) into a designated, sealed hazardous waste container.

    • Wipe down the work surface, spatula, and any other equipment with an appropriate decontamination solution.

    • Wash hands thoroughly after removing gloves.[11]

Storage Requirements

The hygroscopic and air-sensitive nature of this compound dictates stringent storage conditions.[9][13][14]

  • Container: Keep container tightly closed.[9][13]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[9][16]

  • Location: Store in a dry, cool, and well-ventilated place.[9][13] The storage area should be designated for corrosive and toxic materials and be locked.[10][13]

  • Separation: Store away from incompatible materials.[9]

Chemical Incompatibility

Mixing incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases.

main 2-Chloro-N,N-diethylethanamine hydrochloride bases Strong Bases main->bases Reaction, potential release of amine oxidizers Strong Oxidizing Agents main->oxidizers Violent reaction, fire hazard water Water / Moisture main->water Decomposition, release of HCl gas

Caption: Key chemical incompatibilities.

  • Strong Bases: Will react, potentially liberating the free amine.[9]

  • Strong Oxidizing Agents: Can cause a violent reaction.[9][11]

  • Water/Moisture: The compound is hygroscopic and contact with moisture should be avoided as it can lead to decomposition, potentially releasing irritating and toxic gases like hydrogen chloride.[9][11][13]

Personal Protective Equipment (PPE)

PPE is the last line of defense. Given the compound's high dermal toxicity and corrosivity, proper PPE is non-negotiable.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected before use. Use proper glove removal technique to avoid skin contact.[11] For extended contact, consider double-gloving or heavier-duty gloves.

  • Eye/Face Protection: Use tight-sealing safety goggles and a face shield.[9][11] Standard safety glasses are not sufficient.

  • Skin and Body Protection: Wear a flame-retardant lab coat, closed-toe shoes, and long pants. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or a full protective suit is required.[10][11]

  • Respiratory Protection: All work must be done in a fume hood. If a fume hood is not available or if exposure limits are exceeded (e.g., during a large spill), a NIOSH/MSHA approved respirator with a particulate filter (type P2 or P3) is necessary.[9]

Toxicological Information: The Basis for Caution

The high toxicity is confirmed by animal studies. The values below underscore why even minute exposures must be prevented.

Endpoint Species Value Reference
LD₅₀ OralRat50 mg/kg[11]
LD₅₀ DermalRabbit125 mg/kg[11]
LC₅₀ InhalationRat103 mg/m³ (4 h)[11]

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC₅₀ (Lethal Concentration, 50%) is the concentration in air that kills 50% of the test animals.

The suspected mutagenicity is a critical long-term health risk.[10][12] Alkylating agents can alter DNA, which may lead to heritable genetic defects or cancer. This is why exposure must be minimized to as low as reasonably achievable (ALARA).

Emergency Procedures: Planning for Failure

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is essential.

Exposure Response

Immediate action is critical. The goal is to remove the chemical from the person as quickly as possible and seek medical attention.

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing.[9] Seek immediate medical attention. Do not delay.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration (do not use mouth-to-mouth if the victim ingested or inhaled the substance).[9][11] Seek immediate medical attention.[9]

  • If Swallowed: Do NOT induce vomiting.[9] Rinse mouth with water. Never give anything by mouth to an unconscious person.[11][13] Call a physician or poison control center immediately.

Spill Response Workflow

For any spill, the first step is to ensure personnel safety.

start Spill Occurs assess Assess Spill (Size & Location) start->assess evacuate Evacuate Area Call Emergency Response assess->evacuate Large Spill or Poor Ventilation don_ppe Don Appropriate PPE (Respirator, Gloves, etc.) assess->don_ppe Small, Manageable Spill contain Contain Spill (Use inert absorbent material) don_ppe->contain cleanup Clean Up Sweep solid material into container. Avoid creating dust. contain->cleanup decon Decontaminate Area cleanup->decon dispose Package & Label Waste for Disposal decon->dispose end Spill Secured dispose->end

Caption: Emergency workflow for a chemical spill.

For small spills, trained personnel should:

  • Evacuate non-essential personnel.[9]

  • Wear appropriate PPE.[9]

  • Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Sweep up the material without creating dust and place it into a suitable, sealed container for disposal.[9][11]

  • Ventilate the area and decontaminate the spill site.

For large spills, evacuate the area immediately and call emergency services.[11]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[9] This compound should be treated as acutely toxic and corrosive hazardous waste. Do not flush down the drain.[9][11] Collect waste in a designated, labeled, and sealed container for pickup by a licensed hazardous waste disposal company.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Substituted Amines Using 2-Chloro-N,N-diethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of 2-Chloro-N,N-diethylethanamine Hydrochloride in Modern Synthesis

This compound, commonly abbreviated as DEAE-Cl, stands as a cornerstone alkylating agent in the repertoire of the modern synthetic chemist. Its utility is defined by the strategic introduction of the diethylaminoethyl moiety (-CH₂CH₂N(C₂H₅)₂), a functional group prevalent in a vast array of biologically active molecules, particularly pharmaceuticals.[1][2][3] The compound's structure, featuring a reactive primary alkyl chloride, makes it an excellent electrophile for nucleophilic substitution reactions.[1] This guide provides an in-depth exploration of DEAE-Cl, moving from its fundamental chemical principles and safety considerations to detailed, field-tested protocols and troubleshooting, designed for researchers and drug development professionals aiming to leverage this versatile reagent with precision and confidence.

Reagent Profile: Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is a non-negotiable prerequisite for its safe and effective use in any laboratory setting.

Physicochemical Properties

The key properties of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueSource
CAS Number 869-24-9[2]
Molecular Formula (C₂H₅)₂NCH₂CH₂Cl · HCl
Molecular Weight 172.10 g/mol
Appearance Colorless to beige crystals[2]
Melting Point 208-212 °C[2]
Solubility Water (2000 g/L at 20°C), Methanol[2]
Hygroscopicity Hygroscopic; sensitive to moisture[4][5]
Critical Safety & Handling Protocols

DEAE-Cl is classified as a hazardous substance and requires strict adherence to safety protocols. It is acutely toxic, corrosive, and a suspected mutagen.[4][5][6]

Hazard CategoryGHS Classification & Precautionary Statements
Acute Toxicity H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled) .[5] Do not eat, drink, or smoke when using this product. Avoid breathing dust. Use only in a well-ventilated area or chemical fume hood.[4][5]
Corrosivity H314 (Causes severe skin burns and eye damage) .[4] Wear protective gloves, clothing, and eye/face protection. In case of contact, immediately rinse with plenty of water for several minutes.[4]
Mutagenicity H341 (Suspected of causing genetic defects) .[5] Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4][5]
Environmental H412 (Harmful to aquatic life with long lasting effects) .[5] Avoid release to the environment.[5]
Personal Protective Equipment (PPE) Eyeshields, face shield, chemical-resistant gloves (e.g., nitrile), lab coat, and a respirator with appropriate cartridges (e.g., type P2/P3) are mandatory.[7]
Storage Store locked up in a dry, well-ventilated place.[4][7] Keep the container tightly closed and protect from moisture due to its hygroscopic nature.[4][5] Store in a corrosives area.[5]

The Chemistry of Diethylaminoethylation: Mechanism and Causality

The primary utility of DEAE-Cl lies in its function as an electrophile in nucleophilic substitution (Sₙ2) reactions .

The Sₙ2 Mechanism

The carbon atom bonded to the chlorine is electron-deficient (electrophilic) due to the high electronegativity of the chlorine atom.[8] A nucleophile (Nu:), such as an amine, alkoxide, or phenoxide, attacks this electrophilic carbon, displacing the chloride ion as a leaving group in a single, concerted step.

  • The Role of the Base: A critical, and often misunderstood, aspect of using DEAE-Cl is the necessity of a base. Since the reagent is a hydrochloride salt, at least one equivalent of base is required simply to neutralize the salt and liberate the free, reactive amine form of the alkylating agent. A second equivalent of base is typically required to deprotonate the nucleophile (e.g., R-OH to R-O⁻) or to scavenge the proton generated if the nucleophile is neutral (e.g., R-NH₂).[9] Failure to use sufficient base is a common cause of reaction failure.[9]

Caption: General S_N2 Mechanism with DEAE-Cl.
Choice of Solvent and Base

The reaction kinetics are highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.[9] The choice of base depends on the pKa of the nucleophile.

  • For Alcohols/Phenols: Stronger bases like sodium hydride (NaH) or sodium/potassium alkoxides are effective.

  • For Amines/Thiols: Milder inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or DIPEA are often sufficient.[9]

Master Protocol: General N-Alkylation Workflow

This section details a robust, generalized protocol for the alkylation of a nucleophilic substrate (e.g., a secondary amine or phenol) with DEAE-Cl.

Alkylation_Workflow Experimental Workflow for Alkylation A 1. System Preparation (Inert atmosphere, dry glassware) B 2. Reagent Charging - Dissolve Substrate (Nu-H) in dry solvent - Add Base (e.g., K₂CO₃, NaH) A->B C 3. DEAE-Cl Addition - Add DEAE-Cl portion-wise or as a solution - Control temperature (ice bath if needed) B->C D 4. Reaction - Stir at specified temperature (RT to reflux) - Monitor by TLC or LC-MS C->D E 5. Work-up - Quench reaction (e.g., add water) - Perform liquid-liquid extraction D->E F 6. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify (column chromatography, recrystallization) E->F G 7. Analysis (NMR, MS, etc.) F->G

Caption: Experimental Workflow for a Typical Alkylation Reaction.
Step-by-Step Methodology

  • System Preparation: Assemble oven-dried glassware under an inert atmosphere (Nitrogen or Argon). This is critical when using moisture-sensitive bases like NaH.

  • Reagent Charging:

    • To a round-bottom flask equipped with a magnetic stir bar, add the nucleophilic substrate (1.0 eq).

    • Add a suitable dry, polar aprotic solvent (e.g., DMF, ACN).

    • Add the base (e.g., K₂CO₃, 2.2 eq; or NaH, 1.1 eq). Stir the suspension.

  • DEAE-Cl Addition:

    • Slowly add this compound (1.1-1.5 eq) to the stirred mixture. The reaction can be exothermic; addition via a solid addition funnel or as a solution in the reaction solvent is recommended to maintain temperature control.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the nucleophile's reactivity).

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Aqueous Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it into water or an ice/water mixture.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[10]

    • Wash the combined organic layers with water and then with brine to remove residual base and solvent.

  • Purification:

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[10]

    • Purify the crude residue via flash column chromatography, recrystallization, or distillation to yield the pure substituted amine.[10]

Application Notes & Targeted Protocols

The true value of DEAE-Cl is demonstrated in its diverse applications, from creating life-saving medicines to functionalizing advanced materials.

Application: Synthesis of Pharmaceutical Agents (Antihistamines)

DEAE-Cl is a key building block for many first-generation antihistamines, which often feature a diarylmethyl ether or amine linked to a terminal N,N-dialkylamino group.[11] The synthesis of Diphenhydramine, a common H1-antihistamine, serves as a classic example.[11]

Protocol: Synthesis of a Diphenhydramine Analogue

This protocol describes the etherification of a substituted benzhydrol with DEAE-Cl.

  • Deprotonation: In a flame-dried flask under N₂, suspend sodium hydride (NaH, 60% in mineral oil, 1.1 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Slowly add a solution of the substituted benzhydrol (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Alkylation: Add this compound (1.2 eq) in one portion. Reflux the reaction mixture until TLC analysis indicates complete consumption of the benzhydrol.

  • Work-up & Purification: Cool the reaction, quench cautiously with saturated aq. NH₄Cl solution, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Application: Functionalization of Biopolymers (DEAE-Cellulose)

DEAE-Cl is widely used to modify cellulose, creating DEAE-Cellulose, a positively charged matrix that functions as a workhorse anion-exchange resin in biochemistry for protein purification.[12][13][14] The synthesis involves an alkali-catalyzed etherification of the hydroxyl groups on the cellulose backbone.[12]

Caption: Synthesis Pathway for DEAE-Cellulose.

Protocol: Laboratory-Scale Preparation of DEAE-Cellulose

  • Activation: Suspend microcrystalline cellulose in a concentrated solution of sodium hydroxide (e.g., 20-50% w/v) and stir at a controlled temperature (e.g., 25 °C) for 1-2 hours. This deprotonates the hydroxyl groups to form reactive alkoxide ions.[12]

  • Alkylation: Add a solution of this compound to the activated cellulose slurry. Continue stirring at a controlled temperature for several hours.[12]

  • Neutralization and Washing: After the reaction period, filter the solid material and wash extensively with deionized water until the washings are neutral. This removes excess reagents and byproducts.[12]

  • Drying: Dry the resulting DEAE-cellulose product in an oven at a moderate temperature (e.g., 60 °C) or in ambient air.[12]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides solutions to common issues encountered during alkylations with DEAE-Cl.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient Base: The hydrochloride salt was not neutralized, or the nucleophile was not activated.[9]2. Low Reactivity: The nucleophile is sterically hindered or electron-poor.[9]3. Low Temperature: Reaction kinetics are too slow.[9]1. Verify Stoichiometry: Ensure at least 2 equivalents of base are used for amine/thiol nucleophiles. Use a stronger base (e.g., NaH) for alcohols.[9]2. Increase Temperature: Gradually increase the reaction temperature and monitor by TLC/LC-MS.[9]3. Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO to enhance reactivity.[9]
Formation of Side Products 1. Over-alkylation: A primary amine nucleophile is alkylated twice.2. Elimination: Formation of N,N-diethylvinylamine, especially at high temperatures with strong, bulky bases.1. Control Stoichiometry: Use a slight excess of the amine nucleophile relative to DEAE-Cl.2. Lower Temperature: Run the reaction at the lowest effective temperature. Use a non-hindered base like K₂CO₃.
Difficult Work-up/Purification 1. Emulsion Formation: Especially with DMF as a solvent during aqueous extraction.2. Product is Water-Soluble: The diethylaminoethyl group can impart water solubility, especially after protonation.1. Add Brine: Add saturated NaCl solution to the aqueous layer to break emulsions.2. Adjust pH: Before extraction, basify the aqueous layer (pH > 10) to ensure the product is in its free amine form, which is more soluble in organic solvents.

References

The Crucial Role of 2-Chloro-N,N-diethylethanamine Hydrochloride in the Synthesis of Flurazepam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Flurazepam and its Synthesis

Flurazepam, a benzodiazepine derivative, is a well-established hypnotic agent used for the short-term treatment of insomnia.[1][2] Its therapeutic effects, which include reducing sleep latency and the number of nocturnal awakenings, stem from its ability to enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4] The synthesis of Flurazepam involves the crucial introduction of a diethylaminoethyl side chain onto the benzodiazepine core. This is efficiently achieved through the use of 2-Chloro-N,N-diethylethanamine hydrochloride, a key alkylating agent.[5] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of Flurazepam, complete with protocols, mechanistic insights, and safety considerations.

The Strategic Importance of this compound

This compound serves as a critical building block in the synthesis of numerous pharmaceuticals.[5] Its utility lies in the reactive chloro group, which makes it an excellent electrophile for nucleophilic substitution reactions.[5] In the context of Flurazepam synthesis, it provides the N,N-diethylaminoethyl moiety that is essential for the drug's pharmacokinetic and pharmacodynamic profile.

Reaction Mechanism: N-Alkylation of the Benzodiazepine Core

The synthesis of Flurazepam from its precursor, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (also known as N-Desalkylflurazepam), proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base, which deprotonates the nitrogen at the 1-position of the benzodiazepine ring, forming a nucleophilic amide anion. This anion then attacks the electrophilic carbon of 2-Chloro-N,N-diethylethanamine, displacing the chloride ion and forming the desired N-alkylated product, Flurazepam.

Flurazepam Synthesis Mechanism cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products Precursor 7-chloro-5-(2-fluorophenyl)-1,3-dihydro- 2H-1,4-benzodiazepin-2-one Anion Benzodiazepine Anion (Nucleophile) Precursor->Anion Deprotonation AlkylatingAgent 2-Chloro-N,N-diethylethanamine Flurazepam Flurazepam AlkylatingAgent->Flurazepam Base Base (e.g., NaH, K2CO3) Base->Anion Solvent Aprotic Solvent (e.g., DMF) Anion->Flurazepam Nucleophilic Attack Salt Salt (e.g., NaCl, KHCO3)

Caption: Mechanism of Flurazepam synthesis via N-alkylation.

Experimental Protocols

The following protocol is a representative method for the synthesis of Flurazepam, based on established procedures for N-alkylation of benzodiazepines.[6]

Materials and Reagents
ReagentCAS No.Molecular WeightProperties
7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one2886-65-9288.71 g/mol White to off-white solid.
This compound869-24-9172.10 g/mol White crystals, hygroscopic.[7]
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol Flammable solid, reacts violently with water.
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Liquid, boiling point 153 °C.
Ethyl acetate141-78-688.11 g/mol Liquid, boiling point 77.1 °C.
Saturated aqueous sodium bicarbonate solution---
Brine (Saturated aqueous sodium chloride solution)---
Anhydrous magnesium sulfate7487-88-9120.37 g/mol White crystalline solid.
Safety Precautions

This compound is highly toxic and corrosive. [6][7][8] It is fatal if swallowed, in contact with skin, or if inhaled.[6][8] It also causes severe skin burns and eye damage and is suspected of causing genetic defects.[6][8] All handling of this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. [9]

Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the flask to 0 °C in an ice bath.

  • Deprotonation:

    • Under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • N-Alkylation:

    • Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF in the dropping funnel.

    • Add the solution of the alkylating agent dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude Flurazepam can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Caption: Experimental workflow for the synthesis of Flurazepam.

Analytical Characterization

The identity and purity of the synthesized Flurazepam should be confirmed by appropriate analytical techniques.

Analytical TechniquePurposeExpected Results
Thin Layer Chromatography (TLC) Reaction monitoring and purity checkA single spot for the purified product with a different Rf value from the starting materials. A common mobile phase is a mixture of chloroform and acetone (e.g., 9:1 v/v).[10]
High-Performance Liquid Chromatography (HPLC) Purity determination and quantificationA sharp, single peak corresponding to Flurazepam. A reverse-phase C18 column with a mobile phase of acetonitrile, tetrahydrofuran, and water is often used.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and purity confirmationThe mass spectrum should show the molecular ion peak (m/z = 387.9) and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationThe 1H and 13C NMR spectra should be consistent with the structure of Flurazepam, showing the characteristic peaks for the aromatic protons, the methylene groups of the benzodiazepine ring, and the diethylaminoethyl side chain.
Infrared (IR) Spectroscopy Functional group identificationThe IR spectrum should display characteristic absorption bands for the amide carbonyl group (~1680 cm-1), C-N bonds, and aromatic C-H bonds.

Conclusion

The N-alkylation of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with this compound is a reliable and efficient method for the synthesis of Flurazepam. Careful adherence to the experimental protocol and stringent safety precautions are paramount for the successful and safe execution of this synthesis. The analytical techniques outlined provide a robust framework for the characterization and quality control of the final product, ensuring its suitability for further research and development.

References

Application Notes and Protocols for the Derivatization of Chitosan with 2-Chloro-N,N-diethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Chitosan's Potential through Diethylaminoethylation

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, has garnered significant interest in the biomedical and pharmaceutical fields due to its biocompatibility, biodegradability, and low toxicity.[1][2] However, its application is often limited by its poor solubility in water and neutral pH solutions.[3][4][5] Derivatization of chitosan through the introduction of functional groups is a key strategy to overcome these limitations and tailor its properties for specific applications.

One of the most significant modifications is the introduction of diethylaminoethyl (DEAE) groups, which converts chitosan into DEAE-chitosan. This is achieved through an etherification reaction with 2-Chloro-N,N-diethylethanamine hydrochloride (DEAE-Cl). The resulting DEAE-chitosan is a water-soluble cationic polymer with an enhanced positive charge density and pH-buffering capacity, making it a highly effective non-viral vector for gene delivery and a versatile carrier for drug delivery systems.[1][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of DEAE-chitosan. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical parameters that influence the final product's characteristics and performance.

The Chemistry of Diethylaminoethylation of Chitosan

The derivatization of chitosan with DEAE-Cl is a nucleophilic substitution reaction. The hydroxyl groups (primarily at the C-6 position) and, to a lesser extent, the amino groups (at the C-2 position) of the glucosamine units in chitosan act as nucleophiles, attacking the electrophilic carbon atom of DEAE-Cl. The reaction is typically carried out in an alkaline medium, which serves two crucial purposes:

  • Activation of Chitosan: The strong base, typically sodium hydroxide (NaOH), deprotonates the hydroxyl and amino groups of chitosan, increasing their nucleophilicity and facilitating the reaction with DEAE-Cl.

  • Neutralization of HCl: The reaction releases hydrochloric acid, which is neutralized by the base, driving the reaction forward.

The reaction can be performed under either heterogeneous or homogeneous conditions, each yielding DEAE-chitosan with different degrees of substitution (DS) and substitution patterns.[6]

Visualizing the Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Chitosan Chitosan (Glucosamine Unit) DEAE_Chitosan DEAE-Chitosan (O- and N-substituted) Chitosan->DEAE_Chitosan Nucleophilic Substitution DEAE_Cl 2-Chloro-N,N-diethylethanamine (DEAE-Cl) DEAE_Cl->DEAE_Chitosan NaOH NaOH (Alkaline Medium) NaOH->Chitosan Activates Solvent Solvent (e.g., Isopropanol/Water) Solvent->Chitosan Heat Heat (e.g., 80°C) Heat->Chitosan

Caption: Reaction scheme for the synthesis of DEAE-chitosan.

Experimental Protocols

The choice between a heterogeneous or homogeneous reaction system is critical as it significantly impacts the degree of substitution and the properties of the final product.

Protocol 1: Heterogeneous Synthesis of Highly Substituted DEAE-Chitosan

This method is known to yield DEAE-chitosan with a high degree of substitution.[6] The reaction is carried out in a suspension, which is advantageous for large-scale production.

Materials:

  • Chitosan (low molecular weight, degree of deacetylation > 85%)

  • This compound (DEAE-Cl)

  • Sodium hydroxide (NaOH)

  • Isopropanol (IPA)

  • Distilled water

  • Hydrochloric acid (HCl), 10% solution

  • Dialysis tubing (MWCO 12-14 kDa)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Nitrogen inlet

  • pH meter

  • Freeze-dryer

Step-by-Step Procedure:

  • Alkaline Pre-treatment of Chitosan:

    • In a three-neck round-bottom flask, suspend 1.0 g of chitosan in a mixture of 2 mL of distilled water and 1.5 mL of 35% (w/v) NaOH solution.[6]

    • Stir the suspension vigorously for 2 hours at room temperature to ensure proper swelling and activation of the chitosan. This step is crucial for deprotonating the hydroxyl and amino groups, thereby enhancing their reactivity.

  • Preparation of DEAE-Cl Solution:

    • In a separate beaker, dissolve 5.35 g of 2-Chloro-N,N-diethylethylamine hydrochloride in 21.5 mL of 85% isopropanol.[6] The use of an isopropanol-water mixture helps to dissolve the DEAE-Cl while maintaining the chitosan in a suspended state.

  • Etherification Reaction:

    • Add the DEAE-Cl solution to the alkaline chitosan suspension.

    • Heat the reaction mixture to 80°C and stir for 3 hours under a nitrogen atmosphere to prevent degradation of the chitosan.[6] The elevated temperature accelerates the rate of the nucleophilic substitution reaction.

  • Neutralization and Product Isolation:

    • After 3 hours, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a 10% HCl solution. Careful addition is necessary to avoid excessive heat generation.

    • The resulting product, DEAE-chitosan, should be a water-soluble polymer.

  • Purification:

    • Transfer the neutralized solution into dialysis tubing (MWCO 12-14 kDa).

    • Dialyze against distilled water for 3-4 days, changing the water frequently to ensure the complete removal of unreacted DEAE-Cl, salts, and other small-molecule impurities.

    • Monitor the conductivity of the dialysate to confirm the completion of purification.

  • Lyophilization:

    • Freeze the purified DEAE-chitosan solution and lyophilize to obtain a white, fluffy solid.

    • Store the final product in a desiccator at room temperature.

Protocol 2: Homogeneous Synthesis of Moderately Substituted DEAE-Chitosan

This protocol involves dissolving the chitosan in an acidic solution before the reaction, leading to a more uniform substitution pattern, albeit with a typically lower degree of substitution compared to the heterogeneous method.[6]

Materials:

  • Chitosan (low molecular weight, degree of deacetylation > 85%)

  • This compound (DEAE-Cl)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium acetate

  • Distilled water

  • Dialysis tubing (MWCO 12-14 kDa)

Equipment:

  • Beaker

  • Magnetic stirrer with heating plate

  • pH meter

  • Freeze-dryer

Step-by-Step Procedure:

  • Dissolution of Chitosan:

    • Dissolve 1.0 g of chitosan in 10 mL of 0.1 M HCl. Stir until a clear, viscous solution is obtained. This initial acidic dissolution protonates the amino groups, rendering the chitosan soluble.

  • Reaction Setup:

    • In a separate beaker, dissolve 5.35 g of 2-Chloro-N,N-diethylethylamine hydrochloride in 15 mL of distilled water.[6]

    • Add the DEAE-Cl solution to the chitosan solution.

    • Adjust the pH of the reaction mixture to 6.5 with sodium acetate.[6] This pH adjustment is a critical step to partially deprotonate the amino groups, allowing them to participate in the reaction while maintaining the solubility of the chitosan.

  • Etherification Reaction:

    • Heat the reaction mixture to 80°C and stir for 3 hours.[6]

  • Product Isolation and Purification:

    • After the reaction, add 5 mL of 10% HCl to ensure the product remains protonated and soluble.[6]

    • Purify the product by dialysis against distilled water as described in Protocol 1.

  • Lyophilization:

    • Freeze-dry the purified solution to obtain the final DEAE-chitosan product.

Experimental Workflow Visualization

G cluster_heterogeneous Protocol 1: Heterogeneous Synthesis cluster_homogeneous Protocol 2: Homogeneous Synthesis cluster_common Common Steps A1 Alkaline Pre-treatment of Chitosan (NaOH, H2O) A3 Etherification Reaction (80°C, 3h, N2) A1->A3 A2 Prepare DEAE-Cl Solution (IPA, H2O) A2->A3 A4 Neutralization (HCl) A3->A4 C1 Purification by Dialysis A4->C1 B1 Dissolve Chitosan (0.1M HCl) B2 Add DEAE-Cl Solution B1->B2 B3 Adjust pH to 6.5 (Sodium Acetate) B2->B3 B4 Etherification Reaction (80°C, 3h) B3->B4 B4->C1 C2 Lyophilization (Freeze-drying) C1->C2 C3 Characterization C2->C3

Caption: Workflow for heterogeneous and homogeneous synthesis of DEAE-chitosan.

Characterization of DEAE-Chitosan

Thorough characterization of the synthesized DEAE-chitosan is essential to determine its suitability for specific applications. The key parameter to evaluate is the Degree of Substitution (DS), which represents the average number of DEAE groups attached per glucosamine unit.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and qualitative method to confirm the successful incorporation of DEAE groups onto the chitosan backbone.

  • Chitosan Spectrum: Shows characteristic peaks for O-H and N-H stretching (broad band around 3400 cm⁻¹), C-H stretching (around 2900 cm⁻¹), amide I band (around 1650 cm⁻¹), and N-H bending of the primary amine (around 1590 cm⁻¹).

  • DEAE-Chitosan Spectrum: The introduction of the diethylaminoethyl group is confirmed by the appearance of new or intensified peaks corresponding to the C-H stretching of the ethyl groups (around 2850-2930 cm⁻¹).[8]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful quantitative technique for determining the DS. The spectrum of DEAE-chitosan dissolved in D₂O with a drop of DCl will show characteristic signals for both the chitosan backbone and the DEAE substituent.

  • Chitosan Backbone Protons: Signals typically appear between 3.5 and 4.6 ppm (H-2 to H-6).[6]

  • DEAE Group Protons: New signals will appear, including a triplet corresponding to the methyl protons (-CH₃) of the ethyl groups and a quartet for the methylene protons (-CH₂-) adjacent to the nitrogen.

The DS can be calculated by comparing the integration of the signals from the DEAE group to the integration of a known proton signal from the chitosan backbone.[6]

ParameterHeterogeneous SynthesisHomogeneous Synthesis
Typical Degree of Substitution (DS) High (e.g., 1.2)[6]Moderate (e.g., 0.57)[6]
Substitution Pattern Primarily O-substitution at C-6N- and O-substitution
Solubility in Water ExcellentGood
Process Scalability FavorableMore complex for large scale

Applications in Research and Drug Development

The unique properties of DEAE-chitosan make it a valuable tool in various biomedical applications.

  • Gene Delivery: The high positive charge density of DEAE-chitosan allows for efficient electrostatic interaction and complexation with negatively charged nucleic acids (DNA and siRNA).[7] The resulting nanoparticles protect the genetic material from enzymatic degradation and facilitate its cellular uptake. The buffering capacity of the tertiary amine in the DEAE group can also promote endosomal escape, a critical step for successful gene transfection.[6]

  • Drug Delivery: DEAE-chitosan can be formulated into nanoparticles, hydrogels, and films for the controlled release of various therapeutic agents.[1][2][3] Its mucoadhesive properties, stemming from the positive charge, can enhance the residence time of drug formulations at mucosal surfaces, improving drug absorption.

  • Antimicrobial Agent: The polycationic nature of DEAE-chitosan can disrupt the negatively charged cell membranes of bacteria, leading to antimicrobial activity.[9]

Troubleshooting and Expert Insights

  • Low Yield or DS: This can often be attributed to insufficient activation of the chitosan. Ensure the NaOH concentration and pre-treatment time are adequate. The quality and degree of deacetylation of the starting chitosan are also critical factors.

  • Product Insolubility: If the final product is not water-soluble, it may indicate a very low DS or cross-linking side reactions. Ensure the reaction temperature is well-controlled and a nitrogen atmosphere is maintained to prevent oxidative degradation.

  • Purification Challenges: Incomplete removal of salts can affect the performance of DEAE-chitosan in biological systems. Use a dialysis membrane with an appropriate molecular weight cut-off and dialyze for a sufficient duration, monitoring the conductivity of the dialysate.

Conclusion

The derivatization of chitosan with this compound is a versatile and effective method to produce water-soluble, highly cationic polymers with broad applications in drug and gene delivery. By carefully selecting the synthesis protocol (heterogeneous or homogeneous) and controlling the reaction parameters, researchers can tailor the degree of substitution and, consequently, the physicochemical and biological properties of DEAE-chitosan to meet the specific demands of their research and development goals. This guide provides a solid foundation for the successful synthesis and application of this promising biomaterial.

References

"2-Chloro-N,N-diethylethanamine hydrochloride" in atom transfer radical polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Chloro-N,N-diethylethanamine hydrochloride in Atom Transfer Radical Polymerization (ATRP)

Introduction: Clarifying the Role of a Versatile Precursor

Atom Transfer Radical Polymerization (ATRP) stands as one of the most robust and versatile methods for synthesizing well-defined polymers with controlled molecular weights, low dispersity, and complex architectures[1][2]. The precision of ATRP hinges on a delicate equilibrium between active, propagating radical species and dormant species, mediated by a transition metal catalyst, typically a copper complex[3][4]. The performance of this catalyst system is critically dependent on the choice of ligand, which solubilizes the metal salt and tunes its redox potential[4].

Within this context, this compound emerges not as a direct initiator or catalyst for ATRP in its commercially available form, but as a crucial and versatile precursor. Its primary and most well-documented application is in the synthesis of the highly effective ATRP ligand, Tris[2-(diethylamino)ethyl]amine (Et₆TREN). Understanding this role is fundamental for any researcher aiming to leverage this compound for advanced polymer synthesis.

This guide provides a detailed exploration of this compound's application in the field of ATRP. It is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to make informed decisions in their experimental designs. We will first detail the synthesis of the Et₆TREN ligand from its hydrochloride precursor, followed by a comprehensive protocol for conducting an ATRP reaction using the synthesized ligand.

Part A: Synthesis of the Et₆TREN Ligand

The ligand is a cornerstone of the ATRP catalyst system. Multidentate amine-based ligands like Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) and its diethyl analogue, Et₆TREN, are highly effective because they form stable complexes with the copper catalyst, enhancing its activity and solubility[1]. The synthesis of Et₆TREN from this compound is a standard and reliable procedure.

Causality and Experimental Rationale

The process involves two key stages:

  • Deprotonation: The starting material is a hydrochloride salt. The amine is protonated, rendering it unreactive as a nucleophile. A base is required to neutralize the salt and generate the free amine, 2-Chloro-N,N-diethylethanamine.

  • Nucleophilic Substitution: The resulting free amine is then used to alkylate a primary amine source, typically aqueous ammonia, to form the tripodal, tetradentate Et₆TREN ligand.

G cluster_start Starting Material cluster_free_amine Free Amine Generation cluster_final Ligand Synthesis start_mol 2-Chloro-N,N-diethylethanamine hydrochloride free_amine 2-Chloro-N,N-diethylethanamine (Free Amine) start_mol->free_amine + Base (e.g., NaOH) - NaCl, - H₂O final_product Tris[2-(diethylamino)ethyl]amine (Et₆TREN) free_amine->final_product + NH₃ (aq) Alkylation

Protocol 1: Synthesis of Tris[2-(diethylamino)ethyl]amine (Et₆TREN)

This protocol is adapted from established synthetic procedures for multidentate amines.

Materials:

  • This compound (CAS 869-24-9)[5]

  • Sodium hydroxide (NaOH)

  • Aqueous ammonia (NH₃, ~28-30%)

  • Toluene

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Free Amine Generation:

    • In a round-bottom flask, dissolve 17.2 g (0.1 mol) of this compound in 50 mL of deionized water.

    • Cool the flask in an ice bath. Slowly add a solution of 4.4 g (0.11 mol) of NaOH in 20 mL of water. Stir for 30 minutes. The solution should become basic.

    • Extract the aqueous layer with toluene (3 x 50 mL). Combine the organic layers.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully remove the toluene under reduced pressure using a rotary evaporator. This yields the free amine, 2-Chloro-N,N-diethylethanamine, as an oil. Caution: This compound is a vesicant (blistering agent). Handle with extreme care in a fume hood.

  • Ligand Formation:

    • Place 150 mL of concentrated aqueous ammonia into a thick-walled, sealable reaction vessel or a robust round-bottom flask equipped with a reflux condenser.

    • Slowly add the previously synthesized 2-Chloro-N,N-diethylethanamine (0.1 mol) to the aqueous ammonia.

    • Seal the vessel or heat the flask to reflux (approx. 80-90 °C) behind a blast shield and stir vigorously for 48 hours. The reaction should be maintained under a positive pressure of nitrogen if using a reflux setup.

    • After cooling to room temperature, extract the reaction mixture with toluene (3 x 75 mL).

    • Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield pure Et₆TREN as a colorless to pale yellow oil.

Part B: ATRP of n-Butyl Acrylate using a CuBr/Et₆TREN Catalyst System

With the Et₆TREN ligand synthesized, it can be employed in a "Normal ATRP" procedure. This method involves initiating the polymerization by adding a copper(I) halide complexed with the ligand to a solution of monomer and an alkyl halide initiator[6]. The polymerization of n-butyl acrylate is a good model system.

Core Principles of the ATRP Equilibrium

ATRP is a controlled radical polymerization that relies on a reversible halogen atom transfer between a dormant polymer chain (Pₙ-X) and a transition metal complex (e.g., Cu¹/Ligand)[1][3]. This process establishes a dynamic equilibrium that keeps the concentration of active, propagating radicals (Pₙ•) extremely low, thereby minimizing termination reactions and allowing for uniform chain growth[3][7].

ATRP_Mechanism dormant Pₙ-X (Dormant Species) activator Cu(I) / Et₆TREN (Activator) dormant->activator + radical Pₙ• (Propagating Radical) dormant->radical k_act deactivator X-Cu(II) / Et₆TREN (Deactivator) radical->dormant k_deact radical->deactivator +

Protocol 2: ATRP of n-Butyl Acrylate

This protocol describes a typical lab-scale polymerization targeting a polymer with a specific degree of polymerization (DP).

Materials:

  • n-Butyl acrylate (monomer), inhibitor removed by passing through a column of basic alumina.

  • Ethyl α-bromoisobutyrate (EBiB) (initiator).

  • Copper(I) bromide (CuBr) (catalyst).

  • Tris[2-(diethylamino)ethyl]amine (Et₆TREN) (ligand, synthesized in Part A).

  • Anisole or Toluene (solvent).

  • Methanol (for precipitation).

  • Schlenk flask, magnetic stirrer, nitrogen/argon line, syringes.

Experimental Parameters (Example): The following table outlines reagent quantities for a polymerization targeting a poly(n-butyl acrylate) with a Degree of Polymerization (DP) of 100.

ComponentMolar RatioMolesMass / Volume
n-Butyl Acrylate (nBA)1000.05 mol6.41 g (7.18 mL)
Ethyl α-bromoisobutyrate (EBiB)10.0005 mol97.5 mg (70 µL)
Copper(I) Bromide (CuBr)10.0005 mol71.7 mg
Et₆TREN10.0005 mol136.2 mg (160 µL)
Anisole (Solvent)--7 mL (50% v/v)

Procedure:

  • Catalyst Complex Formation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (71.7 mg).

    • Seal the flask, and alternate between vacuum and nitrogen/argon backfill three times to ensure an inert atmosphere.

    • Add anisole (4 mL) via a nitrogen-purged syringe.

    • Add the Et₆TREN ligand (160 µL) via syringe. The mixture should be stirred to form the copper-ligand complex, often resulting in a colored, homogeneous solution.

  • Reaction Mixture Preparation:

    • In a separate vial, prepare the monomer/initiator solution by mixing n-butyl acrylate (7.18 mL), EBiB (70 µL), and the remaining anisole (3 mL).

    • Deoxygenate this solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Initiation of Polymerization:

    • Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst complex.

    • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C for nBA).

    • Start the timer. Samples can be taken periodically via syringe to monitor conversion by ¹H NMR or gas chromatography.

  • Termination and Polymer Isolation:

    • After the desired time or conversion is reached, stop the reaction by cooling the flask to room temperature and exposing the contents to air. This oxidizes the Cu(I) to the inactive Cu(II) state.

    • Dilute the viscous reaction mixture with a small amount of tetrahydrofuran (THF) or dichloromethane (DCM).

    • To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

    • Precipitate the purified polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

References

Application Notes & Protocols: 2-Chloro-N,N-diethylethanamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-N,N-diethylethanamine hydrochloride, a versatile bifunctional molecule. While not a catalyst in its own right, it serves as a critical precursor for the synthesis of highly effective ligands for metal-catalyzed reactions and as a potent alkylating agent for the introduction of the diethylaminoethyl moiety in the development of pharmaceutically active compounds. This document furnishes researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical guidance for its application in advanced organic synthesis.

Introduction: A Versatile Building Block for Catalysis and Synthesis

This compound (DEAE-Cl·HCl) is a crystalline solid valued for its dual functionality: a reactive alkyl chloride and a tertiary amine, the latter being protected as a stable hydrochloride salt.[1] This structure makes it an ideal reagent for nucleophilic substitution reactions to introduce the diethylaminoethyl group into a wide array of molecules.[1] Its primary applications lie in two main areas: as a precursor to complex ligands for catalysis and as a direct alkylating agent in the synthesis of fine chemicals and pharmaceutical intermediates.[2] The hydrochloride form enhances the compound's stability and shelf-life, requiring the use of a base in situ to liberate the reactive free amine for alkylation reactions.

Application I: Precursor to Ligands for Atom Transfer Radical Polymerization (ATRP)

A significant application of this compound is in the synthesis of tripodal amine ligands, which are crucial components of catalysts for controlled radical polymerization.[3] Specifically, it is a key starting material for the preparation of Tris(2-(diethylamino)ethyl)amine (Et6TREN), a highly effective ligand for copper-catalyzed Atom Transfer Radical Polymerization (ATRP).

Mechanistic Rationale: The Role of Et6TREN in ATRP

In ATRP, the catalyst system, typically a copper(I) halide, requires a ligand to solubilize the metal salt in the organic reaction medium and to modulate its reactivity. The Et6TREN ligand coordinates to the copper center through its four nitrogen atoms, forming a stable complex. This complex facilitates the reversible abstraction of a halogen atom from an alkyl halide initiator, generating a radical that initiates polymerization. The denticity and steric bulk of the Et6TREN ligand are critical for controlling the equilibrium between the active and dormant polymer chains, leading to polymers with well-defined molecular weights and low dispersity.

Synthesis of Tris(2-(diethylamino)ethyl)amine (Et6TREN) Ligand

Experimental Protocol: Synthesis of Et6TREN

  • Materials:

    • This compound

    • Ammonia (aqueous or as a solution in an organic solvent)

    • Strong base (e.g., NaOH, KOH)

    • Anhydrous solvent (e.g., Ethanol, Acetonitrile)

    • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.

    • Add at least one equivalent of a strong base to neutralize the hydrochloride and liberate the free amine.

    • Add a stoichiometric amount of the ammonia solution. An excess of the amine may be required to drive the reaction to completion and minimize side reactions.

    • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC-MS).

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove any precipitated salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography.

  • Causality and Optimization:

    • The choice of base is crucial to ensure the complete deprotonation of the hydrochloride salt.

    • The reaction temperature and time are critical parameters that should be optimized for each specific substrate.

    • The stoichiometry of the reactants will influence the yield and purity of the final product.

Caption: Workflow for the synthesis of Et6TREN.

Application II: General N- and O-Alkylation Reactions

The primary utility of this compound is as a robust alkylating agent for introducing the diethylaminoethyl group onto nitrogen and oxygen nucleophiles. This is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates.

General Protocol for N-Alkylation of Indoles and Anilines

The N-alkylation of indoles and anilines with this compound provides access to a range of compounds with potential biological activity. The following protocol is a general guideline and may require optimization for specific substrates.

Experimental Protocol: N-Alkylation

  • Materials:

    • Indole or aniline substrate

    • This compound

    • Base (e.g., K₂CO₃, NaH)

    • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

    • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

    • Standard work-up and purification supplies

  • Procedure:

    • To a solution of the indole or aniline substrate in the chosen anhydrous solvent, add the base. If using NaH, stir the suspension for a short period to allow for deprotonation.[4]

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature or heat as necessary, monitoring its progress by TLC.

    • Upon completion, quench the reaction carefully with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

General Protocol for O-Alkylation of Phenols

The O-alkylation of phenols with this compound is a straightforward method for the synthesis of aryl ethers. A similar protocol using 2-chloroethanol has been reported to be effective.[5]

Experimental Protocol: O-Alkylation

  • Materials:

    • Phenolic substrate

    • This compound

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Methanol, Acetonitrile)

    • Standard work-up and purification supplies

  • Procedure:

    • Dissolve the phenolic substrate in the chosen solvent.

    • Add the base to the solution.

    • Add this compound to the mixture.

    • Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Separate the organic layer, wash with brine, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Reaction TypeSubstrate ClassTypical BaseTypical SolventTemperatureTypical Yield (%)
N-Alkylation Indoles/AnilinesK₂CO₃, NaHDMF, AcetonitrileRoom Temp. to Reflux60-90
O-Alkylation PhenolsK₂CO₃, Cs₂CO₃Methanol, AcetonitrileRoom Temp. to Reflux70-95
Table 1: General Conditions for Alkylation Reactions.

graph TD {
A[Start: Substrate in Solvent] --> B{Add Base};
B --> C[Add DEAE-Cl·HCl];
C --> D{Stir/Heat};
D --> E[Monitor Reaction];
E --> F{Reaction Complete?};
F -- Yes --> G[Work-up];
F -- No --> D;
G --> H[Purification];
H --> I[End: Alkylated Product];

subgraph "Reaction Setup"
    A; B; C;
end

subgraph "Reaction"
    D; E; F;
end

subgraph "Work-up & Purification"
    G; H; I;
end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
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}

Caption: General workflow for N- and O-alkylation reactions.

Application III: Synthesis of Phase-Transfer Catalysts

This compound can be used as a starting material to synthesize quaternary ammonium salts, which are effective phase-transfer catalysts.[6] Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.

Principle of Phase-Transfer Catalyst Synthesis

By reacting the free amine form of 2-Chloro-N,N-diethylethanamine with another alkyl halide, a quaternary ammonium salt can be formed. The resulting salt, possessing both a hydrophilic charged head and a lipophilic tail, can transport anions from an aqueous phase to an organic phase, thereby facilitating reactions that would otherwise be slow or impossible.

General Protocol for Quaternary Ammonium Salt Synthesis

The following is a generalized protocol for the synthesis of a quaternary ammonium salt from 2-Chloro-N,N-diethylethanamine.

Experimental Protocol: Synthesis of Quaternary Ammonium Salt

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, n-butyl bromide)

    • Base (e.g., NaOH)

    • Solvent (e.g., Ethanol, Acetonitrile)

  • Procedure:

    • Generate the free base of 2-Chloro-N,N-diethylethanamine by treating the hydrochloride salt with an aqueous base and extracting with an organic solvent.

    • Dissolve the free base in a suitable solvent.

    • Add the desired alkyl halide to the solution.

    • Heat the reaction mixture to reflux and stir for several hours.

    • Monitor the reaction for the formation of a precipitate (the quaternary ammonium salt).

    • Cool the reaction mixture and collect the solid product by filtration.

    • Wash the product with a cold solvent and dry under vacuum.

Conclusion

This compound is a fundamentally important reagent in organic synthesis. Its utility extends from being a key building block for the synthesis of sophisticated ligands for catalytic applications, such as ATRP, to a versatile alkylating agent for the functionalization of a wide range of molecules. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Alkylation of Nucleobases with 2-Chloro-N,N-diethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nucleobase Alkylation

The covalent modification of nucleobases, the fundamental building blocks of DNA and RNA, is a cornerstone of numerous biological processes and therapeutic strategies. Alkylation, the addition of an alkyl group to a nucleobase, can profoundly alter the structure and function of nucleic acids, leading to outcomes ranging from mutagenesis to targeted cell death.[1][2] 2-Chloro-N,N-diethylethanamine hydrochloride (CDEAH), a monofunctional alkylating agent, has emerged as a molecule of significant interest, particularly in the context of cancer therapy.[3][4][5] Its ability to preferentially alkylate guanine residues in DNA creates lesions that can be exploited to selectively eliminate cancer cells, especially those deficient in specific DNA repair pathways.[4][5][6]

This comprehensive guide provides an in-depth exploration of the alkylation of nucleobases using CDEAH. We will delve into the underlying chemical mechanisms, present detailed, field-proven protocols for the alkylation of individual nucleobases, and discuss the critical analytical techniques for product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool in their work.

Chemical & Mechanistic Overview

This compound is a reactive compound that serves as a precursor for the introduction of the N,N-diethylaminoethyl group onto various molecules.[7] In biological systems and in vitro reactions, it acts as an electrophilic alkylating agent.[1] The primary mechanism of action involves the formation of a highly reactive aziridinium ion intermediate, which is then susceptible to nucleophilic attack by the electron-rich centers of nucleobases.

The location of alkylation on the nucleobase is a critical determinant of its biological consequences.[8][9] While alkylation can occur at several positions on the purine and pyrimidine rings, CDEAH exhibits a notable preference for the N7 position of guanine.[5][6] This specificity is a key factor in its therapeutic potential.

Visualizing the Reaction Pathway

To better understand the interaction between CDEAH and a nucleobase, the following diagram illustrates the general mechanism of alkylation, highlighting the formation of the reactive intermediate and the subsequent nucleophilic attack.

Alkylation_Mechanism cluster_reagent Reagent Activation cluster_nucleobase Nucleophilic Attack CDEAH 2-Chloro-N,N-diethylethanamine (CDEAH) Aziridinium Aziridinium Ion (Reactive Intermediate) CDEAH->Aziridinium Intramolecular cyclization Nucleobase Nucleobase (e.g., Guanine) Alkylated_Nucleobase Alkylated Nucleobase Product Aziridinium->Alkylated_Nucleobase Nucleophilic attack Experimental_Workflow start Start reagents Prepare Nucleobase and CDEAH Solutions start->reagents reaction Incubate Reaction Mixture reagents->reaction purification Purify Alkylated Product (e.g., SPE) reaction->purification characterization Characterize Product (e.g., UPLC-HRAM-PRM) purification->characterization end End characterization->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with 2-Chloro-N,N-diethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Chloro-N,N-diethylethanamine hydrochloride (DEAE-Cl). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile alkylating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your reaction yields and overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and fundamental concepts regarding the use of this compound.

Q1: What is this compound and what are its primary applications?

This compound is a reactive chemical intermediate widely used in organic synthesis. Its primary application is as an alkylating agent to introduce the diethylaminoethyl group (-CH₂CH₂N(CH₂)₂) onto various nucleophiles.[1][2] This functionality is a common structural motif in many active pharmaceutical ingredients (APIs), including local anesthetics (like procaine), antihistamines, and other drug candidates.[3][4][5]

Q2: Why is it supplied as a hydrochloride salt?

The hydrochloride salt of 2-Chloro-N,N-diethylethanamine is significantly more stable and less reactive than its free base form.[6] The free base is prone to self-reaction and degradation, making the hydrochloride salt the preferred form for storage and handling. A base must be used in the reaction mixture to neutralize the hydrochloride and liberate the reactive free amine for the desired alkylation to proceed.[2]

Q3: What are the critical safety precautions when handling this reagent?

This compound is a toxic and corrosive substance.[7] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.

Q4: What is the fundamental reaction mechanism for alkylation with DEAE-Cl?

Alkylation with DEAE-Cl typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] The nucleophile (e.g., an amine, phenoxide, or thiolate) attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nucleophile bond. The reaction is facilitated by the use of a base to deprotonate the nucleophile, increasing its nucleophilicity.

A crucial aspect of the reactivity of 2-chloroethylamines is the potential for intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[10][11][12] This intermediate is a potent electrophile and can readily react with nucleophiles. Understanding the conditions that favor the formation of this intermediate is key to controlling the reaction and minimizing side products.

II. Troubleshooting Guide: From Low Yields to Complex Purifications

This section provides a structured approach to troubleshooting common problems encountered during reactions with this compound.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps & Scientific Rationale
Insufficient Basicity Liberating the Free Base: Since DEAE-Cl is a hydrochloride salt, at least one equivalent of base is required to neutralize the HCl and generate the reactive free amine. Activating the Nucleophile: A second equivalent of base is often necessary to deprotonate the nucleophile (e.g., phenol, amine, thiol), thereby increasing its nucleophilicity for the SN2 attack. For weakly nucleophilic substrates, a stronger base may be required.[2] Base Selection: Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines (triethylamine, diisopropylethylamine). For less reactive systems, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent can be employed.[2]
Suboptimal Reaction Temperature Overcoming Activation Energy: Many alkylation reactions have a significant activation energy and require heating to proceed at a practical rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS. Be mindful that excessive heat can lead to side reactions and decomposition.
Inappropriate Solvent Choice Facilitating the SN2 Reaction: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective as they can solvate the ions involved without strongly solvating the nucleophile, thus enhancing its reactivity.[2]
Poor Reagent Quality Degradation of DEAE-Cl: Over time, this compound can degrade, especially if not stored properly in a cool, dry place. It is advisable to use a fresh or properly stored reagent for optimal results.
Problem 2: Formation of Significant Side Products
Possible Cause Troubleshooting Steps & Scientific Rationale
Aziridinium Ion-Mediated Side Reactions Understanding the Intermediate: In solution, the free base of DEAE-Cl can undergo intramolecular cyclization to form a highly reactive diethylaziridinium ion.[10][11] This intermediate can be attacked by any nucleophile present in the reaction mixture, including the solvent or counter-ions, leading to undesired byproducts. Controlling the Intermediate: The formation of the aziridinium ion is influenced by the solvent polarity and the nature of the nucleophile. In some cases, its formation can be leveraged for the desired reaction, while in others, it can be a source of impurities. Careful control of reaction conditions is key.
Over-alkylation (for primary amines) Stoichiometric Control: When alkylating primary amines, it is possible to get both mono- and di-alkylation products. To favor mono-alkylation, use a stoichiometric excess of the primary amine relative to DEAE-Cl.
Hydrolysis of DEAE-Cl Anhydrous Conditions: The presence of water can lead to the hydrolysis of the chloro group, forming 2-(diethylamino)ethanol. Ensure that all reagents and solvents are sufficiently dry, especially when using moisture-sensitive bases like NaH.
Problem 3: Difficulties in Product Purification
Possible Cause Troubleshooting Steps & Scientific Rationale
Presence of Unreacted Starting Materials Extraction: If the product is a tertiary amine, it can often be separated from unreacted primary or secondary amines and phenols by acid-base extraction. The tertiary amine will be soluble in an acidic aqueous phase, while other organic materials remain in the organic phase. Neutralization of the aqueous layer and subsequent extraction will then isolate the desired product.
Structurally Similar Byproducts Chromatography: If extraction is insufficient, column chromatography is a powerful tool for separating the desired product from structurally similar impurities. The choice of stationary phase (e.g., silica gel, alumina) and eluent system should be optimized based on the polarity of the compounds.[13]
Residual Base Aqueous Washes: Water-soluble bases can be removed by washing the organic layer with water or brine. Amine bases can be removed by washing with a dilute acidic solution.

III. Experimental Protocols & Methodologies

The following are generalized, detailed step-by-step methodologies for common applications of this compound. Researchers should optimize these protocols for their specific substrates.

Protocol 1: N-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of a 2-(diethylamino)ethyl aryl ether.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol and anhydrous DMF.

  • Add potassium carbonate to the mixture.

  • Stir the suspension at room temperature for 15-30 minutes to form the phenoxide.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: General Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis start Start reagents Phenol, DEAE-Cl, K₂CO₃, DMF start->reagents 1. Combine Reagents reaction Heat & Stir (60-80°C) reagents->reaction 2. Reaction workup Aqueous Workup (Water, Ethyl Acetate) reaction->workup 3. Quench & Extract extraction Extraction & Washes workup->extraction purification Drying, Concentration & Chromatography extraction->purification 4. Isolate product 2-(Diethylamino)ethyl Aryl Ether purification->product 5. Purify

Caption: Workflow for the synthesis of 2-(diethylamino)ethyl aryl ethers.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol outlines the synthesis of a tertiary amine from a secondary amine.

Materials:

  • Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Water

  • Brine

Procedure:

  • In a sealed reaction vessel, dissolve the secondary amine in anhydrous acetonitrile.

  • Add triethylamine to the solution.

  • Add this compound.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Decision Tree for Optimizing N-Alkylation

N_Alkylation_Optimization start Low Yield in N-Alkylation check_base Is the base strong enough? (≥2.5 eq used?) start->check_base increase_temp Increase Temperature (e.g., to reflux) check_base->increase_temp Yes change_solvent Switch to a more polar aprotic solvent (e.g., DMF) check_base->change_solvent No, try stronger base (e.g., NaH in DMF) increase_temp->change_solvent Still low yield success Improved Yield increase_temp->success Yield improves check_reagent Use fresh DEAE-Cl change_solvent->check_reagent Still low yield change_solvent->success Yield improves check_reagent->success Yield improves

Caption: Troubleshooting flowchart for low-yield N-alkylation reactions.

IV. Mechanistic Insights: The Role of the Aziridinium Ion

The formation of a cyclic aziridinium ion is a key feature of the reactivity of 2-chloroethylamines. This intramolecular SN2 reaction is often rapid and can pre-empt intermolecular reactions if the external nucleophile is not sufficiently reactive.

Aziridinium_Mechanism cluster_0 Aziridinium Ion Formation & Reaction DEAE_free Et₂NCH₂CH₂Cl (Free Base) Aziridinium [Et₂N(CH₂)₂]⁺Cl⁻ (Aziridinium Ion) DEAE_free->Aziridinium Intramolecular SN2 Product Et₂NCH₂CH₂-Nu Aziridinium->Product Intermolecular SN2 Attack Nucleophile Nu⁻

Caption: Formation and reaction of the diethylaziridinium ion.

The high reactivity of the aziridinium ion makes it a potent electrophile. However, it can also react with weaker nucleophiles present in the reaction mixture, leading to byproducts. The choice of reaction conditions can influence the equilibrium between the open-chain form and the cyclic aziridinium ion, thereby controlling the reaction pathway.

V. References

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Synthesis of Procaine Hydrochloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). NL7905987A - Process for the purification of tertiary amines. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 1). Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Procaine. Retrieved from --INVALID-LINK--

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Procaine|59-46-1. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019, November 17). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. Retrieved from --INVALID-LINK--

  • Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers.... Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Procaine. Retrieved from --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride. Retrieved from --INVALID-LINK--

  • ScienceDirect. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Retrieved from --INVALID-LINK--

  • Thieme. (2019, November 18). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Aziridinium Ions: A Comprehensive Technical Guide to Formation, Stability, and Reactivity. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and.... Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis of 1-{4-[2-(diethylamino)ethoxy]phenyl}-2-phenylindole hydrochloride. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023, August 8). Alkylation of nucleobases by 2-chloro- N,N -diethylethanamine hydrochloride (CDEAH) sensitizes PARP1 -deficient tumors. Retrieved from --INVALID-LINK--

  • PharmaCompass. (n.d.). 2-Chloro-N,N-diethylethylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (2000). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). The preparation of stable aziridinium ions and their ring-openings. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN108003036B - Preparation method of 2-chloroethylamine hydrochloride. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). (2-CHLORO-ETHYL)-DIETHYL-AMINE | 100-35-6. Retrieved from --INVALID-LINK--

  • Ataman Kimya. (n.d.). N,N-DIETHYLETHANAMINE (TRIETHYLAMINE). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-N,N-diethylethylamine hydrochloride 99%. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound (2-Chlorotrie.... Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Products from 2-Chloro-N,N-diethylethanamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the purification of reaction products derived from 2-Chloro-N,N-diethylethanamine hydrochloride (DEAE-Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the work-up and isolation of tertiary amine products. Our focus is on providing practical, in-depth solutions grounded in chemical principles to ensure you achieve the desired purity and yield for your target compounds.

Introduction: Understanding the Chemistry and Challenges

This compound is a widely used alkylating agent for introducing the N,N-diethylethanamine moiety onto various nucleophiles.[1][2][3] It is a key intermediate in the synthesis of numerous pharmaceuticals, including antihistamines and other active pharmaceutical ingredients (APIs).[1][4]

The primary reaction is a nucleophilic substitution where a nucleophile (e.g., an amine, alcohol, or thiol) displaces the chloride. While seemingly straightforward, these reactions can generate a variety of impurities that complicate purification.

Common Reaction Scheme: Nu-H + Cl-CH₂CH₂-N(Et)₂·HCl → Nu-CH₂CH₂-N(Et)₂·HCl + HCl

The challenges in purification stem from:

  • The basic nature of the product.

  • The potential for multiple side reactions.

  • The similar physical properties of the product and certain impurities.

This guide provides a structured approach to identifying and resolving these purification hurdles.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and problems encountered during the purification process.

Q1: My reaction is complete, but after a standard aqueous work-up, my product is in the aqueous layer, not the organic layer. What happened?

A1: This is a classic issue related to the acid-base properties of your product. Your target molecule is a tertiary amine, which is basic. If the aqueous layer during your extraction is neutral or acidic (pH ≤ 7), the amine will be protonated to form an ammonium salt (R₃NH⁺).[5] This salt is ionic and therefore highly soluble in water, causing your product to partition into the aqueous phase.[6]

  • Solution: To move your product into the organic layer, you must first basify the aqueous layer. Add a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to raise the pH above the pKa of your product's conjugate acid (typically pH > 10-11 for tertiary amines). This deprotonates the ammonium salt, rendering the amine neutral and thus soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, or diethyl ether.[7][8]

Q2: I have a significant amount of unreacted starting material (the nucleophile) in my crude product. How can I remove it?

A2: The removal strategy depends on the nature of your starting nucleophile.

  • Acidic Nucleophile (e.g., Phenol, Carboxylic Acid): Use an acid-base extraction. Dissolve the crude mixture in an organic solvent. Wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated to its salt form and move into the aqueous layer, while your basic amine product remains in the organic layer.[6]

  • Basic Nucleophile (e.g., Primary/Secondary Amine): This is more complex as both the starting material and product are basic.

    • Buffer-Based Extraction: You can exploit the difference in basicity (pKa) between your tertiary amine product and the starting primary/secondary amine. A carefully chosen buffer solution can selectively protonate the more basic amine, drawing it into the aqueous phase while leaving the less basic one behind.[9][10]

    • Chromatography: If extraction fails, column chromatography is the next step. See Section 3 for detailed guidance.

Q3: My final product purity is low, and I suspect a byproduct was formed. What are the most common side reactions?

A3: Several side reactions can occur:

  • Over-alkylation (Quaternization): Your tertiary amine product can act as a nucleophile and react with another molecule of DEAE-Cl to form a quaternary ammonium salt.[11][12] This "quat salt" is highly polar and often water-soluble.

  • Hydrolysis of DEAE-Cl: If water is present in the reaction, DEAE-Cl can hydrolyze to form 2-(diethylamino)ethanol. This alcohol impurity can often be removed via chromatography or careful extraction.

  • Elimination: Under strongly basic conditions, DEAE-Cl can undergo elimination to form N,N-diethylvinylamine, though this is less common.

Q4: I am struggling to purify my polar amine product using standard silica gel chromatography. The product either stays on the baseline or smears down the column. What can I do?

A4: This is a very common problem. The acidic silanol groups (Si-OH) on the surface of silica gel strongly interact with basic amines, causing poor elution, tailing, and even product degradation.[13]

  • Solution 1: Add a Mobile Phase Modifier. Add a small amount of a competing base to your eluent system (e.g., 0.5-2% triethylamine or ammonia in methanol). This base will "cap" the acidic sites on the silica, allowing your product to elute more cleanly.[13]

  • Solution 2: Use a Different Stationary Phase. Consider using alumina (which is less acidic) or a C18 reversed-phase column. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[14]

  • Solution 3: Run as the Salt. If your product is stable as a salt, you can sometimes purify the hydrochloride salt directly on silica, though this can also be challenging.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and decision-making workflows for more complex purification scenarios.

Guide 2.1: Systematic Approach to Work-up and Extraction

A well-designed extraction is the most powerful tool for purifying amine products on a large scale.[9] It is a simple alternative to more complex methods like chromatography.[7]

Protocol: Optimized Acid-Base Extraction Workflow
  • Initial Quench & Dilution: Carefully quench the reaction mixture (e.g., with water or a buffer). Dilute with a suitable water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Acidic Wash (Remove Basic Impurities): Transfer the mixture to a separatory funnel. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). This step protonates your tertiary amine product and any unreacted basic starting materials, pulling them into the aqueous layer. Neutral and acidic impurities will remain in the organic layer, which can now be discarded.[5][6]

  • Basification of Aqueous Layer: Collect the acidic aqueous layer. Cool it in an ice bath and slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is > 11. This converts the protonated amine back to its neutral, "free base" form.[8]

  • Product Extraction: Extract the basified aqueous layer multiple times (3x) with fresh portions of your organic solvent. The free base product will now move into the organic phase.

  • Final Wash and Dry: Combine the organic extracts. Wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base.

The following diagram illustrates the decision-making process for this workflow.

G A Crude Reaction Mixture B Dilute with Organic Solvent & Water/Buffer A->B C Separatory Funnel B->C D Wash with 1M HCl C->D E Organic Layer (Neutral/Acidic Impurities) D->E Phase 1 F Aqueous Layer (Protonated Product & Basic Impurities) D->F Phase 2 G Discard E->G H Basify with NaOH to pH > 11 F->H I Extract with Organic Solvent (3x) H->I J Aqueous Layer (Inorganic Salts) I->J Waste K Combined Organic Layers (Free Base Product) I->K Collect J->G L Wash with Brine, Dry (Na2SO4), Concentrate K->L M Purified Free Base L->M

Caption: Acid-Base Extraction Workflow for Amine Purification.

Guide 2.2: Managing Quaternary Ammonium Salt Byproducts

The formation of a quaternary ammonium salt (R₃N⁺-CH₂CH₂-N(Et)₂·Cl⁻) is a common issue, especially if the reaction is run at high temperatures or for extended periods.

Identifying the Quat Salt:

  • Solubility: These salts are often highly soluble in water and alcohols but insoluble in less polar organic solvents like ether or hexanes.

  • TLC: The quat salt is ionic and will typically remain at the baseline on a silica TLC plate.

  • NMR: Look for characteristic shifts in the protons adjacent to the newly formed quaternary nitrogen center.

Separation Strategy:

  • Liquid-Liquid Extraction: During the standard work-up, the quat salt will remain in the aqueous phase even after basification, as it is permanently charged. This provides a simple method for separation from your desired tertiary amine product.

  • Precipitation/Crystallization: If the quat salt is insoluble in your reaction solvent, it may precipitate out during the reaction. It can be removed by filtration. Alternatively, after isolating the crude product mixture, you can often precipitate the quat salt by triturating the mixture with a non-polar solvent like diethyl ether.

Section 3: Advanced Purification Techniques

When extraction is insufficient, chromatographic methods are required. The choice of technique is critical for success.

Technique 3.1: Flash Chromatography on Modified Silica

As discussed, standard silica gel is problematic for basic amines.[13] Here is a detailed protocol for mitigating these issues.

Protocol: Base-Modified Silica Gel Chromatography
  • Column Packing: Pack a silica gel column as you normally would using your starting eluent (e.g., 99:1 DCM:MeOH).

  • Pre-equilibration: Before loading your sample, flush the column with at least 5-10 column volumes of your eluent system containing 1% triethylamine (TEA). This step is crucial for neutralizing the silica surface.[13]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. If solubility is low, use DCM. Adsorb the sample onto a small amount of silica gel ("dry loading") for best results.

  • Elution: Run the gradient as planned, ensuring that 1% TEA is maintained in the mobile phase throughout the entire run.

  • Fraction Analysis: Analyze fractions by TLC and combine those containing the pure product. Evaporation of the solvent will also remove the volatile TEA.

Technique 3.2: Reversed-Phase and HILIC Chromatography

For highly polar products or when base-modified silica fails, reversed-phase or HILIC are powerful alternatives.

TechniqueStationary PhaseMobile PhaseBest For...Key Insight
Reversed-Phase C18, C8Acetonitrile/Water or Methanol/Water with buffer/modifierModerately polar to non-polar basic compounds.At high pH, basic amines are neutral and more hydrophobic, leading to increased retention. Adding a modifier like TEA can improve peak shape.[13]
HILIC Bare Silica, Diol, AminoHigh Organic (>80% Acetonitrile) with aqueous bufferHighly polar, water-soluble basic compounds.HILIC operates via a partitioning mechanism into a water layer on the stationary phase. It offers orthogonal selectivity to reversed-phase and is LC-MS friendly.[14]

The following diagram illustrates the logic for choosing a chromatography method.

G node_p node_p Start Is Extraction Sufficient? IsPolar Is the Product Highly Polar? Start->IsPolar No End Pure Product Start->End Yes UseSilica Use Base-Modified Silica Gel IsPolar->UseSilica No UseHILIC Use HILIC IsPolar->UseHILIC Yes UseRP Use Reversed-Phase (C18) UseSilica->UseRP Fails? UseSilica->End Success UseRP->End Success UseHILIC->End

Caption: Decision Tree for Chromatography Method Selection.

Section 4: Purity Assessment

After purification, it is essential to accurately assess the purity of your final compound.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are the gold standards for quantitative purity assessment.[15][16] Develop a method that gives a sharp, symmetrical peak for your compound and separates it from all potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any remaining impurities. Integration of the product peaks versus impurity peaks can provide a semi-quantitative purity estimate.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product. LC-MS is particularly powerful for identifying trace impurities.

  • Titration: An acid-base titration can be used to determine the exact concentration of your amine solution or to calculate an equivalent weight, providing a measure of overall purity.

By systematically applying the principles and protocols outlined in this guide, you can effectively troubleshoot the purification of products from reactions involving this compound, leading to higher purity, better yields, and more reliable results in your research and development efforts.

References

Technical Support Center: Recrystallization of 2-Chloro-N,N-diethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 2-Chloro-N,N-diethylethanamine hydrochloride (CAS: 869-24-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this important pharmaceutical intermediate.[1][2] As a polar, high-melting-point salt that is also hygroscopic, its purification requires careful control of solvent systems and experimental conditions.[1][3]

This document moves beyond standard protocols to explain the causality behind our recommendations, empowering you to troubleshoot effectively and optimize your purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: My final product has a low and broad melting point (e.g., below 205°C). What is the likely cause?

A low and broad melting point is a definitive indicator of impurities.[4] The literature melting point for pure this compound is consistently reported in the range of 208-212°C.[1] Deviations are typically caused by:

  • Residual Starting Materials: Unreacted 2-(diethylamino)ethanol from the synthesis.

  • Synthesis Byproducts: Impurities formed during the chlorination step with reagents like thionyl chloride.[5][6]

  • Trapped Solvent: Residual solvent molecules caught within the crystal lattice.

  • Excess Moisture: The compound is hygroscopic and readily absorbs water from the atmosphere, which can depress the melting point.[1][3]

A properly executed recrystallization is the most effective method to remove these impurities and achieve a sharp, accurate melting point.

Q2: What is the best single solvent for recrystallizing this compound?

Based on established laboratory procedures and the compound's polarity, absolute ethanol or isopropanol are the most frequently recommended and successful single solvents.[5][6]

  • Causality: this compound is a polar salt. The principle of "like dissolves like" dictates that polar solvents are required for its dissolution.[7][8] These alcohols provide good solubility at their boiling points but significantly lower solubility at room temperature or below, which is the ideal characteristic for a recrystallization solvent.[9] Using absolute (anhydrous) grades is critical to avoid issues with the compound's hygroscopic nature.

Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" is a common problem where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[10] This is highly undesirable because the oil is often a better solvent for impurities than the crystallization solvent, leading to a poorly purified final product.[11][12]

  • Primary Causes:

    • High Supersaturation/Rapid Cooling: The solution is cooled too quickly, causing the solute to crash out of solution at a temperature above its freezing point in that specific environment.[13][14]

    • High Impurity Concentration: Significant amounts of impurities can disrupt the crystal lattice formation, a phenomenon related to freezing-point depression.[13]

    • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved in a supersaturated state even at lower temperatures.

  • Immediate Solutions: Re-heat the mixture until the oil redissolves completely. Then, add a small amount (5-10% by volume) of additional hot solvent to reduce the saturation level. Finally, allow the solution to cool much more slowly.[14] A detailed troubleshooting guide is provided in Section 2.

Q4: I'm getting a very low recovery after recrystallization. What are the common reasons?

Low recovery is typically due to one of the following:

  • Using an excessive amount of solvent: This keeps a larger portion of your product dissolved in the mother liquor even after cooling. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[14]

  • Premature crystallization: If the solution cools too much during a hot gravity filtration step, the product can crystallize in the filter paper along with the insoluble impurities.

  • Washing with warm solvent: Washing the collected crystals should always be done with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without dissolving the desired product.

Q5: How critical is it to use anhydrous (dry) solvents and conditions?

It is highly critical . This compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][3] The presence of water can inhibit crystallization, contribute to oiling out, and lower the purity of the final product. Always use anhydrous solvents and protect the recrystallization apparatus (e.g., with a drying tube) from atmospheric moisture.

Section 2: In-Depth Troubleshooting Guide

This guide provides structured solutions to specific experimental failures.

Problem: Oiling Out - Formation of a Liquid/Gummy Precipitate

This is the most common and frustrating issue. It occurs when nucleation is kinetically hindered, and the system instead undergoes liquid-liquid phase separation.[10]

Root Cause Analysis & Solutions
  • Supersaturation is too high.

    • Why it happens: When the concentration of the solute far exceeds the saturation point at a given temperature, the system can relieve this thermodynamic stress by forming a liquid phase instead of an ordered solid.[10]

    • Solution Protocol:

      • Place the flask back on the heat source and re-heat until the oil fully dissolves.

      • Add an additional 5-10% of the primary solvent by volume to the hot solution. This slightly reduces the concentration.

      • Ensure the flask is well-insulated (e.g., place it on a cork ring or wood block) and allow it to cool to room temperature undisturbed over a longer period (at least 1-2 hours). Rapid cooling in an ice bath should only be done after slow cooling has initiated crystal growth.[13][14]

  • The solvent system is not optimal.

    • Why it happens: The polarity of the solvent may be too high, preventing the compound from coming out of solution until a very low temperature is reached, where viscosity is high and crystal formation is difficult.

    • Solution Protocol: Switch to a Mixed-Solvent System.

      • Select a "soluble" solvent in which the compound is highly soluble (e.g., isopropanol, acetone) and an "anti-solvent" in which it is poorly soluble (e.g., ethyl acetate, toluene). The two solvents must be miscible.[9]

      • Dissolve the crude product in the minimum amount of the hot "soluble" solvent.

      • While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the point of saturation).

      • Add a few more drops of the hot "soluble" solvent to just re-clarify the solution.

      • Allow the solution to cool slowly. This method provides finer control over the saturation point.

  • Nucleation is inhibited.

    • Why it happens: Crystal formation requires an initial "seed" to grow upon. Sometimes, spontaneous nucleation is difficult.

    • Solution Protocol: Induce Crystallization.

      • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.[14]

      • Seeding: Add a single, tiny crystal of pure product (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[10][14]

Problem: No Crystal Formation Upon Cooling

If the solution remains clear even after cooling, it is not sufficiently saturated.

Root Cause Analysis & Solutions
  • Excess solvent was used.

    • Solution Protocol: Gently heat the solution and boil off a portion of the solvent (10-20%) in a fume hood. Allow the solution to cool again. Repeat until the volume is reduced enough for crystals to form upon cooling.[14]

  • Kinetic barrier to nucleation.

    • Solution Protocol: As described above, attempt to induce crystallization by scratching the flask or adding a seed crystal.[14]

Section 3: Recommended Protocols & Data

Protocol 1: Single-Solvent Recrystallization

This protocol is recommended when using a high-purity grade of absolute ethanol or isopropanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add the minimum amount of hot absolute ethanol to dissolve the solid completely. Start with a small volume and add more in small portions until dissolution is achieved at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are visible): Pre-heat a second flask and a funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal or impurities. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum. Ensure the product is protected from moisture during storage.

Data Table: Solvent System Selection Guide
SolventBoiling Point (°C)Polarity (Dielectric Constant)Role / Comment
Water 10080.1Avoid. Although it's a polar solvent, the compound is extremely soluble (2000 g/L), making recovery difficult.[1] Also complicates drying.
Methanol 6532.7Good Primary Solvent. Compound is highly soluble (0.1 g/mL).[1] Its low boiling point can sometimes lead to rapid crashing out.
Ethanol (Absolute) 7824.5Excellent Primary Solvent. The most commonly cited and reliable choice.[5][6]
Isopropanol (IPA) 8219.9Excellent Primary Solvent. A slightly less polar and higher boiling alternative to ethanol, which can promote slower crystal growth.
Acetone 5620.7Good Primary Solvent. Can be used in a mixed system. Low boiling point is a drawback.
Ethyl Acetate 776.0Good Anti-Solvent. Miscible with alcohols and acetone. Use in a mixed-solvent system.
Toluene 1112.4Good Anti-Solvent. Higher boiling point can be useful. Ensure miscibility with the primary solvent.
Hexane 691.9Poor Choice. The compound is a salt and will be insoluble in such a non-polar solvent.[7]

Section 4: Visual Guides

The following diagrams illustrate the standard workflow and a decision-making process for troubleshooting common issues.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter insoluble impurities? cool Cool Slowly to Room Temp dissolve->cool hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: General workflow for the recrystallization of a solid compound.

Troubleshooting_Tree start Begin Cooling Hot Solution problem What is the result? start->problem oiling_out Oiling Out Occurs problem->oiling_out   Liquid/Gummy no_crystals No Crystals Form problem->no_crystals   Clear Solution good_crystals Crystals Form problem->good_crystals   Solid Precipitate solution_oil 1. Re-heat solution 2. Add 5-10% more solvent 3. Cool SLOWLY oiling_out->solution_oil solution_no_xtal 1. Scratch flask / Add seed crystal 2. If fails, reduce solvent volume no_crystals->solution_no_xtal solution_good Proceed to Isolation good_crystals->solution_good

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 5: Safety Precautions

This compound is a hazardous substance and must be handled with appropriate care.

  • Toxicity: It is classified as very toxic if swallowed and can be fatal if it comes into contact with skin or is inhaled.[3]

  • Corrosivity: It causes severe skin burns and eye damage.[15][16]

  • Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a minimum), and tight-sealing safety goggles.[15][17][18] Ensure eyewash stations and safety showers are immediately accessible.[16]

References

Removing unreacted "2-Chloro-N,N-diethylethanamine hydrochloride" from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removing Unreacted 2-Chloro-N,N-diethylethanamine Hydrochloride from Reaction Mixtures

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for reaction mixtures containing the alkylating agent this compound (DEC-HCl). The following question-and-answer format addresses common challenges and provides detailed, field-proven protocols to ensure the purity of your target compound.

Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that I should consider for its removal?

A1: Understanding the physicochemical properties of this compound (CAS 869-24-9) is the foundation for designing an effective purification strategy. Its identity as a hydrochloride salt is the most critical factor, dictating its high polarity and solubility.

The core principle for its removal relies on the significant difference in solubility between the charged salt form and its neutral, free-base form. The hydrochloride salt is highly soluble in aqueous media, whereas the free base is more soluble in organic solvents. By manipulating the pH of the aqueous phase during a liquid-liquid extraction, we can control which form exists and, therefore, in which layer the compound resides.

Key Physicochemical Properties:

PropertyValueSignificance for Purification
Appearance Colourless to beige crystalline solid[1][2]Visual confirmation in solid state.
Molecular Weight 172.09 g/mol [1][3]Relevant for stoichiometric calculations.
Melting Point 208-212 °C[1]Can be used as a preliminary purity indicator if isolated.
Water Solubility 2000 g/L (20 °C)[1][2]Extremely High. This is the key property exploited for removal via aqueous washes.
Methanol Solubility 0.1 g/mL[1][2]Soluble in polar protic solvents.
Stability Hygroscopic, moisture-sensitive[1][2][4]Requires handling under dry conditions.
Reactivity Incompatible with strong bases[4]Strong bases will deprotonate the amine, forming the free base.
Q2: My target compound is soluble in a non-polar organic solvent. What is the standard procedure to remove the unreacted DEC-HCl?

A2: This is the most common scenario. A standard aqueous workup is highly effective for removing the polar DEC-HCl salt from a less polar organic phase containing your product. The high water solubility of the salt ensures it partitions preferentially into the aqueous layer.

Objective: To selectively extract the polar DEC-HCl into an aqueous phase, leaving the non-polar desired product in the organic phase.

Materials:

  • Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate, Toluene).

  • Deionized water or a slightly acidic aqueous solution (e.g., 5% HCl, if the product is acid-stable).

  • Saturated sodium chloride solution (Brine).

  • Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Dilution: Transfer the entire reaction mixture to a separatory funnel and dilute it with the same organic solvent used for the reaction. This reduces the viscosity and improves separation efficiency.

  • First Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. The highly polar DEC-HCl will partition into the aqueous (typically bottom) layer. Drain and collect the aqueous layer.

  • Repeat Washes: Repeat the wash process (steps 2-3) two more times with fresh deionized water. This ensures comprehensive removal of the highly water-soluble salt.

  • Brine Wash: Perform a final wash with an equal volume of saturated brine. This helps to break up any emulsions and removes the bulk of dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., MgSO₄), swirl, and let it stand for 15-20 minutes.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate your purified product.

Causality: The repeated washes with water leverage the exceptionally high water solubility of DEC-HCl (2000 g/L) to effectively pull it out of the organic phase.[1] The brine wash works by increasing the ionic strength of the aqueous phase, which decreases the solubility of organic compounds in it, pushing your product back into the organic layer and simultaneously drawing water out.

RM Reaction Mixture in Organic Solvent Dilute Dilute with Organic Solvent RM->Dilute Wash1 Wash with DI Water (1st Extraction) Dilute->Wash1 Separate1 Separate Layers Wash1->Separate1 Aq1 Aqueous Layer 1 (Contains DEC-HCl) Separate1->Aq1 Discard Wash2 Wash with DI Water (2nd Extraction) Separate1->Wash2 Separate2 Separate Layers Wash2->Separate2 Aq2 Aqueous Layer 2 (Contains DEC-HCl) Separate2->Aq2 Discard WashBrine Wash with Brine Separate2->WashBrine SeparateBrine Separate Layers WashBrine->SeparateBrine AqBrine Aqueous Brine Layer SeparateBrine->AqBrine Discard Dry Dry Organic Layer (e.g., MgSO₄) SeparateBrine->Dry Isolate Filter & Concentrate Dry->Isolate Product Purified Product Isolate->Product

Caption: Standard liquid-liquid extraction workflow.

Q3: My product is also a basic amine. How can I remove DEC-HCl without losing my product to the aqueous layer?

A3: This requires a more nuanced approach based on pH control. Since both your product and the DEC-HCl are basic, a simple acidic wash would protonate both, pulling them into the aqueous layer. The strategy is to convert the DEC-HCl into its free base, which is less polar, and then exploit solubility differences.

However, a more common and effective strategy is to perform a basic workup. This will deprotonate your product amine (making it organic soluble) and the DEC-HCl. While both will be free bases, the DEC-HCl free base is still a relatively small and polar molecule compared to many larger drug-like molecules. Often, simple water washes are still sufficient to remove the free base if there is a significant polarity difference.

If that fails, chromatography is the best option.

Objective: To separate compounds based on their differential adsorption to a stationary phase. The highly polar nature of DEC-HCl (even as a free base) makes it adhere strongly to polar stationary phases like silica gel.

Procedure:

  • Neutralize: First, perform a workup with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid and convert the DEC-HCl to its free base, 2-chloro-N,N-diethylethanamine. Extract your product into an organic solvent.

  • Column Preparation: Prepare a silica gel column using a suitable solvent system. The choice of eluent is critical. Start with a non-polar solvent (e.g., Hexanes or Heptane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate). A typical gradient might be from 0% to 50% Ethyl Acetate in Hexanes.

  • Loading: Concentrate your crude product and load it onto the column.

  • Elution: Begin eluting with the non-polar solvent. Your less polar target compound should elute from the column first.

  • DEC-HCl Retention: The more polar free base of DEC-HCl (and any remaining salt) will be strongly retained on the silica gel and will elute much later, or not at all with moderately polar eluents.

  • Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing your pure product.

Causality: Silica gel is a highly polar stationary phase. Polar molecules interact with it strongly through hydrogen bonding and dipole-dipole interactions, slowing their movement down the column. Non-polar molecules have weaker interactions and are carried along more quickly by the mobile phase. This difference in interaction strength allows for effective separation.

Q4: An aqueous workup didn't completely remove the DEC-HCl. What are my next steps?

A4: If residual DEC-HCl persists after a standard aqueous workup, it suggests either an incomplete extraction or that the free base was formed and extracted into the organic layer. Here is a troubleshooting guide.

Start Impurity Detected: Residual DEC-HCl Check1 Was the reaction conducted under basic conditions? Start->Check1 Yes_Reason DEC-HCl likely present as free base. (More organic soluble) Check1->Yes_Reason Path_Yes No_Reason DEC-HCl is in salt form. Extraction was inefficient. Check1->No_Reason Path_No Path_Yes Yes Path_No No Troubleshoot_Yes Option 1: Acid Wash (If product is stable) Convert free base back to salt and re-extract with water. Yes_Reason->Troubleshoot_Yes Troubleshoot_Yes2 Option 2: Chromatography (See Protocol 2) Separate based on polarity. Yes_Reason->Troubleshoot_Yes2 Troubleshoot_No Increase number of aqueous washes (3-5x). Ensure vigorous shaking. No_Reason->Troubleshoot_No Final_Check Re-analyze for Purity (NMR, LC-MS) Troubleshoot_Yes->Final_Check Troubleshoot_Yes2->Final_Check Troubleshoot_No->Final_Check Success Product is Pure Final_Check->Success

Caption: Logical steps for troubleshooting DEC-HCl removal.

Additional Advanced Technique: Recrystallization

If your desired product is a solid, recrystallization can be an excellent final purification step.[5] The goal is to find a solvent system in which your product has high solubility at an elevated temperature but low solubility at room or cold temperatures, while DEC-HCl remains soluble at all temperatures. Given the properties of DEC-HCl, a mixture of a polar solvent like ethanol or isopropanol with a non-polar anti-solvent like hexanes or diethyl ether could be effective. Your product would hopefully crystallize upon cooling while the impurity remains in the mother liquor.

References

Technical Support Center: A Guide to Handling 2-Chloro-N,N-diethylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-N,N-diethylethanamine hydrochloride. Its significant hygroscopic nature presents unique challenges that can impact experimental accuracy, yield, and reproducibility. Here, we provide a structured, in-depth troubleshooting guide in a question-and-answer format to address specific issues encountered during laboratory handling and experimentation.

Section 1: Understanding the Core Problem - Hygroscopicity and Its Consequences

Question 1: What does it mean for this compound to be "hygroscopic," and what are the direct consequences in my experiments?

Answer: Hygroscopicity is the inherent property of a substance to readily attract and absorb moisture from the surrounding atmosphere.[1][2] For this compound, a crystalline solid, this property is pronounced and can lead to a cascade of experimental problems if not properly managed.[3][4][5]

Causality of Experimental Failures:

  • Physical Degradation: The most immediate consequence is a change in the material's physical state. A dry, free-flowing powder will begin to clump and cake, eventually becoming a sticky or syrupy mass.[1][6] This physical change makes accurate weighing impossible, introducing significant error into your reaction stoichiometry.

  • Inaccurate Molar Ratios: When you weigh a moisture-laden sample, a significant portion of the mass is water, not the active reagent. This leads to the addition of a lower molar quantity than calculated, which can stall reactions, reduce yields, or favor the formation of unwanted side products.

  • Chemical Instability and Hydrolysis: The presence of absorbed water can initiate hydrolysis of the molecule, a common degradation pathway for organic compounds.[7][8] This not only reduces the concentration of your starting material but also introduces impurities that can complicate your reaction and subsequent purification steps.

  • Quenching of Sensitive Reactions: Many organic syntheses require anhydrous (water-free) conditions. Introducing "wet" this compound can quench moisture-sensitive reagents or catalysts, leading to complete reaction failure.[9]

Question 2: How can I visually determine if my stock of this compound has been compromised by moisture?

Answer: A visual inspection is the first critical checkpoint before using the reagent. A high-purity, dry sample should appear as a white to off-white or tan crystalline powder.[10][11]

Indicators of Moisture Contamination:

  • Clumping and Caking: The powder is no longer free-flowing and has formed hard lumps.[1]

  • "Wet" Appearance: The solid begins to look damp or oily.

  • Deliquescence: In severe cases of moisture exposure, the solid will have partially or completely dissolved into the absorbed water, forming a concentrated aqueous solution.

If you observe any of these signs, the reagent's integrity is compromised. It is strongly advised to either attempt to dry the material (see Section 3) or, for critical applications, use a fresh, unopened container.

Section 2: Proactive Protocols for Storage and Handling

Question 3: What are the definitive storage protocols to prevent moisture absorption in this compound?

Answer: Preventing moisture contamination begins with stringent storage protocols. The goal is to create a multi-layered defense against atmospheric humidity.

  • Primary Container: Always keep the reagent in its original manufacturer's container and ensure the cap is tightly sealed immediately after every use.[1][12]

  • Secondary Containment (Desiccator): The primary container should be stored inside a desiccator.[2][13] A desiccator is a sealable enclosure containing a renewable drying agent (desiccant) like silica gel or Drierite™, which actively absorbs moisture from the air within the enclosure.

  • Inert Atmosphere Storage: For maximum protection, especially for long-term storage or use in highly moisture-sensitive applications, place the tightly sealed primary container in a sealable bag, purge the bag with an inert gas (e.g., nitrogen or argon), and then place it in the desiccator.[3][4][14]

Table 1: Comparison of Storage Methodologies

Storage MethodRelative CostEase of ImplementationLevel of Protection
Tightly Sealed Original ContainerLowHighBasic
Storage in a DesiccatorLow-ModerateHighHigh
Inert Atmosphere + DesiccatorModerateModerateVery High

Question 4: What is the field-proven, step-by-step method for weighing this reagent to minimize moisture exposure?

Answer: The process of weighing is the point of greatest vulnerability to moisture. The following protocol is a self-validating system designed to minimize atmospheric exposure and ensure accuracy.

Experimental Protocol: Weighing Hygroscopic Reagents via Difference

  • Preparation is Key:

    • Allow the sealed container of this compound to come to room temperature before opening. Opening a cold container will cause ambient moisture to condense on the cold powder.

    • Ensure all tools (spatulas, weigh boats) and the receiving glassware are clean and thoroughly dry, preferably by oven-drying and cooling in a desiccator.

  • Execution of Weighing by Difference:

    • Place the sealed reagent bottle on the analytical balance and press the "tare" or "zero" button.

    • Remove the bottle from the balance. Working quickly and efficiently, open the bottle and transfer an approximate amount of the solid to your reaction flask.

    • Immediately and tightly reseal the reagent bottle. Do not leave it open to the air.

    • Place the sealed reagent bottle back onto the tared balance.

    • The negative value displayed on the balance is the exact mass of the reagent you have transferred to your flask. This method eliminates the reagent's exposure time on an open weigh boat.

  • Final Steps:

    • Return the sealed reagent bottle to the desiccator for proper storage.[10]

Mandatory Visualization: Workflow for Handling Hygroscopic Reagents

G cluster_prep Phase 1: Preparation cluster_weighing Phase 2: Weighing by Difference cluster_storage Phase 3: Storage prep1 Equilibrate Sealed Reagent Container to Room Temperature prep2 Oven-Dry All Glassware & Cool in Desiccator weigh1 Place SEALED Bottle on Balance & Tare prep2->weigh1 weigh2 Quickly Transfer Reagent to Reaction Flask weigh1->weigh2 weigh3 Tightly RESEAL Bottle weigh2->weigh3 weigh4 Place Sealed Bottle Back on Tared Balance weigh3->weigh4 weigh5 Record Negative Reading (This is Your Exact Mass) weigh4->weigh5 store1 Return Sealed Bottle Immediately to Desiccator weigh5->store1

Caption: A validated workflow for accurately weighing hygroscopic reagents.

Section 3: Troubleshooting and Validation of Compromised Reagents

Question 5: My entire stock appears to have absorbed some moisture and is clumpy. Is it possible to salvage it?

Answer: Yes, salvaging the material is often possible, provided it has not fully deliquesced into a liquid. The goal is to gently remove the absorbed water without causing thermal decomposition.[1]

Experimental Protocol: Drying a Compromised Hygroscopic Reagent

  • High-Vacuum Drying:

    • Spread the clumpy solid in a thin, even layer in a vacuum-rated flask or dish. Maximizing the surface area is crucial for efficient drying.[15]

    • Place the flask in a vacuum desiccator or attach it to a Schlenk line.

    • Apply a high vacuum for several hours. Gentle heating (e.g., a water bath at 40–50°C) can accelerate drying, but do not exceed this temperature to avoid degradation.[6]

    • The process is complete when the material returns to a free-flowing, crystalline powder.

Question 6: After drying the reagent, how can I be certain of its purity and water content before using it in a critical synthesis?

Answer: Visual confirmation is insufficient. You must analytically validate the salvaged material to ensure its integrity.

  • Melting Point Analysis: Determine the melting point of the dried sample. A sharp melting point that matches the literature value (approx. 208-211 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities or residual water.

  • Karl Fischer Titration: This is the gold-standard analytical method for precisely quantifying water content.[16][17][18][] Unlike simple "loss on drying" methods which measure any volatile substance, Karl Fischer titration is specific to water and can provide a precise percentage of moisture content, allowing you to adjust your calculations if necessary.[20]

  • NMR Spectroscopy: For the most critical applications, acquiring a ¹H NMR spectrum can confirm the structural integrity of the molecule and identify any potential degradation byproducts.[9]

Mandatory Visualization: Decision Pathway for Compromised Reagent

G start Reagent is Visibly Clumpy/Wet is_liquid Has it turned into a liquid? start->is_liquid attempt_dry Attempt to Dry Reagent (High Vacuum, Gentle Heat) is_liquid->attempt_dry No discard DISCARD (Purity is highly suspect) is_liquid->discard Yes validate Analytical Validation Required attempt_dry->validate pass_fail Does it Pass Purity Tests? (Sharp MP, Low KF) validate->pass_fail use_cautiously USE in non-critical applications or with adjusted stoichiometry pass_fail->use_cautiously Yes use_new DISCARD & Use Fresh, Unopened Stock pass_fail->use_new No

Caption: A logical decision tree for managing compromised hygroscopic reagents.

References

Preventing self-reaction of "2-Chloro-N,N-diethylethanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-N,N-diethylethanamine hydrochloride (DEC-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the safe and effective use of this reagent in your experiments. Our focus is on preventing its potential self-reaction, ensuring the integrity of your starting material and the safety of your laboratory personnel.

Introduction to the Self-Reaction of this compound

This compound is a valuable alkylating agent used in the synthesis of numerous pharmaceutical intermediates.[1][2] However, its utility is coupled with a reactivity profile that necessitates careful handling. The primary concern is its propensity to undergo self-reaction, particularly when the hydrochloride salt is converted to its free amine form.

The core of this self-reaction is an intramolecular cyclization to form a highly reactive aziridinium ion.[3][4][5] This process is initiated by the deprotonation of the amine hydrochloride, generating the free amine, which then acts as an intramolecular nucleophile, displacing the adjacent chloride. The resulting three-membered ring of the aziridinium ion is highly strained and therefore electrophilic, making it susceptible to attack by various nucleophiles, including other molecules of the free amine, leading to oligomerization or other unwanted side reactions.

This guide will provide a detailed exploration of the mechanism, preventative measures, and troubleshooting strategies related to this self-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of self-reaction in this compound?

A1: The self-reaction is primarily caused by the formation of the free amine, 2-chloro-N,N-diethylethanamine. This occurs when the hydrochloride salt is exposed to basic conditions. The free amine contains a nucleophilic nitrogen atom that can readily displace the chloride on the same molecule in an intramolecular nucleophilic substitution, forming a reactive aziridinium ion.[3][4][5]

Q2: Why is moisture a concern when handling this compound?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8] While water itself is not a strong enough base to cause significant deprotonation, the presence of moisture can facilitate decomposition and may lead to localized pH changes, potentially initiating the self-reaction. Furthermore, for many applications, the presence of water is detrimental to the desired reaction pathway.

Q3: What are the visible signs of decomposition or self-reaction?

A3: Visual signs of decomposition can include a change in color from a white or beige powder to a brown or tarry substance, and the material may become sticky or clump together.[9] A strong, unpleasant odor may also be indicative of decomposition.[9] If you observe any of these changes, it is recommended not to use the reagent and to dispose of it according to your institution's safety protocols.

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: Yes, storage in a refrigerator is recommended.[10] However, it is crucial that the container is tightly sealed to prevent moisture absorption.[6][9][11] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to further minimize exposure to air and moisture.[6][9]

Q5: What materials are incompatible with this compound?

A5: This compound is incompatible with strong bases and strong oxidizing agents.[6][9] Strong bases will deprotonate the amine, initiating the self-reaction cascade. Strong oxidizing agents can react violently with the amine functionality.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reagent has discolored or become gummy. Exposure to moisture and/or basic conditions leading to self-reaction and decomposition.Do not use the reagent. Dispose of it safely according to institutional guidelines. For future prevention, ensure storage in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[6][9]
Inconsistent reaction yields or unexpected byproducts. Partial decomposition of the starting material due to improper storage or handling. The presence of the aziridinium ion can lead to multiple side reactions.Verify the purity of the reagent before use. If decomposition is suspected, acquire a fresh batch. Ensure all reaction glassware is scrupulously dried and reactions are run under an inert atmosphere.
Difficulty in dissolving the reagent. The reagent is highly soluble in water and methanol.[1] Difficulty in dissolving in appropriate solvents could indicate the presence of insoluble polymeric byproducts from self-reaction.Filter the solution to remove any insoluble material. However, be aware that the soluble portion may still contain impurities. For critical applications, it is best to use a fresh, high-purity batch of the reagent.

Experimental Protocols

Protocol 1: Safe Handling and Storage
  • Receiving and Inspection: Upon receiving this compound, inspect the container for any signs of damage or compromised seals. Note the appearance of the material; it should be a white to beige crystalline powder.[9]

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6][9] For long-term storage, a refrigerator is recommended.[10] The container should be kept tightly closed.[6][9][11] To minimize moisture absorption, consider storing the container inside a desiccator or a glove box with a dry atmosphere.

  • Dispensing: When dispensing the reagent, work in a well-ventilated fume hood.[6][9] Minimize the time the container is open to the atmosphere. If possible, dispense the required amount under a stream of inert gas (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[6][9]

Protocol 2: General Reaction Setup to Minimize Self-Reaction
  • Glassware Preparation: Ensure all glassware is thoroughly dried before use, either by oven-drying or flame-drying under vacuum.

  • Inert Atmosphere: Assemble the reaction apparatus and purge it with an inert gas (nitrogen or argon) to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Selection: Use anhydrous solvents appropriate for your reaction. Ensure the solvent is compatible with the reagent and other reactants.

  • Reagent Addition: Add the this compound to the reaction vessel under a positive flow of inert gas. If the reaction requires the free amine, it is often preferable to generate it in situ using a carefully controlled amount of a non-nucleophilic base at a low temperature, rather than isolating the free amine.

Visualizing the Self-Reaction Pathway

The following diagram illustrates the conversion of this compound to its reactive aziridinium ion intermediate.

G cluster_0 Initiation of Self-Reaction cluster_1 Consequences A 2-Chloro-N,N-diethylethanamine Hydrochloride B 2-Chloro-N,N-diethylethanamine (Free Amine) A->B - HCl (Exposure to Base) C Aziridinium Ion B->C Intramolecular Cyclization (SN2) D Oligomerization / Polymerization C->D E Reaction with other Nucleophiles C->E

Caption: The self-reaction cascade of this compound.

References

Technical Support Center: Navigating the Scale-Up of 2-Chloro-N,N-diethylethanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the synthesis and scale-up of 2-Chloro-N,N-diethylethanamine hydrochloride (DEC-HCl). This guide is designed for researchers, chemists, and process development professionals who are transitioning this crucial synthesis from the laboratory bench to larger-scale production. As a key intermediate in the manufacturing of numerous pharmaceuticals, including amiodarone, diltiazem, and flurazepam, a robust and well-understood synthetic process is paramount.[1][2][3][4]

This document moves beyond a simple recitation of procedural steps. It delves into the underlying chemical principles, anticipates common pitfalls encountered during scale-up, and provides actionable troubleshooting advice rooted in established scientific literature and practical experience.

Core Synthesis Overview: The Thionyl Chloride Route

The most prevalent and industrially significant method for synthesizing this compound is the chlorination of 2-(Diethylamino)ethanol using thionyl chloride (SOCl₂).[5] The reaction is valued for its high yield and the convenient in-situ formation of the hydrochloride salt, which enhances product stability.[5]

The fundamental transformation involves the conversion of the primary alcohol in 2-(Diethylamino)ethanol into a reactive chlorosulfite intermediate by thionyl chloride. This is followed by an intramolecular nucleophilic attack by the chloride ion, which displaces the chlorosulfite group to form the desired product, liberating sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas as byproducts.[5] The generated HCl concurrently protonates the tertiary amine, yielding the stable hydrochloride salt.[5]

Synthesis Reactant1 2-(Diethylamino)ethanol Product1 2-Chloro-N,N-diethylethanamine HCl Reactant1->Product1 + SOCl₂ Reactant2 Thionyl Chloride (SOCl₂) Product2 Sulfur Dioxide (SO₂) Product3 Hydrogen Chloride (HCl)

Caption: Primary synthesis route for 2-Chloro-N,N-diethylethanamine HCl.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that frequently arise during the scale-up process, organized by the stage of synthesis.

Part 1: Reaction Control & Exotherm Management

Question 1: Upon adding thionyl chloride to the 2-(diethylamino)ethanol solution, the reaction becomes violently exothermic and is difficult to control. What is causing this, and how can it be mitigated at scale?

Answer: This is a critical and expected challenge. The reaction between thionyl chloride and an alcohol is highly exothermic. The heat is generated from the formation of the chlorosulfite intermediate and its subsequent decomposition.

  • Causality: The rapid, uncontrolled addition of the reagent leads to a runaway reaction, where the rate of heat generation far exceeds the system's capacity for heat removal. This can lead to boiling of the solvent, dangerous pressure build-up, and a significant increase in byproduct formation.

  • Troubleshooting & Scale-Up Strategy:

    • Controlled Addition: The thionyl chloride must be added dropwise or via a syringe pump at a slow, controlled rate. On a larger scale, this translates to using a calibrated addition pump.

    • Efficient Cooling: The reaction vessel must be maintained at a low temperature (typically 0-5 °C) throughout the addition process using an ice bath or a jacketed reactor with a chiller.[5] Inadequate cooling is a primary cause of loss of control.

    • Dilution: Ensure the starting material, 2-(diethylamino)ethanol, is adequately dissolved in a suitable anhydrous solvent (e.g., dichloromethane).[5] The solvent acts as a heat sink, helping to moderate the temperature increase. Insufficient solvent volume is a common scale-up error.

    • Monitoring: Continuous temperature monitoring of the reaction mixture with an internal probe is mandatory. The addition rate should be adjusted to ensure the internal temperature does not exceed the set limit.

Question 2: The reaction generates a large volume of noxious gas. What are the safety protocols for handling this on a larger scale?

Answer: The reaction produces significant quantities of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[5] Both are toxic and highly corrosive.

  • Causality: These gases are stoichiometric byproducts of the reaction of thionyl chloride with the alcohol.

  • Troubleshooting & Scale-Up Strategy:

    • Ventilation: For laboratory scale, the entire procedure must be conducted in a properly functioning chemical fume hood.[6]

    • Gas Scrubbing: For pilot plant or manufacturing scale, the reactor must be a closed system vented through a gas scrubber. The scrubber should contain a basic solution (e.g., sodium hydroxide) to neutralize the acidic SO₂ and HCl gases before they are released into the atmosphere.

    • Pressure Management: The system should be equipped with a pressure relief valve to prevent over-pressurization in the event of an unexpectedly rapid gas evolution.

    • Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including safety goggles, face shields, acid-resistant gloves, and lab coats.[7][8] For large-scale operations or in case of a leak, respiratory protection is essential.[9]

Question 3: As the reaction progresses, the mixture becomes a thick, unmanageable slurry that is difficult to stir. How can I maintain a manageable consistency?

Answer: The product, this compound, is an ionic salt. It has limited solubility in many organic solvents, such as dichloromethane, that are commonly used for this reaction. As the product forms, it precipitates, leading to a thick slurry.

  • Causality: The insolubility of the salt product in the reaction solvent causes it to crystallize out of the solution.

  • Troubleshooting & Scale-Up Strategy:

    • Solvent Ratio: The most straightforward solution is to increase the volume of the reaction solvent. This keeps the product more diluted and the slurry more mobile.

    • Robust Agitation: As you scale up, standard magnetic stirring becomes insufficient. A powerful overhead mechanical stirrer with a properly designed impeller (e.g., anchor or pitched-blade turbine) is necessary to ensure adequate mixing and heat transfer in a heterogeneous slurry.

    • Alternative Solvents: While less common, exploring solvent systems where the product has slightly higher solubility could be an option, but this would require significant process re-development and validation.

Part 2: Product Quality, Purity, and Side Reactions

Question 1: My isolated product has a yellow or brown discoloration instead of being a white crystalline solid. What is the cause, and how can I improve the color?

Answer: Discoloration is typically a sign of impurities formed from side reactions, often due to excessive temperatures or the presence of moisture.

  • Causality: Overheating the reaction can lead to the decomposition of the starting materials, intermediates, or the final product. Thionyl chloride itself can have impurities that contribute to color.

  • Troubleshooting & Scale-Up Strategy:

    • Strict Temperature Control: Adhering to the cooling protocols described in Part 1 is the most effective way to prevent color formation.

    • High-Quality Reagents: Use high-purity 2-(diethylamino)ethanol and freshly distilled or high-grade thionyl chloride.

    • Recrystallization: The most effective purification method is recrystallization. After the reaction is complete and excess thionyl chloride is quenched, the crude product can be recrystallized from a suitable solvent, typically absolute ethanol.[6] This process effectively removes most colored impurities.

Question 2: I've read about a critical impurity called an "aziridinium ion." What is it, why is it a concern, and how is it formed?

Answer: The N,N-diethylaziridinium ion is a cyclic, three-membered ring cation. It is a highly reactive alkylating agent and is considered a potential genotoxic impurity (GTI). Regulatory agencies set very strict limits for such impurities in active pharmaceutical ingredients (APIs).[10]

  • Causality: The aziridinium ion is not formed under the acidic conditions of the main reaction. It forms from the free base of 2-chloro-N,N-diethylethanamine. If the product is exposed to basic conditions, the tertiary amine can act as an internal nucleophile, displacing the chloride to form the strained aziridinium ring.[10]

  • Troubleshooting & Scale-Up Strategy:

    • Maintain Acidic Conditions: The key is to always keep the product in its protonated hydrochloride salt form. The reaction naturally produces HCl, which maintains this acidic environment. During workup and storage, ensure the pH remains low.

    • Avoid Basic Quench: Do not use a basic solution (like sodium bicarbonate) to quench the reaction or during workup.

    • Analytical Monitoring: Sensitive analytical methods, such as LC-MS, are required to detect and quantify trace levels of the aziridinium ion or its precursor, the free base.[10] This is a critical quality control step for any cGMP production.

Aziridinium FreeBase 2-Chloro-N,N-diethylethanamine (Free Base) N(CH₂CH₃)₂-CH₂-CH₂-Cl Transition Intramolecular Cyclization FreeBase->Transition Aziridinium N,N-Diethylaziridinium ion [N⁺(CH₂CH₃)₂(CH₂)₂] Cl⁻ Transition->Aziridinium Base (e.g., residual amine)

Caption: Formation of the N,N-diethylaziridinium ion impurity.

Part 3: Product Isolation, Drying, and Stability

Question 1: After recrystallization, my product is difficult to dry and seems to be clumping. What are the best practices for drying and storing the final product?

Answer: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][8]

  • Causality: The salt nature of the compound makes it prone to attracting and holding water molecules, which can lead to clumping, melting point depression, and potential degradation over time.

  • Troubleshooting & Scale-Up Strategy:

    • Efficient Filtration and Washing: After crystallization, collect the product by filtration and wash it with a cold, anhydrous solvent (like absolute ethanol or diethyl ether) to remove residual mother liquor.

    • Vacuum Drying: The most effective method for drying is in a vacuum oven at a moderately elevated temperature (e.g., 50-60 °C).[11] Using a vacuum lowers the boiling point of residual solvents and water, facilitating their removal.

    • Inert Atmosphere: Handle the dried product in a low-humidity environment or under an inert atmosphere (e.g., a glove box with dry nitrogen).

    • Proper Storage: Store the final product in tightly sealed containers, preferably with a desiccant.[8][9] For long-term storage, placing it inside a larger container with a desiccant is recommended.

Workflow & Protocol Reference

Overall Process Workflow

Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_finishing Finishing Stage A 1. Charge Reactor (2-(Diethylamino)ethanol, Anhydrous Solvent) B 2. Cool to 0-5 °C A->B C 3. Controlled Addition of SOCl₂ B->C D 4. Reaction Monitoring (Temperature, Stirring) C->D E 5. Quench Reaction Mixture (Add to cold Absolute Ethanol) D->E F 6. Crystallization (Cooling) E->F G 7. Isolate Product (Filtration) F->G H 8. Wash Crystals (Anhydrous Solvent) G->H I 9. Dry Product (Vacuum Oven) H->I J 10. Package & Store (Tightly sealed, dry conditions) I->J

Caption: General workflow for synthesis and purification.

Reference Laboratory Protocol

This protocol is a representative procedure based on established methods.[5][6] All operations must be performed in a well-ventilated fume hood.

  • Setup: Equip a dry, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or gas outlet leading to a scrubber.

  • Charging: Dissolve 2-(diethylamino)ethanol (1.0 mole) in anhydrous dichloromethane (sufficient volume to ensure stirring).

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Addition: Slowly add thionyl chloride (1.1 moles) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above 10 °C. Vigorous stirring is essential.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours. The mixture will likely be a thick white slurry.

  • Quench & Crystallization: In a separate large beaker, place a volume of cold absolute ethanol. Slowly and carefully transfer the reaction slurry into the cold ethanol with stirring. This will quench the excess thionyl chloride.

  • Isolation: Heat the ethanol solution to boiling, then allow it to cool slowly to room temperature and then in an ice bath to complete crystallization. Collect the white crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold, anhydrous diethyl ether, and then dry them in a vacuum desiccator or vacuum oven to a constant weight.

Key Data Summary Table
ParameterValue / ConditionRationale / Notes
Molecular Formula C₆H₁₅Cl₂N---
Molecular Weight 172.09 g/mol ---
Appearance White to off-white crystalline solidColor may indicate impurities.[2]
Melting Point 208-212 °C (lit.)A broad or depressed range suggests impurities or moisture.[2][12]
Key Reagents 2-(Diethylamino)ethanol, Thionyl Chloride (SOCl₂)---
Typical Solvent Dichloromethane (anhydrous)Anhydrous conditions are important to prevent side reactions.[5]
Reaction Temp. 0-10 °C (addition), Ambient (stir-out)Critical for controlling exotherm and minimizing byproducts.[5][13]
Purification Method Recrystallization from absolute ethanolEffective for removing impurities.[6]
Key Impurity N,N-Diethylaziridinium ionPotential genotoxic impurity; formation is pH-dependent.[10]
Storage Cool, dry, tightly sealed containerProduct is hygroscopic and moisture-sensitive.[8][14]
Key Hazards Corrosive, Toxic, Moisture-sensitiveRequires careful handling and appropriate PPE.[7][8][15]

References

Technical Support Center: A Troubleshooting Guide for Alkylations with 2-Chloro-N,N-diethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 2-Chloro-N,N-diethylethanamine hydrochloride (DEAE-Cl) in alkylation reactions. This guide is structured to provide in-depth, practical solutions to common challenges encountered during synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve current issues but also proactively design more robust experiments in the future.

I. Foundational Concepts: Understanding Your Reagent

Before troubleshooting, a firm grasp of the reagent's properties is essential. DEAE-Cl is a versatile and widely used alkylating agent, but its nature as a hydrochloride salt dictates specific handling and reaction conditions.[1][2][3][4]

Key Properties of this compound:

PropertyValueSource(s)
CAS Number 869-24-9[2]
Molecular Formula C₆H₁₄ClN · HCl[2]
Molecular Weight 172.10 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point 208-212 °C[3]
Solubility Soluble in water and polar organic solvents like methanol.[3]
Hazards Toxic, Corrosive, Suspected Mutagen

The most critical feature is that DEAE-Cl is an amine salt. The tertiary amine is protonated, rendering it non-nucleophilic and unreactive as the free base required for many reactions. Therefore, the first and most crucial step in any alkylation protocol using this reagent is the liberation of the free amine.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered in a practical, question-and-answer format.

Q1: My alkylation reaction is not proceeding, or the yield is extremely low. What is the most likely cause?

A1: The overwhelming majority of failures with this reagent stem from the same root cause: the presence of the hydrochloride salt. The active alkylating agent is the free tertiary amine, 2-chloro-N,N-diethylethanamine. In its hydrochloride form, the nitrogen's lone pair is tied up by a proton, making it unable to participate in the key mechanistic steps of certain reactions and reducing its solubility in many organic solvents.

Troubleshooting Steps:

  • Ensure Stoichiometric Use of Base: You must add at least one full equivalent of a suitable base to neutralize the hydrochloride salt and liberate the free amine. A common error is to add only a catalytic amount of base or to forget it entirely.

  • Add a Second Equivalent of Base for the Reaction Itself: The alkylation reaction (an S_N2 substitution) will generate one equivalent of HCl as a byproduct. This newly formed HCl will immediately quench your active free amine or nucleophile. Therefore, a minimum of two equivalents of base are typically required: one to free-base the starting material and a second to act as an acid scavenger for the HCl produced during the reaction.[5]

  • Check Your Base: Ensure the base you've chosen is appropriate for your specific reaction (see Q2).

  • Reagent Quality: DEAE-Cl is hygroscopic and can degrade over time. Use a fresh, dry bottle of the reagent for best results.

Q2: What is the best base to use for my alkylation, and does it matter?

A2: The choice of base is critical and depends on the nucleophile you are alkylating. The key is to select a base that is strong enough to deprotonate your nucleophile (if necessary) and scavenge HCl, but that does not introduce competing side reactions.

BasepKₐ of Conjugate AcidTypical Use Case & Comments
Potassium Carbonate (K₂CO₃) ~10.3An inexpensive and effective inorganic base. Ideal for alkylating phenols (O-alkylation) and primary/secondary amines or indoles (N-alkylation). Heterogeneous in many organic solvents, requiring vigorous stirring.
Triethylamine (TEA) ~10.7A common, inexpensive organic base. Acts as an acid scavenger. Can sometimes lead to the formation of quaternary ammonium salt byproducts if it competes as a nucleophile.
N,N-Diisopropylethylamine (DIPEA / Hünig's Base) ~10.7A non-nucleophilic organic base due to steric hindrance. An excellent choice to prevent the formation of quaternary byproducts. More expensive than TEA.
Sodium Hydride (NaH) ~35A very strong, non-nucleophilic base. Used for deprotonating weakly acidic nucleophiles like alcohols. Requires an aprotic solvent (e.g., THF, DMF) and careful handling due to its reactivity with water and protic solvents.
Sodium Hydroxide (NaOH) ~15.7Primarily used in aqueous or phase-transfer catalysis conditions. Can be used to free-base the DEAE-Cl prior to the reaction (see Protocol I).

Q3: I am trying to perform an O-alkylation on a phenol, but I am getting N-alkylation on my product instead, or a mixture of products. How can I improve selectivity?

A3: This is a classic problem of competing N- vs. O-alkylation. The phenoxide anion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. However, with DEAE-Cl, the more common competition is between the desired O-alkylation and subsequent N-alkylation of a newly introduced amine functionality. The key to controlling selectivity lies in understanding the Hard and Soft Acids and Bases (HSAB) principle and reaction conditions.

  • O-alkylation is generally favored by:

    • Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). These solvents solvate the cation (like K⁺ from K₂CO₃) but leave the "hard" oxygen atom of the phenoxide relatively free to attack.

    • Inorganic bases like K₂CO₃ or Cs₂CO₃.

  • C-alkylation (less common with DEAE-Cl but possible) is favored by:

    • Polar protic solvents (e.g., water, ethanol). These solvents will hydrogen-bond with the oxygen atom, making the carbon atoms of the ring more available for attack.

To improve O-alkylation selectivity:

  • Switch to a polar aprotic solvent like DMF.

  • Use K₂CO₃ as the base.

  • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: My reaction seems to stall, and I suspect a side reaction is occurring. What could it be?

A4: 2-chloro-N,N-diethylethanamine is a "half-mustard" and is known to undergo intramolecular cyclization to form a highly reactive aziridinium ion.[6] This process is often faster than the desired intermolecular S_N2 reaction, especially in non-polar solvents or if the primary nucleophile is weak. This aziridinium ion can then be attacked by any nucleophile in the mixture, including the chloride counter-ion, your intended nucleophile, or even the solvent, leading to a complex mixture of products.

III. Visualizing the Chemistry: Reaction Pathways

Understanding the potential reaction pathways is key to effective troubleshooting.

Overall Alkylation Workflow

G cluster_0 Step 1: Free-Basing cluster_1 Step 2: Alkylation (S_N2) A DEAE-Cl (Hydrochloride Salt) B Free Base DEAE (Active Reagent) A->B Liberation C Nucleophile (R-XH, where X=O, N) D Alkylated Product (R-X-CH2CH2NEt2) B->D Base1 >= 1 Eq. Base (e.g., NaOH, K2CO3) Base1->A C->D Base2 >= 1 Eq. Base (Acid Scavenger) Base2->D Scavenges HCl byproduct

Caption: General workflow for DEAE-Cl alkylations.

Competing Reaction Pathways

Caption: Competition between desired and side reactions.

IV. Standard Operating Procedures (SOPs)

These protocols are provided as a starting point and should be optimized for your specific substrate and scale.

Protocol I: Free-Basing of DEAE-Cl

This procedure generates a solution of the free amine, which can be used directly in the subsequent alkylation step.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve this compound (1.0 eq.) in water (approx. 3-5 mL per gram of salt). Cool the solution in an ice bath to 0-5 °C.

  • Basification: While stirring vigorously, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C.

  • Extraction: Transfer the cold mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or diethyl ether, 3 x volume of the aqueous layer). The free amine is organic-soluble.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. The resulting solution contains the free base and can be used as is, or the solvent can be carefully removed in vacuo if the neat free base is required. Caution: The free base is volatile and toxic.

Protocol II: General N-Alkylation of an Aniline Derivative
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline derivative (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add this compound (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: a. Cool the reaction to room temperature and filter off the inorganic salts. b. Dilute the filtrate with a larger volume of ethyl acetate and wash with water (3x) to remove DMF, then wash with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol III: General O-Alkylation of a Phenol
  • Setup: To a round-bottom flask, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous acetonitrile or DMF.

  • Reagent Addition: Add this compound (1.2 eq.).

  • Reaction: Heat the mixture to reflux (for acetonitrile) or 80 °C (for DMF) and monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol II.

V. References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-Chloro-N,N-diethylethylamine Hydrochloride in Modern Organic Synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-N,N-diethylethylamine hydrochloride 99%. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). Diphenhydramine and Impurities. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). The Versatile Role of 2-Chloro-N-methylethanamine Hydrochloride in Synthetic Chemistry and Drug Discovery. Retrieved from --INVALID-LINK--

  • Kudela, P., et al. (2009). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. ARKIVOC, 2009(xi), 45-57.

  • LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-N,N-diethylethylamine hydrochloride Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). Buy this compound | 869-24-9. Retrieved from --INVALID-LINK--

  • Lee, J. H., et al. (2023). Alkylation of nucleobases by this compound (CDEAH) sensitizes PARP1-deficient tumors. NAR Cancer, 5(3), zcad043.

  • Dixit, P., et al. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. International Journal of Innovative Research in Technology, 13(2), 161-169.

  • Abdel-Gawad, H., et al. (2015). Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method. Journal of Taibah University for Science, 9(3), 338-346.

  • ChemicalBook. (2024). 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis. Retrieved from --INVALID-LINK--

  • Ataman Kimya. (n.d.). N,N-DIETHYLETHANAMINE (TRIETHYLAMINE). Retrieved from --INVALID-LINK--

  • Hassan, M. A., et al. (2023). Diphenhydramine Hydrochloride–CuCl as a New Catalyst for the Synthesis of Tetrahydrocinnolin-5(1H)-ones. ACS Omega, 8(18), 16259–16269.

  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. (2013). Google Patents.

  • Jones, S. A. (2013). Detection of the Pharmaceuticals Carbamazepine and Diphenhydramine in Tissue Extracts Using Gas Chromatography-Mass Spectrometry. UNL Digital Commons.

  • ResearchGate. (n.d.). Using the example of the structure of diphenhydramine (DTXSID4022949.... Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Chloro-N,N-diethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of starting materials and intermediates is a cornerstone of robust and reproducible science. 2-Chloro-N,N-diethylethanamine hydrochloride (CAS: 869-24-9), a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including amiodarone, demands a multi-faceted analytical approach to ensure its identity, purity, and stability.[1][2] This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this critical reagent, moving beyond a simple listing of techniques to explain the "why" behind the "how."

The Critical Nature of Comprehensive Characterization

This compound is not only a vital intermediate but is also recognized as a potential genotoxic impurity (GTI) due to its alkylating nature.[3] Consequently, analytical methods must be sensitive enough to detect and quantify trace levels of this compound and its related impurities to ensure the safety and efficacy of the final drug product. This guide will explore a suite of analytical techniques, offering insights into their principles, practical applications, and comparative strengths.

Core Analytical Techniques: A Comparative Overview

A thorough characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to provide orthogonal information, ensuring a complete picture of the material's quality.

Analytical Technique Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation and elucidation.Provides unambiguous structural information and can be used for quantitative analysis (qNMR).Relatively low sensitivity compared to mass spectrometry; requires higher sample concentrations.
Mass Spectrometry (MS) Molecular weight confirmation and structural fragmentation analysis.High sensitivity and specificity, ideal for impurity identification and trace analysis.Isomeric differentiation can be challenging without fragmentation analysis or hyphenation with chromatography.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and separation of non-volatile impurities.Versatile, robust, and widely available; can be coupled with various detectors for enhanced selectivity.May require derivatization for compounds lacking a UV chromophore; method development can be time-consuming.
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents.High resolution for volatile compounds; often coupled with MS for definitive identification.Not suitable for non-volatile or thermally labile compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Fast, non-destructive, and provides a unique molecular fingerprint.Provides limited structural information on its own; complex spectra can be difficult to interpret.
X-ray Crystallography Absolute confirmation of the three-dimensional molecular structure.Provides the definitive solid-state structure of the molecule.Requires a single, high-quality crystal, which can be challenging to obtain.
Thermal Analysis (TGA/DSC) Assessment of thermal stability and melting point.Provides information on thermal decomposition and phase transitions.Does not provide structural information.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[4]

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans for adequate signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 25°C.

  • Data Interpretation: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl and chloroethyl groups. The integration of these signals should correspond to the number of protons in each group.

Expected ¹H NMR Data (in DMSO-d₆): [5]

  • ~1.23 ppm (triplet, 6H, J = 7.2 Hz, -CH₂CH₃ )

  • ~3.09 ppm (singlet, 3H, if N-methylated derivative for comparison)

  • ~3.46 ppm (quartet, 4H, J = 7.2 Hz, -CH₂ CH₃)

  • ~3.71 ppm (triplet, 2H, -CH₂ Cl)

  • ~4.10 ppm (triplet, 2H, -NCH₂ -)

Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks. D₂O is a good choice due to the high solubility of the hydrochloride salt, while DMSO-d₆ can also be used. A higher field spectrometer (≥400 MHz) provides better signal dispersion, which is crucial for resolving overlapping multiplets.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. This technique is invaluable for confirming the molecular weight and for providing structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, pre-charged molecule.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the HPLC mobile phase, such as a mixture of water and acetonitrile.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • HPLC Conditions (for introduction to MS):

    • Column: A C18 reversed-phase column is a common choice.[4][6]

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid to aid ionization.[7]

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Parameters (Positive ESI mode):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150°C.

    • Scan Range: m/z 50-300.

Expected Mass Spectrum: The ESI-MS spectrum in positive mode will show the molecular ion of the free base [M+H]⁺ at m/z 136.1.[5] The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.

Fragmentation Analysis: Alpha-cleavage is a dominant fragmentation pathway for amines.[8] For 2-Chloro-N,N-diethylethanamine, the base peak is often observed from the cleavage of the C-C bond adjacent to the nitrogen atom.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity determination and impurity profiling of this compound, a stability-indicating reversed-phase HPLC method is essential.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: An isocratic or gradient mixture of a phosphate buffer and acetonitrile. A patent for the related 2-chloroethylamine hydrochloride suggests a mobile phase of 10mM K₂HPO₄ aqueous solution (pH=8.0) and acetonitrile in a 40:60 ratio.[9]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[9]

    • Detection Wavelength: As the molecule lacks a strong chromophore, detection at low UV wavelengths (e.g., 195-210 nm) is necessary.[4][9]

    • Injection Volume: 10-20 µL.[4][9]

Trustworthiness through Self-Validation: A robust HPLC method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The separation of the main peak from potential impurities, such as ethanolamine, is a critical aspect of method validation.[9]

Gas Chromatography (GC): Targeting Volatile Impurities

Principle: GC is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC is particularly useful for the detection of volatile organic impurities and residual solvents. Given its potential as a genotoxic impurity, highly sensitive GC-MS methods are often employed for trace-level quantification.[3]

Experimental Protocol: Headspace GC-MS

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable high-boiling point solvent like dimethyl sulfoxide (DMSO).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, equipped with a headspace autosampler.

  • GC Conditions:

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5 or DB-Wax) is a good starting point.[10]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, an initial temperature of 40-60°C held for a few minutes, followed by a ramp of 10°C/min to a final temperature of 240°C.[11]

    • Injector Temperature: 150-250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 35-350.

Rationale for Headspace Sampling: Headspace analysis is preferred to direct injection to avoid contamination of the GC system with the non-volatile hydrochloride salt and other matrix components, while allowing for the sensitive detection of volatile impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Molecular Fingerprint

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

Experimental Protocol: FTIR (KBr Pellet)

  • Sample Preparation: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected Spectral Features: [12]

  • C-H stretching: Aliphatic C-H stretches typically appear in the 2850-3000 cm⁻¹ region.

  • N-H stretching: A broad absorption due to the hydrochloride salt is expected in the 2400-2800 cm⁻¹ region.

  • C-N stretching: This vibration is usually found in the 1000-1250 cm⁻¹ range.

  • C-Cl stretching: The C-Cl stretch is expected in the 600-800 cm⁻¹ region.

X-ray Crystallography: The Definitive Structure

Principle: X-ray crystallography is a powerful technique that determines the precise arrangement of atoms in a crystal. By diffracting a beam of X-rays off a single crystal, a three-dimensional electron density map can be generated, revealing the exact molecular structure, bond lengths, and bond angles.

Key Findings from Single-Crystal X-ray Diffraction: The crystal structure of N-(2-chloroethyl)-N,N-diethylammonium chloride has been determined.[13] The compound crystallizes in the triclinic space group P-1. This definitive structural information is invaluable for confirming the absolute structure and for computational modeling studies.

Visualizing the Analytical Workflow

To better conceptualize the interplay of these techniques, the following diagrams illustrate the typical workflows for characterization and impurity analysis.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Purity and Impurity Analysis Sample 2-Chloro-N,N-diethylethanamine Hydrochloride Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight FTIR FTIR Spectroscopy Sample->FTIR Functional Groups XRay X-ray Crystallography Sample->XRay Absolute Structure HPLC HPLC-UV (Purity, Non-volatile Impurities) Sample->HPLC Purity Assessment GC GC-MS (Volatile Impurities, Residual Solvents) Sample->GC Impurity Profiling

Caption: A typical workflow for the comprehensive characterization of this compound.

Impurity_Analysis_Logic cluster_0 Expected Impurity Type cluster_1 Recommended Analytical Technique Title Impurity Profiling Strategy Volatile Volatile/Semi-Volatile Impurities (e.g., Residual Solvents, Starting Material Fragments) GCMS GC-MS (High Sensitivity and Specificity) Volatile->GCMS NonVolatile Non-Volatile Impurities (e.g., Reaction By-products, Degradants) HPLCUVMS HPLC-UV/MS (Versatile Separation and Identification) NonVolatile->HPLCUVMS

Caption: A decision-making diagram for selecting the appropriate technique for impurity analysis.

Conclusion: An Integrated Approach for Quality Assurance

The characterization of this compound is not a matter of applying a single analytical technique but rather a strategic integration of multiple, orthogonal methods. While NMR and X-ray crystallography provide definitive structural information, chromatographic techniques like HPLC and GC are indispensable for assessing purity and quantifying potentially harmful impurities. By understanding the principles, strengths, and practical considerations of each method, researchers and drug development professionals can confidently ensure the quality and consistency of this critical chemical intermediate, thereby safeguarding the integrity of their research and the safety of future pharmaceutical products.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Chloro-N,N-diethylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Chloro-N,N-diethylethanamine hydrochloride (CAS: 869-24-9).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a comparative framework, grounded in established analytical principles, to ensure confident structural verification and impurity profiling. We will explore the causality behind experimental choices and present self-validating protocols to uphold the highest standards of scientific integrity.

Introduction: The Analytical Imperative

This compound is a key building block and intermediate in the synthesis of various pharmaceuticals, including amiodarone, butetamate citrate, and naftidrofuryl.[1][4] As an alkylating reagent, its purity and structural integrity are paramount.[5] Incomplete reactions or degradation can lead to process impurities that may carry toxicological risks. Therefore, robust analytical characterization using orthogonal techniques like NMR and MS is not merely a quality control step but a fundamental necessity for regulatory compliance and drug safety.

This guide will detail the expected spectral data, provide standardized protocols for data acquisition, and compare the results with those of related structures to offer a comprehensive analytical perspective.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the carbon skeleton, the substitution pattern, and the presence of the hydrochloride salt.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality, reproducible NMR data. Deuterated water (D₂O) or Dimethyl Sulfoxide (DMSO-d₆) are common choices for amine hydrochlorides due to their high polarity. D₂O offers the advantage of exchanging with the acidic N-H proton, causing its signal to disappear, which can be a useful diagnostic tool.[1]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., Bruker, 300 MHz or higher) for optimal signal dispersion and sensitivity.[2]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A half-height linewidth of <0.5 Hz for a singlet is a good target.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Key Parameters:

      • Spectral Width: ~12-16 ppm

      • Pulse Angle: 30-45° (for quantitative analysis, a 90° pulse with a longer relaxation delay is preferred)

      • Relaxation Delay (d1): 1-5 seconds

      • Number of Scans (ns): 8-16, depending on sample concentration.

    • Process the data using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters:

      • Spectral Width: ~200-220 ppm

      • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans (ns): 1024 or higher, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum, typically with a larger line broadening (1-2 Hz).

NMR Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis for NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Instrument Insert into Spectrometer Tube->Instrument LockShim Lock & Shim Instrument->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Fourier Transform & Phasing AcquireC13->Process Integrate Integrate Peaks (¹H) Process->Integrate Assign Assign Signals Integrate->Assign Compare Compare to Reference & Alternatives Assign->Compare

Caption: Workflow for NMR analysis of 2-Chloro-N,N-diethylethanamine HCl.

Data Interpretation and Comparison

The structure of this compound (CCN(CC)CCCl·HCl) suggests a specific pattern of signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing effects of the nitrogen and chlorine atoms, as well as the protonation of the amine, are key to predicting the chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (ppm, D₂O) ¹H Multiplicity ¹³C Chemical Shift (ppm, D₂O)
-CH₃ (Ethyl) ~1.3 Triplet (t) ~10
-CH₂- (Ethyl) ~3.3 Quartet (q) ~50
-N-CH₂- ~3.5 Triplet (t) ~53

| -CH₂-Cl | ~3.9 | Triplet (t) | ~38 |

Note: These are estimated values. Actual shifts may vary based on solvent, concentration, and instrument.

Comparative Analysis: Compared to its N,N-dimethyl analogue (2-Chloro-N,N-dimethylethylamine hydrochloride, CAS 4584-46-7), the ¹H NMR spectrum would differ significantly in the ethyl group region.[6][7] The dimethyl compound would show a singlet for the two methyl groups instead of the triplet and quartet characteristic of the diethyl groups. This provides a clear method for distinguishing between these closely related compounds and identifying potential cross-contamination.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and substructural elements. For a salt like this compound, electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, pre-ionized molecules.

Experimental Protocol: ESI-MS Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically methanol or an acetonitrile/water mixture. A small amount of formic acid may be added to promote ionization, although the hydrochloride salt is already protonated.

  • Instrument Setup:

    • Use an ESI-equipped mass spectrometer (e.g., quadrupole, ion trap, or TOF).[8][9]

    • Calibrate the instrument using a standard calibration solution to ensure mass accuracy.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Data Acquisition:

    • Acquire data in positive ion mode, as the amine is basic and readily protonated.

    • Key Parameters (Typical for ESI):

      • Capillary Voltage: 3-4 kV[8]

      • Cone Voltage: 20-40 V (can be varied to induce fragmentation)[8]

      • Source Temperature: 100-150 °C[8]

      • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Use the accurate mass data (if using a high-resolution instrument) to confirm the elemental formula.

Mass Spectrometry Analysis Workflow

This diagram outlines the standard procedure for analyzing a sample using ESI-MS.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Processing & Analysis SampleMS Prepare Dilute Solution (e.g., MeOH) Inject Inject/Infuse into ESI Source SampleMS->Inject Ionize Positive Mode Ionization Inject->Ionize Detect Mass Analysis (e.g., TOF, Quad) Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify Molecular Ion Peak [M+H]⁺ Spectrum->Identify AnalyzeFrags Analyze Fragment Ions Identify->AnalyzeFrags Confirm Confirm Formula (High-Res MS) AnalyzeFrags->Confirm

Caption: Workflow for ESI-MS analysis of 2-Chloro-N,N-diethylethanamine HCl.

Data Interpretation and Comparison

The mass spectrum of the hydrochloride salt will show the molecular ion of the free base, 2-Chloro-N,N-diethylethanamine (C₆H₁₄ClN). The molecular weight of the free base is 135.64 g/mol .[10][11]

Table 2: Predicted ESI-MS Data

m/z Value Ion Notes
136.09 [M+H]⁺ The protonated molecular ion of the free base. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible at m/z 136 and 138.
86.10 [C₆H₁₄N]⁺ A common and often base peak resulting from the loss of the chloroethyl group via intramolecular cyclization to form the diethylaziridinium cation, or loss of HCl followed by protonation.

| 100.08 | [M-Cl]⁺ | Ion resulting from the loss of the chlorine radical. |

Note: m/z values are for the monoisotopic mass.

Comparative Analysis: The NIST WebBook contains an electron ionization (EI) mass spectrum for the free base (CAS 100-35-6).[10] In the EI spectrum, the molecular ion (M⁺) is often weak or absent due to the high energy of the technique. The dominant peak in the NIST EI spectrum is at m/z 86, corresponding to the stable diethylaziridinium cation, which is consistent with the fragmentation pattern expected in ESI-MS/MS. This comparison validates the predicted fragmentation pathway and provides a reference for gas chromatography-mass spectrometry (GC-MS) analysis of the free base, which could be used to detect volatile impurities.

Conclusion

The structural confirmation of this compound is reliably achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, while high-resolution ESI-MS confirms its elemental composition and molecular weight. By employing the standardized protocols and comparative data analysis outlined in this guide, researchers can ensure the identity and purity of this critical pharmaceutical intermediate, upholding the principles of scientific rigor and contributing to the development of safe and effective medicines.

References

A Comparative Guide to HPLC and GC-MS Analysis for the Purity Determination of 2-Chloro-N,N-diethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Selection and Validation for a Critical Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. 2-Chloro-N,N-diethylethanamine hydrochloride (DEAE-Cl HCl), a key intermediate in the synthesis of numerous pharmaceuticals, is no exception. Its purity can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of DEAE-Cl HCl. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific principles.

The Criticality of Purity for this compound

DEAE-Cl HCl is a reactive alkylating agent, and its synthesis from 2-(diethylamino)ethanol and a chlorinating agent like thionyl chloride can introduce a spectrum of impurities.[1] These can include unreacted starting materials, by-products, and degradation products. Given its role as a building block in drug synthesis, stringent control over its purity is paramount to prevent the incorporation of undesirable and potentially toxic impurities into the final drug product. Therefore, robust and validated analytical methods are not just a matter of quality control; they are a fundamental requirement for regulatory compliance and patient safety.[2][3]

A Tale of Two Techniques: HPLC vs. GC-MS

The choice between HPLC and GC-MS for purity analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.[4] DEAE-Cl HCl, being a hydrochloride salt, is non-volatile and thermally labile, making its direct analysis by GC challenging. Conversely, its polar nature makes it well-suited for HPLC. However, with appropriate sample preparation, specifically derivatization, GC-MS can offer unparalleled sensitivity and specificity for volatile impurities.

Here, we present a comparative overview of these two techniques for the analysis of DEAE-Cl HCl.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Analyte Suitability Ideal for non-volatile, polar, and thermally labile compounds like amine hydrochlorides.[5]Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar and non-volatile compounds.[6]
Sample Preparation Typically involves simple dissolution in a suitable solvent.Often requires a derivatization step to increase volatility and thermal stability. Can also utilize headspace injection for volatile impurities.[7]
Sensitivity Good, typically in the µg/mL to ng/mL range, depending on the detector.Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM).
Specificity Good, especially with photodiode array (PDA) or mass spectrometric (MS) detection.Excellent, provides structural information for impurity identification.
Analysis Time Can range from 10 to 60 minutes.Typically faster for volatile compounds, but the derivatization step adds to the overall time.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.

The HPLC Approach: A Stability-Indicating Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of a drug substance or product over time.[2][3] For DEAE-Cl HCl, an HPLC method must be able to separate the main component from its potential impurities and degradation products.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of the purity of this compound and to separate it from its potential degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of DEAE-Cl HCl reference standard in the mobile phase A to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Forced Degradation Studies: Forced degradation studies are essential to demonstrate the specificity of the method.[8][9][10]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 80 °C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic solutions before injection.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: This is the workhorse for separating polar to moderately non-polar compounds. The C18 stationary phase provides good retention for the DEAE-Cl HCl and its likely impurities.

  • Acidified Mobile Phase: The use of phosphoric acid helps to suppress the ionization of the tertiary amine, leading to better peak shape and retention.

  • Gradient Elution: A gradient program is employed to ensure the elution of both polar and potentially less polar degradation products within a reasonable analysis time.

  • PDA Detection: A PDA detector allows for the monitoring of the entire UV spectrum of each peak, which is crucial for peak purity assessment and for identifying co-eluting impurities.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample DEAE-Cl HCl Sample Dissolution Dissolve in Mobile Phase A Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection PDA Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: Workflow for the HPLC analysis of this compound.

The GC-MS Approach: High Sensitivity through Derivatization

Direct GC analysis of DEAE-Cl HCl is problematic due to its salt form and thermal instability. However, by converting the analyte into a more volatile and stable derivative, GC-MS can be a powerful tool for its analysis, particularly for trace-level impurities.[6][11]

Experimental Protocol: GC-MS Method with Silylation

Objective: To develop and validate a GC-MS method for the purity determination of this compound after derivatization.

1. Derivatization Procedure:

  • Accurately weigh about 10 mg of the DEAE-Cl HCl sample into a vial.

  • Add 1 mL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

  • Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Standard and Sample Preparation:

  • Prepare a derivatized standard by following the same procedure with a DEAE-Cl HCl reference standard.

Causality Behind Experimental Choices
  • Derivatization with BSTFA + TMCS: Silylation is a common derivatization technique that replaces active hydrogens (in this case, the hydrochloride proton) with a trimethylsilyl (TMS) group. This neutralizes the salt, increases volatility, and improves thermal stability.[6]

  • Non-polar GC Column (DB-5ms): This type of column is suitable for the separation of a wide range of non-polar to moderately polar compounds, including the TMS derivative of DEAE-Cl HCl and potential derivatized impurities.

  • Temperature Program: A temperature gradient is necessary to ensure the elution of compounds with a range of boiling points.

  • Mass Spectrometric Detection: MS detection provides definitive identification of the main component and any impurities based on their mass spectra and fragmentation patterns.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample DEAE-Cl HCl Sample Derivatization Derivatization with BSTFA + TMCS Sample->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Separation on DB-5ms Column Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC MassSpectra Mass Spectral Analysis & Identification TIC->MassSpectra

Caption: Workflow for the GC-MS analysis of this compound.

Head-to-Head Comparison: Performance and Applications

ParameterStability-Indicating HPLCGC-MS with Derivatization
Primary Application Purity assay, stability studies, and quantification of known and unknown impurities.Identification and quantification of trace-level volatile and semi-volatile impurities.
Strengths - Direct analysis of the hydrochloride salt.- Robust and reproducible.- Well-suited for routine quality control.- High sensitivity and specificity.- Provides structural information for impurity identification.
Weaknesses - Lower sensitivity compared to GC-MS.- May not resolve highly volatile impurities.- Indirect analysis requiring derivatization.- Derivatization can introduce artifacts.- Not suitable for thermally labile impurities that cannot be derivatized.
Method Validation Requires validation for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[2][3]Requires validation of both the derivatization and the chromatographic method.

Conclusion: A Complementary Approach for Comprehensive Purity Profiling

In the rigorous landscape of pharmaceutical development, relying on a single analytical technique may not provide a complete picture of a compound's purity. For this compound, a stability-indicating HPLC method should be considered the primary tool for routine purity assessment and stability testing. Its ability to directly analyze the salt form makes it a robust and practical choice for quality control laboratories.

However, to achieve a comprehensive understanding of the impurity profile, particularly for trace-level and volatile impurities, a validated GC-MS method with derivatization is an invaluable complementary technique. Its superior sensitivity and specificity are crucial for identifying and quantifying potentially genotoxic impurities that may be present at very low levels.

Ultimately, the choice and implementation of these methods should be guided by a thorough risk assessment and a deep understanding of the synthetic process and potential degradation pathways of this compound. By employing a multi-faceted analytical strategy, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

A Senior Application Scientist's Guide to Cost-Effective Diethylaminoethylation: Alternatives to 2-Chloro-N,N-diethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists, the introduction of the diethylaminoethyl moiety is a frequent necessity in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and fine chemicals. The go-to reagent for this transformation has traditionally been 2-Chloro-N,N-diethylethanamine hydrochloride (DEAE-Cl). However, considerations of cost, reactivity, and process efficiency have driven the exploration of viable alternatives. This guide provides an in-depth technical comparison of cost-effective substitutes for DEAE-Cl, supported by experimental insights to aid in your synthetic strategy.

The Benchmark: this compound (DEAE-Cl)

DEAE-Cl is a widely used and commercially available reagent for introducing the diethylaminoethyl group via nucleophilic substitution. It is typically employed in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction with nucleophiles such as phenols, amines, and thiols.

Typical Reaction Scheme:

Caption: General alkylation reaction using DEAE-Cl.

While effective, the chloride leaving group can sometimes be sluggish, requiring higher temperatures and longer reaction times, which can be detrimental to sensitive substrates and overall process efficiency.

The High-Reactivity Alternative: 2-Bromo-N,N-diethylethanamine Hydrobromide

A straightforward alternative to DEAE-Cl is its bromo-analogue, 2-Bromo-N,N-diethylethanamine hydrobromide. In nucleophilic substitution reactions, bromide is a better leaving group than chloride. This enhanced reactivity can translate to milder reaction conditions and shorter reaction times.

Comparative Performance:

While direct, side-by-side comparative studies are sparse in the literature, the principles of nucleophilic substitution suggest that for a given nucleophile, the bromo derivative will react faster than the chloro derivative. This can be particularly advantageous for less reactive nucleophiles or when trying to minimize side reactions that can occur at elevated temperatures.

Cost Considerations:

A rudimentary cost analysis based on supplier pricing indicates that 2-Bromo-N,N-diethylethanamine hydrobromide is often more expensive on a per-gram basis than its chloro counterpart.[1][2] However, a thorough cost-benefit analysis must also factor in potential savings from reduced energy consumption (due to lower reaction temperatures), shorter reaction times leading to increased throughput, and potentially higher yields.

The "Good Leaving Group" Strategy: Sulfonate Esters of 2-(Diethylamino)ethanol

Another effective strategy is to activate the hydroxyl group of the readily available and inexpensive precursor, 2-(diethylamino)ethanol, by converting it into a sulfonate ester, such as a tosylate or mesylate. Tosylates and mesylates are excellent leaving groups, often superior to halides.

Synthesis of Sulfonate Esters:

The synthesis is typically a straightforward reaction of 2-(diethylamino)ethanol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

Caption: Synthesis of diethylaminoethyl sulfonate esters.

Performance and Cost-Effectiveness:

These activated intermediates are highly reactive and can undergo nucleophilic substitution under mild conditions, often providing excellent yields. The overall cost-effectiveness of this approach depends on the price of the sulfonyl chloride and the efficiency of the activation step. For large-scale synthesis, the additional step may be a drawback, but for laboratory-scale synthesis, especially with precious substrates, the high reactivity and clean conversions can be highly advantageous.

In-Situ Activation of 2-(Diethylamino)ethanol: Avoiding Isolation of Reactive Intermediates

For sensitive substrates or to streamline synthetic routes, the in-situ activation of 2-(diethylamino)ethanol is an elegant and powerful alternative. This approach avoids the synthesis and isolation of potentially unstable or hazardous alkylating agents. Two classical methods are particularly relevant here: the Mitsunobu reaction and the Appel reaction.

The Mitsunobu Reaction

The Mitsunobu reaction allows for the direct coupling of an alcohol with a nucleophile (with an acidic proton) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3][4][5] This reaction is known for its mild conditions and stereochemical inversion at the alcohol center.

Experimental Workflow for Mitsunobu Diethylaminoethylation:

Mitsunobu Workflow start Start reactants Dissolve Nucleophile (Nu-H), 2-(Diethylamino)ethanol, and PPh3 in anhydrous THF. start->reactants cool Cool to 0 °C reactants->cool add_dead Slowly add DEAD or DIAD cool->add_dead react Stir at room temperature add_dead->react workup Aqueous workup and purification react->workup product Product (Nu-CH2CH2N(Et)2) workup->product

Caption: Experimental workflow for Mitsunobu reaction.

Performance and Cost:

The Mitsunobu reaction often provides high yields where other methods fail, particularly with sterically hindered substrates.[3] However, the stoichiometry of the reagents (phosphine and azodicarboxylate) and the generation of by-products (triphenylphosphine oxide and the reduced azodicarboxylate) can make purification challenging and the overall process costly, especially on a large scale. The cost of DEAD/DIAD and PPh₃ are significant factors to consider.

The Appel Reaction

The Appel reaction converts an alcohol to an alkyl halide in situ using a phosphine and a tetrahalomethane (e.g., CBr₄ or CCl₄).[6][7] The resulting alkyl halide can then be reacted with a nucleophile in a one-pot fashion. Using CBr₄ generates the more reactive 2-bromo-N,N-diethylethanamine in the reaction mixture.

Conceptual Workflow for a One-Pot Appel-Alkylation:

Appel Alkylation Workflow start Start step1 React 2-(Diethylamino)ethanol with PPh3 and CBr4 in situ to form the bromo-intermediate. start->step1 step2 Add the nucleophile (Nu-H) and a base to the reaction mixture. step1->step2 react Stir to complete alkylation step2->react workup Purification react->workup product Product (Nu-CH2CH2N(Et)2) workup->product

Caption: One-pot Appel-alkylation sequence.

Performance and Cost:

The Appel reaction is a robust method that often gives good to excellent yields.[8] The cost of triphenylphosphine and the tetrahalomethane are the main economic drivers. The generation of triphenylphosphine oxide as a by-product is also a consideration for purification. Environmental concerns associated with the use of tetrahalomethanes are also a significant factor.

Direct Etherification Strategies

In specific cases, such as the synthesis of certain ethers like diphenhydramine, alternative routes that bypass the need for pre-formed haloamines have been developed. For instance, the acid-catalyzed ether exchange reaction between a suitable alcohol (like benzhydrol) and an amino alcohol (like N,N-dimethylethanolamine) has been reported as a cost-effective industrial method.[9] While this is a more specialized approach, it highlights the importance of considering the overall synthetic strategy when seeking cost-effective solutions.

Comparative Summary of Alternatives

Reagent/MethodKey AdvantagesKey DisadvantagesCost-Effectiveness Considerations
2-Chloro-N,N-diethylethanamine HCl Widely available, established protocolsLower reactivity, may require harsh conditionsLower reagent cost, but potentially higher process costs (energy, time)
2-Bromo-N,N-diethylethanamine HBr Higher reactivity, milder conditionsHigher reagent cost, may be less stableHigher initial cost may be offset by process efficiencies
Sulfonate Esters (in-situ or isolated) Excellent leaving group, high yieldsAdditional synthetic step, cost of sulfonyl chloridesDependent on the cost of activating agents and process complexity
Mitsunobu Reaction Very mild conditions, stereochemical controlHigh cost of reagents, stoichiometric by-products, purification challengesGenerally not cost-effective for large-scale synthesis but valuable for complex molecules
Appel Reaction Good yields, in-situ generation of reactive halideUse of toxic tetrahalomethanes, stoichiometric by-productsModerate reagent costs, but environmental and purification issues can add to overall cost
Direct Etherification Potentially very atom-economical and cost-effectiveSubstrate-specific, not a general methodHighly favorable for specific industrial applications where applicable[10]

Conclusion and Recommendations

The choice of reagent for diethylaminoethylation should be guided by a holistic assessment of the specific synthetic challenge at hand.

  • For routine, large-scale syntheses where the nucleophile is sufficiently reactive, This compound remains a viable and economical option.

  • When faced with less reactive substrates or the need for milder conditions , 2-Bromo-N,N-diethylethanamine hydrobromide presents a compelling alternative, where the higher initial cost may be justified by improved process performance.

  • For high-value, complex syntheses where maximizing yield and maintaining stereochemical integrity are paramount, in-situ activation methods like the Mitsunobu reaction offer unparalleled advantages, despite their higher cost.

  • The use of sulfonate esters provides a good balance of high reactivity and moderate cost, particularly for laboratory-scale work.

Ultimately, the most cost-effective solution is not always the one with the cheapest starting material. A careful evaluation of reaction efficiency, energy consumption, waste generation, and purification costs is essential for making an informed and economically sound decision in the development of robust and scalable synthetic processes.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-Chloro-N,N-diethylethanamine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic methodologies for the characterization of reaction products derived from 2-Chloro-N,N-diethylethanamine hydrochloride. As a pivotal alkylating agent in pharmaceutical synthesis, the purity and structural integrity of its derivatives are paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into selecting and executing the appropriate analytical techniques. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Chemistry: Reactivity and Potential Pathways

This compound is primarily employed as a 2-(diethylamino)ethyl group donor in nucleophilic substitution reactions. Its utility is widespread, contributing to the synthesis of numerous pharmaceutical agents, including amiodarone and flurazepam.[1] The core reaction involves the displacement of the chloride ion by a nucleophile (e.g., an alcohol, phenol, amine, or thiol).

However, a critical competing intramolecular reaction is the formation of a cyclic, highly reactive N,N-diethylaziridinium ion intermediate, particularly under basic conditions.[2] This intermediate can then be attacked by the nucleophile. Failure to account for this alternative pathway can lead to misidentification of products and an underestimation of impurities.

G cluster_main Main Reaction Pathway cluster_side Competing Pathway start 2-Chloro-N,N-diethylethanamine (Free Base) product Alkylated Product R-Nu-(CH₂)₂-N(Et)₂ start->product  Direct Sₙ2 Attack   aziridinium N,N-Diethylaziridinium Ion (Reactive Intermediate) start->aziridinium Intramolecular Cyclization nucleophile Nucleophile (R-Nu:) nucleophile->product product2 Alkylated Product (Same as above) aziridinium->product2 Ring Opening nucleophile2 Nucleophile (R-Nu:) nucleophile2->product2

Figure 1: Competing reaction pathways for 2-Chloro-N,N-diethylethanamine.

Understanding these pathways is fundamental to designing an analytical strategy. The goal is not only to confirm the structure of the desired product but also to identify and quantify any byproducts formed via the aziridinium intermediate or from unreacted starting material.

Comparative Analysis of Spectroscopic Techniques

The characterization of a reaction outcome is rarely accomplished with a single technique. A multi-faceted approach, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous structure elucidation and purity assessment.

Technique Core Principle Strengths for This Application Limitations
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Unambiguous structure elucidation and constitutional isomer differentiation.- Provides a clear map of the carbon-hydrogen framework.- Quantitative analysis (qNMR) with an internal standard.- Relatively low sensitivity; requires µg to mg of purified sample.- Complex spectra for mixtures.- Not ideal for detecting trace-level impurities without specialized techniques.
IR Spectroscopy Measures the absorption of infrared radiation by molecules, causing vibrations of chemical bonds.- Rapid identification of functional groups.- Excellent for monitoring reaction progress (e.g., disappearance of C-Cl bond, appearance of C-O or C-N bonds).- Simple, non-destructive, and fast.- Provides limited information on the overall molecular structure.- Spectra can be complex and overlapping, making interpretation difficult for molecules with many functional groups.- Not suitable for differentiating isomers with the same functional groups.
Mass Spectrometry Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.- Extremely high sensitivity (pg to fg levels), ideal for detecting trace impurities and byproducts.[2]- Provides molecular weight of the product.- Fragmentation patterns offer structural clues.- Hyphenation with chromatography (LC-MS, GC-MS) is powerful for analyzing complex reaction mixtures.[3]- May not differentiate between isomers without tandem MS (MS/MS) and authentic standards.- The molecular ion may not be observed with certain ionization techniques (e.g., Electron Ionization).

In-Depth Analysis & Experimental Protocols

Let's consider a hypothetical reaction: the alkylation of 4-methoxyphenol with this compound to form N,N-diethyl-2-(4-methoxyphenoxy)ethan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structure confirmation. The key diagnostic evidence for a successful reaction is the change in the chemical environment of the ethyl group attached to the nitrogen.

Expected Spectral Changes:

  • ¹H NMR: The triplet corresponding to the methylene group adjacent to the chlorine (-CH₂-Cl) in the starting material (typically ~3.6-3.8 ppm) will disappear. A new triplet, shifted upfield due to the less electronegative oxygen atom, will appear for the -O-CH₂- group (typically ~4.0-4.2 ppm). The adjacent -CH₂-N protons will also experience a shift.

  • ¹³C NMR: The carbon signal of the -CH₂-Cl group (typically ~40-45 ppm) will vanish and be replaced by a new signal for the -O-CH₂- carbon (typically ~65-70 ppm).

Exemplary Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is not required, as it is often included in the solvent.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the proton signals and assign all peaks to the expected structure based on chemical shift, multiplicity, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy provides a quick check for the conversion of functional groups. It is an excellent tool for real-time reaction monitoring.

Expected Spectral Changes:

  • Disappearance: The C-Cl stretching vibration of the starting material, typically found in the 800-600 cm⁻¹ region. This region can be crowded, so this is not always a definitive marker on its own.

  • Appearance: A strong C-O stretching band for the newly formed ether linkage. For an aryl ether, this would appear as two distinct bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Exemplary Protocol for ATR-IR Analysis:

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the key functional group vibrations and compare the product spectrum to the starting material spectrum. The PubChem database provides reference spectra for the starting material.[4]

Mass Spectrometry (MS)

For analyzing the crude reaction mixture and identifying low-level byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool.[2] It provides separation and mass identification in a single run.

Expected Spectral Data:

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the product will be detected as its protonated molecular ion [M+H]⁺. For N,N-diethyl-2-(4-methoxyphenoxy)ethan-1-amine (M.W. 223.31), this would be a peak at m/z 224.32.

  • Fragmentation: The NIST WebBook shows a prominent fragment for the free base of the starting material at m/z 86, corresponding to the [CH₂=N(Et)₂]⁺ ion.[5] This fragment is often a characteristic signature for compounds containing a diethylaminoethyl moiety and would be expected in the product's mass spectrum as well.

Exemplary Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water). Filter the sample through a 0.22 µm syringe filter.

  • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode, scanning a relevant mass range (e.g., m/z 100-500).

  • Analysis: Correlate the chromatographic peaks with their corresponding mass spectra. Identify the peak for the expected product, unreacted starting material, and any potential impurities by their m/z values.

A Self-Validating Analytical Workflow

A robust analytical strategy ensures that results are trustworthy and comprehensive. The following workflow illustrates a logical progression from initial screening to definitive characterization.

Figure 2: Logical workflow for the analysis of reaction products.

This workflow prioritizes the high-sensitivity, high-throughput capabilities of LC-MS for an initial assessment of the reaction's success and complexity. This informs the purification strategy. Only after isolation are the less sensitive, but more structurally informative, techniques like NMR and IR employed for definitive confirmation. This approach is efficient and ensures that time-intensive NMR analysis is performed on relevant, purified compounds.

Conclusion

The spectroscopic analysis of reaction products from this compound requires a synergistic combination of techniques. While IR spectroscopy offers a rapid assessment of functional group transformation, and NMR provides the definitive structural proof, it is the strategic application of LC-MS that delivers the most comprehensive insight into the reaction mixture. By identifying not only the desired product but also key impurities and byproducts arising from competing reaction pathways, LC-MS serves as the cornerstone of a modern, efficient, and self-validating analytical workflow. This integrated approach is indispensable for ensuring the quality, safety, and efficacy of the resulting pharmaceutical compounds.

References

A Comparative Guide to the Synthesis of 2-Chloro-N,N-diethylethanamine Hydrochloride: Protocols, Performance, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern organic and medicinal chemistry, 2-Chloro-N,N-diethylethanamine hydrochloride (DEAE-Cl·HCl) emerges as a pivotal structural synthon. Its bifunctional nature, featuring a reactive alkyl chloride and a tertiary amine, renders it an indispensable reagent for introducing the diethylaminoethyl moiety into a diverse array of molecules.[1][2] This capability is fundamental to the synthesis of numerous pharmaceutical agents, including amiodarone, flurazepam, and naftidrofuryl, where the diethylaminoethyl group is crucial for modulating pharmacokinetic and pharmacodynamic properties.[3] Beyond pharmaceuticals, its utility extends to materials science for the functionalization of polymers and the development of novel materials with tailored properties.[1]

Given its widespread application, the efficient and reliable synthesis of DEAE-Cl·HCl is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of common synthesis protocols, offering a critical evaluation of their performance, an exploration of the underlying reaction mechanisms, and practical, field-tested insights to aid in protocol selection and optimization.

Core Synthesis Strategy: Chlorination of 2-(Diethylamino)ethanol

The most prevalent and economically viable route to DEAE-Cl·HCl is the chlorination of its precursor, 2-(diethylamino)ethanol, using thionyl chloride (SOCl₂).[2] This method is favored for its high efficiency and the straightforward isolation of the product as a stable hydrochloride salt. The overall transformation is robust, but variations in reaction conditions, solvent choice, and workup procedures can significantly impact yield, purity, and scalability.

The hydroxyl group of an alcohol is inherently a poor leaving group (OH⁻). Thionyl chloride serves as an excellent reagent to convert this hydroxyl group into a superior leaving group, a chlorosulfite intermediate. This intermediate is highly susceptible to nucleophilic attack by a chloride ion.

The reaction proceeds via a nucleophilic substitution pathway.[4] The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is expelled, forming a protonated chlorosulfite ester. A base, in this case, the nitrogen of the diethylaminoethanol itself or an added non-nucleophilic base, deprotonates the oxygen, yielding the key alkyl chlorosulfite intermediate. The in-situ generated chloride ion then attacks the carbon atom bearing the chlorosulfite group in an Sₙ2 fashion, leading to an inversion of stereochemistry (if the carbon is chiral).[4] The unstable chlorosulfite leaving group decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.[4] The hydrochloric acid (HCl) generated concurrently protonates the basic diethylamino group, yielding the desired hydrochloride salt.[2]

Comparative Analysis of Synthesis Protocols

Herein, we compare two distinct, yet common, protocols for the synthesis of DEAE-Cl·HCl, highlighting the causal relationships between procedural choices and experimental outcomes.

Protocol 1: The Classic Benzene Reflux Method

This protocol, adapted from established literature, employs a non-polar aromatic solvent and elevated temperatures to ensure the reaction proceeds to completion.[5]

  • Reaction Setup: In a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, dissolve 205 g (1.75 moles) of 2-(diethylamino)ethanol in 500 mL of dry, thiophene-free benzene.[5]

  • Reagent Addition: Cool the flask in an ice-salt bath. With vigorous stirring, slowly add 230 g (1.93 moles) of thionyl chloride via the dropping funnel. Maintain a low temperature during the addition to control the exothermic reaction and prevent excessive loss of SO₂ and HCl.[6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux using a steam bath for 6 hours.[5] The reflux period is critical to ensure the complete conversion of the intermediate chlorosulfite.

  • Product Isolation: Cool the reaction mixture. The product, being a salt, will precipitate from the non-polar benzene. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with dry benzene to remove any unreacted starting materials or soluble byproducts. Further purification can be achieved by recrystallization from absolute ethanol to yield a crystalline solid.[2] Dry the final product under vacuum.

Protocol_1 cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Isolation & Purification A Dissolve 2-(diethylamino)ethanol in dry benzene B Cool to 0-5 °C (Ice-salt bath) A->B Transfer to reaction flask C Slowly add Thionyl Chloride (exotherm control) B->C Vigorous stirring D Warm to RT, then reflux for 6 hours C->D E Cool to induce precipitation D->E Reaction completion F Vacuum filter solid product E->F G Wash with dry benzene F->G H Recrystallize from absolute ethanol G->H For high purity I Dry under vacuum H->I

Caption: Workflow for the Benzene Reflux Synthesis.

Protocol 2: The Solvent-Free, Direct Addition Method

This alternative approach, often cited for its efficiency and atom economy, eliminates the need for a solvent during the primary reaction phase.[6]

  • Reaction Setup: Place 464 g (3.9 moles) of thionyl chloride into a 1-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.[6]

  • Reagent Addition: With efficient cooling in an ice-salt bath and vigorous stirring, add 234 g (2.0 moles) of 2-(diethylamino)ethanol dropwise. The rate of addition should be controlled to keep the reaction temperature below 50°C.[6] This direct addition to the chlorinating agent requires careful temperature management.

  • Reaction Completion: After the addition is complete, the reaction mixture will be a thick, semi-solid slush. At this stage, the reaction is largely complete.

  • Product Isolation & Purification: Transfer the entire contents of the reaction flask into a 2-liter beaker containing approximately 1 liter of absolute ethanol. Heat the resulting solution to boiling.[6] This step serves two purposes: it dissolves the product and reacts with any excess thionyl chloride.

  • Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

  • Final Steps: Collect the crystals by vacuum filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum. A second crop of crystals can be obtained by concentrating the mother liquor.[6]

Protocol_2 cluster_reaction Solvent-Free Reaction cluster_workup Workup & Purification A Charge flask with Thionyl Chloride B Cool to 0-5 °C (Ice-salt bath) A->B C Dropwise add 2-(diethylamino)ethanol (Keep Temp < 50°C) B->C Vigorous stirring D Transfer reaction mass to absolute ethanol C->D Reaction completion E Heat to boiling D->E Quenches excess SOCl₂ F Hot filtration E->F G Cool filtrate to crystallize F->G H Vacuum filter crystals G->H I Dry under vacuum H->I

Caption: Workflow for the Solvent-Free Synthesis.

Performance Comparison and Data Summary

The choice between these protocols often depends on the desired scale, available equipment, and specific purity requirements. The following table provides a quantitative comparison based on typical experimental outcomes.

ParameterProtocol 1: Benzene RefluxProtocol 2: Solvent-FreeRationale & Causality
Typical Yield 75-85%87-90%[6]The solvent-free method often provides higher yields due to the high concentration of reactants and the effective quench/crystallization step which minimizes product loss.
Purity (Post-Recrystallization) >99%>99%Both methods, when followed by proper recrystallization, can yield high-purity material. The melting point should be sharp, around 208-210 °C.[7]
Reaction Time ~8 hours (including reflux)~3-4 hoursThe direct addition method is significantly faster as it does not require a prolonged reflux period.
Scalability Good; limited by vessel size and condenser efficiency.Excellent; higher throughput due to shorter reaction times and no solvent volume.The solvent-free approach is generally more amenable to large-scale industrial production.
Safety & Environmental Uses benzene (carcinogen); requires careful handling and waste disposal.Avoids hazardous solvents but involves handling a large excess of highly corrosive thionyl chloride. Vigorous gas evolution (SO₂, HCl) must be managed.Protocol 2 is arguably "greener" by eliminating benzene, but the increased handling risks of neat thionyl chloride require stringent safety protocols.
Operational Complexity More straightforward temperature control during addition.Requires very efficient cooling and careful monitoring to control the highly exothermic direct reaction.The initial addition in Protocol 2 is more hazardous and technically demanding than in Protocol 1.

Trustworthiness: Self-Validating Systems and Quality Control

To ensure the integrity of the synthesis, several analytical checks are crucial.

  • Melting Point: A sharp melting point between 208-212 °C is a primary indicator of purity.[3] A broad or depressed melting range suggests the presence of impurities, such as unreacted starting material or byproducts.[8]

  • FTIR Spectroscopy: The spectrum should confirm the absence of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the presence of characteristic C-Cl stretches.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and allows for the detection of impurities. The integration of proton signals should correspond to the expected structure.

Expert Insights & Troubleshooting

  • Moisture Sensitivity: Thionyl chloride reacts violently with water to produce HCl and SO₂ gas.[9][10] All glassware must be thoroughly dried, and anhydrous solvents should be used where specified. A drying tube on the condenser is essential to protect the reaction from atmospheric moisture.

  • Controlling the Exotherm: The reaction between an amino alcohol and thionyl chloride is highly exothermic. Slow, controlled addition of the limiting reagent at low temperatures is critical to prevent runaway reactions and byproduct formation.[6]

  • Byproduct Formation: Potential non-gaseous byproducts include oxathiazolidine-2-oxides, which can form under certain conditions.[8][11] The use of an amine base can favor the formation of these cyclic compounds.[11] The protocols described here, which rely on the in-situ generation of HCl, are designed to favor the formation of the desired hydrochloride salt.

  • Purification Challenges: If the product appears oily or fails to crystallize properly, it is likely due to impurities. An effective recrystallization, potentially using a different solvent system like isopropanol/ethanol, is necessary.

Conclusion

Both the benzene reflux and the solvent-free methods are effective for the synthesis of this compound. The solvent-free protocol offers advantages in terms of reaction time and yield, making it highly suitable for larger-scale preparations. However, it demands more stringent control over the initial exothermic reaction. The classic benzene method, while slower and less environmentally friendly, may offer more manageable reaction conditions for laboratory-scale synthesis.

The selection of a protocol should be guided by a careful assessment of the available resources, safety infrastructure, and the specific requirements of the target application. By understanding the mechanistic principles and the causal factors behind each procedural step, researchers can confidently execute and adapt these syntheses to reliably produce this vital chemical intermediate.

References

A Senior Application Scientist's Guide to Solvent System Efficacy in Reactions with 2-Chloro-N,N-diethylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-N,N-diethylethanamine hydrochloride is a versatile alkylating agent of significant importance in the pharmaceutical and chemical industries. Its primary utility lies in the introduction of the diethylaminoethyl moiety into a variety of nucleophilic substrates, a key step in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antiarrhythmic drug Amiodarone and the hypnotic agent Flurazepam. The efficiency of these alkylation reactions is profoundly influenced by the choice of solvent system. This guide provides an in-depth comparison of the efficacy of this compound in different solvents, supported by established principles of chemical kinetics and experimental observations.

The Critical Role of the Solvent: Theoretical Considerations

The reactions involving this compound are predominantly bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion. The solvent in which this reaction is conducted plays a multifaceted role that can dramatically impact the reaction rate and overall yield.

The key solvent properties to consider are:

  • Polarity: The ability of a solvent to solvate charged species.

  • Proticity: The ability of a solvent to act as a hydrogen bond donor.

Solvents can be broadly categorized as follows:

  • Polar Protic Solvents: These solvents, such as water, ethanol, and methanol, are capable of hydrogen bonding and have high dielectric constants. They are effective at solvating both cations and anions.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) possess high polarity but lack acidic protons for hydrogen bonding. They are excellent at solvating cations but leave anions relatively "naked" and more reactive.

  • Nonpolar Solvents: These solvents, including toluene and hexane, have low dielectric constants and are generally poor at solvating charged species.

For SN2 reactions involving an anionic nucleophile (which is common when using this compound, often after deprotonation of the nucleophile with a base), polar aprotic solvents are generally the preferred choice. This is because they solvate the counter-ion of the nucleophile (e.g., K+ in K2CO3) but do not strongly solvate the nucleophilic anion. This lack of solvation around the nucleophile leaves it more available and reactive towards the electrophilic carbon of the alkylating agent, thus accelerating the reaction rate.

Conversely, polar protic solvents can form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and lowering its energy. This increased stability of the nucleophile raises the activation energy of the reaction, leading to a slower reaction rate.

Nonpolar solvents are often unsuitable for these reactions as they fail to dissolve the ionic or highly polar reactants, leading to heterogeneous reaction mixtures and poor reaction rates.

Visualizing the Impact of Solvent Choice on SN2 Reactions

G cluster_0 Polar Aprotic Solvent (e.g., DMF, ACN) cluster_1 Polar Protic Solvent (e.g., Ethanol, Methanol) Naked Nucleophile Naked Nucleophile Transition State (Low E_a) Transition State (Low E_a) Naked Nucleophile->Transition State (Low E_a) Lower Activation Energy Solvated Cation Solvated Cation Solvated Cation->Transition State (Low E_a) Fast Reaction Fast Reaction Transition State (Low E_a)->Fast Reaction Solvated Nucleophile Solvated Nucleophile Transition State (High E_a) Transition State (High E_a) Solvated Nucleophile->Transition State (High E_a) Higher Activation Energy Solvated Cation Solvated Cation Solvated Cation ->Transition State (High E_a) Slow Reaction Slow Reaction Transition State (High E_a)->Slow Reaction

Caption: Influence of solvent type on SN2 reaction rates.

Comparative Efficacy in a Representative Reaction: O-Alkylation of 4-Nitrophenol

Table 1: Comparison of Solvent Efficacy in the O-Alkylation of 4-Nitrophenol

SolventTypeDielectric Constant (ε)Typical Reaction TimeTypical YieldPurityKey Considerations
Dimethylformamide (DMF) Polar Aprotic374-8 hoursHigh (>90%)HighExcellent solvent for reactants; high boiling point allows for a wide range of reaction temperatures. Requires careful removal post-reaction.
Acetonitrile (ACN) Polar Aprotic366-12 hoursGood (80-90%)HighGood solvent for reactants; lower boiling point than DMF, making it easier to remove. Can be less effective for poorly soluble substrates.
Dimethyl Sulfoxide (DMSO) Polar Aprotic474-8 hoursHigh (>90%)HighVery high polarity and boiling point. Excellent for challenging reactions but can be difficult to remove completely.
Ethanol Polar Protic2424-48 hoursModerate (50-70%)ModerateSolvates the phenoxide nucleophile, reducing its reactivity. Can lead to side reactions. Greener solvent option.
Toluene Nonpolar2.4> 48 hoursLow (<30%)LowPoor solubility of the phenoxide salt and the alkylating agent hydrochloride. Often requires a phase-transfer catalyst to proceed at a reasonable rate.

Disclaimer: The typical reaction times and yields presented in this table are estimates based on established chemical principles and data extrapolated from various sources. Actual results will vary depending on the specific reaction conditions, including base, temperature, and stoichiometry.

Experimental Protocol: O-Alkylation of 4-Nitrophenol

This protocol provides a general methodology for the O-alkylation of 4-nitrophenol with this compound in a polar aprotic solvent.

Materials:

  • 4-Nitrophenol

  • This compound

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired O-alkylated product.

Workflow for Solvent Screening and Optimization

G Start Start Define Reaction Define Reaction: Substrate, Reagent, Base Start->Define Reaction Initial Solvent Screen Initial Solvent Screen: DMF, ACN, Ethanol, Toluene Define Reaction->Initial Solvent Screen Analyze Results Analyze Results: Yield, Purity, Reaction Time Initial Solvent Screen->Analyze Results Select Best Solvent Class Select Best Solvent Class (e.g., Polar Aprotic) Analyze Results->Select Best Solvent Class Optimize within Class Optimize within Class: (e.g., DMF vs. DMSO) Select Best Solvent Class->Optimize within Class Fine-tune Conditions Fine-tune Conditions: Temperature, Concentration Optimize within Class->Fine-tune Conditions Final Protocol Final Protocol Fine-tune Conditions->Final Protocol

A Senior Application Scientist's Guide to Diethylaminoethyl-Chitosan (DEAE-Chitosan) Synthesized with 2-Chloro-N,N-diethylethanamine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of Diethylaminoethyl-chitosan (DEAE-chitosan), a promising derivative of the natural biopolymer chitosan. We will explore its synthesis using 2-Chloro-N,N-diethylethanamine hydrochloride, delve into its comprehensive characterization, and critically compare its performance with other relevant chitosan derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of modified chitosan for advanced biomedical applications.

Introduction: The Rationale for Chitosan Derivatization

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, is a material of significant interest in the biomedical field due to its biocompatibility, biodegradability, and inherent antimicrobial properties.[1][2][3] However, its practical application is often limited by its poor solubility in neutral or alkaline aqueous solutions, a critical drawback for many physiological applications.[1][4] Chemical modification of chitosan's reactive amino and hydroxyl groups is a key strategy to overcome this limitation and to introduce novel functionalities, thereby expanding its utility in areas such as drug delivery, gene therapy, and tissue engineering.[5][6][7]

One of the most significant modifications is the introduction of diethylaminoethyl (DEAE) groups, which enhances the polymer's solubility and introduces a pH-buffering capacity, a crucial feature for applications like gene delivery.[8][9] This guide focuses on the synthesis of DEAE-chitosan using this compound and provides a comparative perspective on its performance.

Synthesis of DEAE-Chitosan: A Tale of Two Pathways

The synthesis of DEAE-chitosan via reaction with this compound can be approached through two primary methodologies: heterogeneous and homogeneous reaction conditions. The choice of method significantly impacts the degree of substitution (DS) and, consequently, the physicochemical properties of the final product.[8][10]

Synthesis_Pathways Chitosan Chitosan Alkaline_Chitosan Alkaline Chitosan (Heterogeneous) Chitosan->Alkaline_Chitosan  NaOH / IPA Acidic_Chitosan Acidic Chitosan Solution (Homogeneous) Chitosan->Acidic_Chitosan  Acidic Buffer (pH 6.5) DEAE_Chitosan_High_DS DEAE-Chitosan (High DS) Alkaline_Chitosan->DEAE_Chitosan_High_DS DEAE_Chitosan_Moderate_DS DEAE-Chitosan (Moderate DS) Acidic_Chitosan->DEAE_Chitosan_Moderate_DS DEAE_Cl 2-Chloro-N,N-diethylethanamine hydrochloride DEAE_Cl->DEAE_Chitosan_High_DS  Reaction at 80°C DEAE_Cl->DEAE_Chitosan_Moderate_DS  Reaction at 80°C

Caption: Synthesis pathways for DEAE-Chitosan.

Heterogeneous Synthesis for High Degree of Substitution

In this approach, chitosan is first treated with a strong base, such as sodium hydroxide, in a solvent like isopropyl alcohol (IPA) to activate the hydroxyl groups.[10] This alkaline suspension of chitosan then reacts with this compound. This method typically yields a DEAE-chitosan with a high degree of substitution (DS > 1).[8] The rationale behind this is the enhanced reactivity of the hydroxyl groups in the alkaline medium.

Homogeneous Synthesis for Moderate Degree of Substitution

For a more controlled reaction and a moderate degree of substitution, a homogeneous pathway is preferred. Here, chitosan is dissolved in an acidic solution, and the pH is adjusted to around 6.5 with a buffer.[8][10] The reaction with this compound then proceeds in a single phase. This method leads to a lower but more uniform substitution pattern.

Comprehensive Characterization of DEAE-Chitosan

A thorough characterization is paramount to understanding the structure-property relationships of the synthesized DEAE-chitosan. The following techniques are essential for a complete analysis.

Characterization_Workflow Synthesis DEAE-Chitosan Synthesis FTIR FTIR Spectroscopy Synthesis->FTIR Functional Group Identification NMR NMR Spectroscopy Synthesis->NMR Structural Elucidation & Degree of Substitution XRD X-ray Diffraction Synthesis->XRD Crystallinity Analysis TGA_DSC Thermal Analysis (TGA/DSC) Synthesis->TGA_DSC Thermal Stability Solubility Solubility Testing Synthesis->Solubility Aqueous Solubility Biological_Activity Biological Activity (Antimicrobial, Gene Delivery) Synthesis->Biological_Activity Functional Performance

Caption: Experimental workflow for DEAE-Chitosan characterization.

Spectroscopic Analysis: Unveiling the Chemical Structure
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a fundamental technique to confirm the successful incorporation of the DEAE groups. The appearance of new characteristic peaks, such as the C-H stretching vibrations of the ethyl groups, and changes in the intensity of the hydroxyl and amine bands provide qualitative evidence of the modification.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for determining the degree of substitution (DS) of DEAE-chitosan. By integrating the signals corresponding to the protons of the DEAE group and comparing them to the signals of the chitosan backbone protons, a quantitative measure of the modification can be obtained.[8][12]

Physicochemical Properties: From Crystalline Structure to Thermal Stability
  • X-ray Diffraction (XRD): XRD analysis reveals changes in the crystalline structure of chitosan upon derivatization. Typically, the introduction of bulky DEAE groups disrupts the intermolecular hydrogen bonding of the chitosan chains, leading to a decrease in crystallinity.[11][13] This amorphous nature contributes to the enhanced solubility of DEAE-chitosan.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA and DSC are employed to assess the thermal stability of the modified polymer. The introduction of DEAE groups can influence the degradation temperature of chitosan. Generally, derivatives may exhibit slightly lower thermal stability compared to the parent chitosan due to the disruption of the crystalline structure.[14][15]

Comparative Performance Analysis: DEAE-Chitosan vs. Other Derivatives

The true value of DEAE-chitosan is best understood when compared to other common chitosan derivatives. This section provides a comparative overview of key performance metrics.

PropertyDEAE-ChitosanCarboxymethyl-Chitosan (CMC)Quaternized Chitosan (QCS)Unmodified Chitosan
Solubility at Neutral pH GoodExcellentExcellentPoor
Charge at Neutral pH Cationic (pH-dependent)AnionicPermanently CationicInsoluble
Buffering Capacity High (due to tertiary amine)LowLowLow
Primary Application Gene Delivery, AntimicrobialDrug Delivery, Wound HealingAntimicrobial, Drug DeliveryBiomaterials, Scaffolds
Antimicrobial Activity GoodModerateExcellentModerate

Rationale for Performance Differences:

  • Solubility: The introduction of hydrophilic groups (DEAE, carboxymethyl, quaternary ammonium) disrupts the strong intermolecular hydrogen bonds of chitosan, leading to improved water solubility.[1][4]

  • Charge and Buffering Capacity: DEAE-chitosan's tertiary amine group provides a pKa in the physiological range, leading to a "proton sponge" effect that is highly beneficial for endosomal escape in gene delivery.[8][16] In contrast, QCS possesses a permanent positive charge, which is advantageous for strong electrostatic interactions with negatively charged cell membranes and nucleic acids, enhancing its antimicrobial and DNA binding capabilities.[9][17] CMC is anionic due to the carboxyl groups, making it suitable for different types of drug formulations and interactions.

  • Antimicrobial Activity: The antimicrobial activity of chitosan and its derivatives is primarily attributed to their cationic nature, which allows them to interact with and disrupt the negatively charged microbial cell membranes.[17][18][19] The permanent positive charge of QCS often results in superior antimicrobial efficacy compared to the pH-dependent charge of DEAE-chitosan.[17]

Experimental Protocols

Protocol for Heterogeneous Synthesis of DEAE-Chitosan
  • Alkalinization: Suspend 1.0 g of chitosan in 20 mL of 85% isopropyl alcohol.

  • Add 1.5 mL of 35% NaOH solution and stir the mixture for 2 hours at room temperature.

  • Reaction: Dissolve 5.35 g of 2-chloro-N,N-diethylethylamine hydrochloride in 21.5 mL of 85% isopropyl alcohol.

  • Add the 2-chloro-N,N-diethylethylamine hydrochloride solution to the alkaline chitosan suspension.

  • Heat the reaction mixture to 80°C and stir for 3 hours under a nitrogen atmosphere.[10]

  • Neutralization and Purification: Cool the reaction mixture and neutralize it with 10% HCl.

  • Purify the product by dialysis against distilled water until the dialysate is free of chloride ions (tested with AgNO₃).

  • Lyophilization: Freeze-dry the purified solution to obtain DEAE-chitosan as a white powder.

Protocol for ¹H NMR Characterization
  • Sample Preparation: Dissolve 5-10 mg of DEAE-chitosan in D₂O containing a small amount of DCl to ensure complete dissolution.

  • Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Identify the characteristic signals of the chitosan backbone (anomeric proton H1 around 4.9 ppm, other ring protons between 3.5-4.0 ppm) and the DEAE group (methyl protons of the ethyl group as a triplet around 1.1 ppm, and methylene protons as quartets and multiplets between 2.7-3.4 ppm).[8]

  • DS Calculation: Calculate the degree of substitution by comparing the integral of the methyl protons of the DEAE group to the integral of the H2 proton of the glucosamine unit of the chitosan backbone.

Conclusion: A Versatile Tool for Advanced Biomedical Applications

DEAE-chitosan synthesized with this compound stands out as a highly versatile and valuable derivative. Its enhanced solubility and, most notably, its pH-buffering capacity make it a superior candidate for applications requiring efficient intracellular delivery, particularly in the realm of non-viral gene therapy. While other derivatives like quaternized chitosan may offer stronger antimicrobial activity due to their permanent positive charge, the unique combination of properties in DEAE-chitosan provides a compelling platform for the development of sophisticated drug and gene delivery systems. A thorough understanding of its synthesis and characterization, as outlined in this guide, is crucial for harnessing its full potential in addressing contemporary challenges in medicine and biotechnology.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Chloro-N,N-diethylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-Chloro-N,N-diethylethanamine hydrochloride (CAS No. 869-24-9), a versatile alkylating reagent frequently used in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Due to its hazardous properties, strict adherence to the following procedures is critical to ensure the safety of laboratory personnel and the integrity of the research environment.

Hazard Identification and Risk Assessment

This compound is a hazardous substance that presents multiple risks upon exposure.[3] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4] Furthermore, it is corrosive and can cause severe skin burns and eye damage.[5] There is also evidence to suggest that it may be a mutagen.[1] The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and reactivity.[3][5]

A thorough risk assessment should be conducted before any handling of this chemical. This assessment should consider the quantity of the substance being used, the nature of the procedure, and the potential for exposure.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to this compound. The following PPE is mandatory for all personnel handling this compound.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free, chemotherapy-rated gloves (ASTM D6978).[6] The outer glove should be worn over the cuff of the lab coat.Provides a robust barrier against dermal absorption, which can be fatal.[3] Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.
Eye and Face Protection Tight-sealing safety goggles and a full-face shield.Protects against splashes of the chemical, which can cause severe eye damage and burns.[4][7]
Body Protection A poly-coated, disposable, seamless gown with long sleeves and knitted or elastic cuffs that closes in the back.[6]Prevents contact with the skin and contamination of personal clothing. The poly-coating provides resistance to chemical permeation.[8]
Respiratory Protection A NIOSH-certified N95 or higher particulate respirator.[6] For large quantities or in situations with a high potential for aerosolization, a full-facepiece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[6]Protects against the inhalation of the toxic dust or aerosols, which can be fatal.[3]
Footwear Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants outside of the laboratory.[6]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level start Start: Handling this compound small_scale Small Scale (<1g) in Fume Hood? start->small_scale large_scale Large Scale or High Dispersion Risk? small_scale->large_scale No core_ppe Core PPE: - Double Gloves - Goggles & Face Shield - Coated Gown - N95 Respirator - Shoe Covers small_scale->core_ppe Yes large_scale->core_ppe No enhanced_ppe Enhanced PPE: - Core PPE + - Full-facepiece Respirator or PAPR large_scale->enhanced_ppe Yes

Caption: PPE Selection Workflow Diagram

Safe Handling Procedures

All handling of this compound must be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[3][7]

Pre-Handling Checklist
  • Ensure the chemical fume hood is functioning correctly.

  • Verify that an emergency shower and eyewash station are readily accessible and have been recently tested.[7]

  • Assemble all necessary equipment and reagents before introducing the chemical to the work area.

  • Don the appropriate PPE as outlined in the section above.

Step-by-Step Handling Protocol
  • Carefully open the container within the chemical fume hood, avoiding the generation of dust.

  • Weigh the desired amount of the solid on a tared weigh boat.

  • If preparing a solution, slowly add the solid to the solvent with stirring to prevent splashing. The reaction of this compound, particularly with thionyl chloride during synthesis, is exothermic and requires careful temperature control.[9]

  • Once the handling is complete, securely close the primary container.

  • Decontaminate all surfaces in the fume hood that may have come into contact with the chemical.

Post-Handling Procedures
  • Properly dispose of all contaminated disposable materials, including gloves, weigh boats, and paper towels, in a designated hazardous waste container.[10]

  • Carefully doff PPE, removing the outer gloves first, followed by the gown and other protective equipment, and finally the inner gloves.[6]

  • Wash hands thoroughly with soap and water after removing all PPE.[11]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[12]

  • Alert: Notify your supervisor and the institutional safety office.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill or a spill of an unknown quantity without proper training and equipment.

  • Contain: For small spills, and only if you are trained to do so, wear the appropriate PPE (including respiratory protection) and cover the spill with a dry, inert absorbent material such as sand or vermiculite.[12] Do not use combustible materials like paper towels to absorb the spill.

  • Clean-up: Carefully sweep up the absorbent material and place it in a sealed, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, and then wash with soap and water.

Personnel Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.[7]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[7]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.[7]

Storage and Disposal

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7] The storage area should be locked to restrict access.[3] Due to its hygroscopic nature, it should be protected from moisture and stored under an inert atmosphere if possible.[5][7] It is incompatible with strong oxidizing agents and strong bases.[5]

Disposal

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[3][10]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.